Methyl 3-amino-3-(2-thienyl)propanoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 3-amino-3-thiophen-2-ylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S/c1-11-8(10)5-6(9)7-3-2-4-12-7/h2-4,6H,5,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJNFOBUKNGRRKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC=CS1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40377389 | |
| Record name | methyl 3-amino-3-(2-thienyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1586-41-0 | |
| Record name | methyl 3-amino-3-(2-thienyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"Methyl 3-amino-3-(2-thienyl)propanoate" physical and chemical properties
An In-Depth Technical Guide to Methyl 3-amino-3-(2-thienyl)propanoate
Introduction and Strategic Importance
This compound is a heterocyclic β-amino acid ester of significant interest within the pharmaceutical and organic synthesis sectors. Its structural architecture, featuring a chiral center and a thiophene moiety, makes it a valuable building block for complex molecular targets. The thiophene ring, a well-known bioisostere of the benzene ring, often imparts favorable pharmacokinetic properties to drug candidates. This guide provides a comprehensive overview of the core physical and chemical properties of this compound, methodologies for its synthesis and characterization, and its strategic application in drug development, presented from the perspective of a senior application scientist.
Molecular Structure and Physicochemical Properties
The foundational attributes of a compound dictate its behavior in both chemical reactions and biological systems. The properties of this compound are summarized below.
Core Identifiers
-
IUPAC Name: methyl 3-amino-3-thiophen-2-ylpropanoate[1]
-
Molecular Formula: C₈H₁₁NO₂S[1]
-
CAS Numbers: 1586-41-0, 188812-40-0[1]
-
Synonyms: Methyl 3-amino-3-(thiophen-2-yl)propanoate, Methyl beta-aminothiophene-2-propanoate[1]
Structural Representation
The molecule's structure is key to its reactivity and utility.
Caption: 2D structure of this compound.
Quantitative Physicochemical Data
The following table summarizes key computed physical and chemical properties, which are critical for predicting its behavior in various solvents and systems.
| Property | Value | Source |
| Molecular Weight | 185.25 g/mol | PubChem[1] |
| Monoisotopic Mass | 185.05104977 Da | PubChem[1] |
| XLogP3 (Lipophilicity) | 0.4 | PubChem[1] |
| Hydrogen Bond Donors | 1 | PubChem[1] |
| Hydrogen Bond Acceptors | 3 | PubChem[1] |
| Rotatable Bond Count | 4 | PubChem[1] |
| Polar Surface Area | 80.6 Ų | PubChem[1] |
Application in Drug Development
This compound is not just a laboratory chemical; it is a pivotal intermediate in the synthesis of high-value active pharmaceutical ingredients (APIs).[2]
Role as a Chiral Intermediate
The presence of a stereocenter at the C3 position makes this compound particularly valuable. Enantiomerically pure forms, such as the (S)-enantiomer, are crucial for developing drugs with high specificity and reduced side effects.[2] This is because biological targets (e.g., enzymes, receptors) are chiral, and often only one enantiomer of a drug is active, while the other may be inactive or even cause adverse effects.
Precursor to Neurological and Psychiatric Drugs
This molecule serves as a key building block in the synthesis of drugs targeting the central nervous system, including antidepressants and anxiolytics.[2] A notable example is its role as an intermediate in the synthesis of Duloxetine, a serotonin-norepinephrine reuptake inhibitor (SNRI).[3][4] The thiophene group in the structure is a critical pharmacophore that influences the compound's interaction with its biological targets.
Synthesis and Characterization Protocols
The reliable synthesis and rigorous characterization of this compound are paramount for its use in research and development.
Representative Synthesis Workflow
A common route to β-amino esters involves the conjugate addition of an amine to an α,β-unsaturated ester. The following protocol is a representative method based on established chemical principles.
Caption: Representative workflow for the synthesis of a β-amino ester.
Step-by-Step Protocol:
-
Reaction Setup: Dissolve methyl acrylate (1.0 eq) in an appropriate solvent such as methanol (approx. 2 mL per mmol of acrylate) in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to -20 °C using a suitable cooling bath (e.g., dry ice/acetone).
-
Amine Addition: Slowly add a solution of the amine (e.g., ammonia or a primary amine, 1.5 eq) dropwise via an addition funnel. For this specific compound, an ammonia solution would be used. Maintaining the low temperature is critical to control the exothermicity of the reaction.
-
Reaction: Stir the mixture at -20 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, remove the solvent under reduced pressure (rotary evaporation).
-
Purification: The resulting crude residue can be purified by distillation under reduced pressure or by column chromatography on silica gel to yield the pure this compound.[5]
Causality Note: The 1,4-conjugate (Michael) addition of the amine to the electron-deficient alkene of the acrylate is the key bond-forming step. The reaction is performed at low temperature to minimize side reactions, such as polymerization of the acrylate or multiple additions.
Analytical Characterization Workflow
Confirming the identity and purity of the synthesized compound is a non-negotiable step. A multi-pronged analytical approach is required.
Caption: Standard workflow for analytical characterization.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This technique provides information on the proton environment. For this compound, the expected signals would be:
-
A singlet around 3.7 ppm for the methyl ester protons (-OCH₃).
-
Multiplets for the two diastereotopic protons of the -CH₂- group adjacent to the ester.
-
A multiplet for the proton at the chiral center (-CH(NH₂)-).
-
Multiplets in the aromatic region (approx. 6.9-7.4 ppm) corresponding to the three protons on the thiophene ring.
-
A broad singlet for the amine (-NH₂) protons, which may exchange with solvent.
-
-
¹³C NMR: This confirms the carbon skeleton. Key expected signals include a peak around 172 ppm for the ester carbonyl carbon, a signal around 52 ppm for the methoxy carbon, and signals in the 120-140 ppm range for the thiophene carbons.[5][6]
2. Infrared (IR) Spectroscopy:
-
IR spectroscopy is used to identify key functional groups.
-
A strong, sharp absorption band around 1735 cm⁻¹ is indicative of the ester carbonyl (C=O) stretch.
-
Absorption bands in the 3300-3400 cm⁻¹ range correspond to the N-H stretching vibrations of the primary amine.
-
C-H stretching vibrations from the aliphatic and aromatic portions will appear around 2850-3100 cm⁻¹ .[7]
-
3. Mass Spectrometry (MS):
-
Mass spectrometry confirms the molecular weight of the compound. Using a technique like Electrospray Ionization (ESI), the expected [M+H]⁺ ion would be observed at an m/z (mass-to-charge ratio) corresponding to the molecular weight plus a proton (185.25 + 1.01 ≈ 186.26). High-resolution mass spectrometry (HRMS) would confirm the elemental composition.
Safety and Handling
Proper handling of this compound is essential in a laboratory setting.
-
Hazard Classification: The compound is classified as causing skin irritation (H315) and serious eye irritation (H319).[8]
-
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[8][9]
-
Handling: Wash hands thoroughly after handling. Avoid generating dust or aerosols. Use in a well-ventilated area or under a chemical fume hood.[8][9]
-
Storage: Store in a cool, dark, and dry place in a tightly sealed container, away from oxidizing agents.[8]
-
-
First Aid:
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Angene Chemical. (2024). Safety Data Sheet: 3-(Methylamino)propanoic acid. Retrieved from [Link]
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PubChem. (n.d.). Methyl 2-amino-3-(5-methyl-2-thienyl)propanoate. National Center for Biotechnology Information. Retrieved from [Link]
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MySkinRecipes. (n.d.). Methyl (S)-3-amino-3-(thiophen-2-yl)propanoate hydrochloride. Retrieved from [Link]
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Wu, J., et al. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar. Retrieved from [Link]
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PubChem. (n.d.). Methyl 3-(methylamino)propanoate. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). Methyl 3-[(propan-2-yl)amino]propanoate. National Center for Biotechnology Information. Retrieved from [Link]
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Semantic Scholar. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 2-amino-3-(5-methyl-2-thienyl)propanoate. National Center for Biotechnology Information. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0034239). Retrieved from [Link]
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PubChem. (n.d.). Methyl 3-[(2-thienylmethyl)amino]propanoate. National Center for Biotechnology Information. Retrieved from [Link]
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Biocompare. (2024). Lignoceric Acid 13353 from Cayman Chemical. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). The 1 H NMR spectrum of methyl propanoate. Retrieved from [Link]
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A Comprehensive Technical Guide to Methyl 3-amino-3-(2-thienyl)propanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-amino-3-(2-thienyl)propanoate is a pivotal chemical intermediate, playing a significant role in the synthesis of various pharmaceutical compounds. Its structure, featuring a thiophene ring, an amino group, and a methyl ester, makes it a versatile building block in medicinal chemistry. This guide provides an in-depth overview of its chemical identity, properties, synthesis, applications, and safety protocols, tailored for professionals in research and drug development. The chiral nature of this compound makes it particularly valuable for creating enantiomerically pure pharmaceuticals, which is crucial for enhancing drug efficacy and minimizing side effects.[1]
Core Identifiers and Chemical Properties
A clear understanding of a compound's identifiers and properties is fundamental for its effective use and handling in a laboratory setting.
| Identifier | Value | Source |
| CAS Number | 1586-41-0, 188812-40-0 | [2][3] |
| IUPAC Name | methyl 3-amino-3-thiophen-2-ylpropanoate | [2] |
| Molecular Formula | C8H11NO2S | [2] |
| Molecular Weight | 185.25 g/mol | [2] |
| InChI | InChI=1S/C8H11NO2S/c1-11-8(10)5-6(9)7-3-2-4-12-7/h2-4,6H,5,9H2,1H3 | [2] |
| Canonical SMILES | COC(=O)CC(C1=CC=CS1)N | [2] |
| Synonyms | Methyl 3-amino-3-(thiophen-2-yl)propanoate, Methyl beta-aminothiophene-2-propanoate | [2] |
Synthesis and Mechanistic Insights
The synthesis of this compound can be approached through various synthetic routes. One common method involves the Michael addition of an amine to a suitable precursor. The choice of reagents and reaction conditions is critical to ensure a high yield and purity of the final product.
Illustrative Synthetic Pathway
A generalized synthetic pathway is illustrated below. This often involves the reaction of a thiophene-containing starting material with an appropriate three-carbon chain synthon, followed by amination.
Caption: Generalized synthetic route to this compound.
Applications in Drug Discovery and Development
This compound is a key intermediate in the synthesis of active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system.
-
Antidepressants and Anxiolytics: This compound is a crucial precursor for the synthesis of drugs like Duloxetine, a serotonin-norepinephrine reuptake inhibitor (SNRI) used to treat major depressive disorder and generalized anxiety disorder.[4] The (S)-enantiomer is an important precursor for synthesizing the antidepressant duloxetine.[4]
-
Chiral Building Block: Its chiral center allows for the stereoselective synthesis of enantiomerically pure drugs.[1] This is of paramount importance as different enantiomers of a drug can have vastly different pharmacological activities and side-effect profiles.
-
Neurological and Psychiatric Disorders: It serves as a key intermediate in the production of drugs targeting a range of neurological and psychiatric conditions.[1] The thiophene moiety is a common feature in many centrally acting drugs due to its bioisosteric relationship with the phenyl ring, often leading to improved pharmacokinetic properties.[1]
Spectroscopic Data Interpretation
Characterization of this compound is typically achieved through a combination of spectroscopic techniques.
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the methyl ester protons, the methine proton adjacent to the amino group, the methylene protons, and the protons of the thiophene ring. |
| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the carbons of the thiophene ring, the methine carbon, the methylene carbon, and the methyl carbon. |
| IR Spectroscopy | Characteristic absorption bands for the N-H stretching of the amine, C=O stretching of the ester, and C-S stretching of the thiophene ring. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |
Safety, Handling, and Storage
Proper handling and storage are essential to ensure the safety of laboratory personnel and maintain the integrity of the compound.
-
Hazard Identification: Causes skin irritation (H315) and serious eye irritation (H319).[5] May cause respiratory irritation.[6]
-
Precautionary Measures:
-
First Aid:
-
If on skin: Wash with plenty of water. If skin irritation occurs, get medical advice.[5]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[5]
-
If inhaled: Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[6]
-
If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[6]
-
-
Storage:
Experimental Protocols
General Synthesis Protocol (Illustrative)
Objective: To synthesize this compound via a Michael Addition.
Materials:
-
Methyl (E)-3-(2-thienyl)acrylate
-
Ammonia (in a suitable solvent like methanol)
-
Reaction vessel equipped with a stirrer and temperature control
-
Solvents for reaction and workup (e.g., methanol, dichloromethane)
-
Reagents for purification (e.g., silica gel for column chromatography)
Procedure:
-
Dissolve Methyl (E)-3-(2-thienyl)acrylate in a suitable solvent (e.g., methanol) in a reaction vessel.
-
Cool the solution to a specified temperature (e.g., 0 °C).
-
Slowly add a solution of ammonia in the same solvent to the reaction mixture while stirring.
-
Allow the reaction to proceed at a controlled temperature for a specified duration, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Extract the product into an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
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An In-Depth Technical Guide to Methyl 3-amino-3-(2-thienyl)propanoate: A Key Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Thienyl-Containing Amino Acid Esters in Medicinal Chemistry
Methyl 3-amino-3-(2-thienyl)propanoate is a heterocyclic β-amino acid ester that has garnered significant interest within the pharmaceutical industry. Its structural motif, featuring a thiophene ring appended to a β-amino propanoate backbone, positions it as a valuable building block in the synthesis of complex molecular architectures with therapeutic potential. The thiophene ring, a bioisostere of the benzene ring, often imparts favorable pharmacokinetic and pharmacodynamic properties to drug candidates, including enhanced metabolic stability and target affinity. This guide provides a comprehensive overview of the molecular structure, synthesis, and physicochemical properties of this compound, offering insights for its application in drug discovery and development.
Molecular Structure and Chemical Formula
The fundamental characteristics of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₁NO₂S | [1] |
| IUPAC Name | methyl 3-amino-3-(thiophen-2-yl)propanoate | [1] |
| Molecular Weight | 185.25 g/mol | [1] |
| CAS Number | 188812-40-0, 1586-41-0 | [1] |
| Canonical SMILES | COC(=O)CC(C1=CC=CS1)N | [1] |
| InChI Key | AJNFOBUKNGRRKH-UHFFFAOYSA-N | [1] |
The molecule consists of a central propanoate chain with a methyl ester at one end. An amino group is attached to the third carbon (the β-carbon), which also bears a thiophen-2-yl substituent.
Caption: 2D representation of this compound.
Synthesis and Spectroscopic Characterization
The synthesis of this compound can be approached through several synthetic strategies, with the Mannich-type reaction and conjugate additions being the most common. A plausible and frequently utilized method involves the reaction of a thiophene-derived aldehyde with a suitable amine and a malonate equivalent, followed by hydrolysis and esterification.
General Synthetic Workflow
A general, illustrative workflow for the synthesis is presented below. This is a conceptual representation and specific reagents and conditions would need to be optimized.
Caption: Conceptual workflow for the synthesis of the target compound.
Spectroscopic Data for Structural Elucidation
¹H NMR (Proton NMR):
-
Thiophene Protons: Three distinct signals in the aromatic region (typically δ 6.8-7.4 ppm), corresponding to the protons on the thiophene ring.[2] Their splitting patterns (doublets and a doublet of doublets) would be characteristic of a 2-substituted thiophene.
-
Methine Proton (-CH(NH₂)-): A multiplet, the chemical shift of which would be influenced by the neighboring amino and thiophene groups.
-
Methylene Protons (-CH₂-): A multiplet, diastereotopic due to the adjacent chiral center, appearing as a complex signal.
-
Methyl Protons (-OCH₃): A sharp singlet, typically around δ 3.7 ppm.[1]
-
Amine Protons (-NH₂): A broad singlet, the chemical shift of which is dependent on the solvent and concentration.
¹³C NMR (Carbon-13 NMR):
-
Carbonyl Carbon (-C=O): A signal in the downfield region, typically around δ 170-175 ppm.[2]
-
Thiophene Carbons: Four signals in the aromatic region (δ 120-150 ppm), with the carbon attached to the propanoate chain being a quaternary carbon and likely showing a weaker signal.
-
Methine Carbon (-CH(NH₂)-): A signal in the aliphatic region, its chemical shift influenced by the attached nitrogen and thiophene ring.
-
Methylene Carbon (-CH₂-): A signal in the aliphatic region.
-
Methyl Carbon (-OCH₃): A signal in the upfield region, typically around δ 50-55 ppm.
Physicochemical Properties
A summary of the computed physicochemical properties is provided below, which are crucial for understanding the compound's behavior in various experimental and biological systems.
| Property | Value | Source |
| XLogP3 | 0.4 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 3 | [1] |
| Exact Mass | 185.05104977 g/mol | [1] |
| Monoisotopic Mass | 185.05104977 g/mol | [1] |
| Topological Polar Surface Area | 63.3 Ų | [1] |
Applications in Drug Development
This compound is a key intermediate in the synthesis of various pharmaceutical agents. Its importance is highlighted by its relationship to the synthesis of duloxetine, a serotonin-norepinephrine reuptake inhibitor (SNRI) used to treat major depressive disorder and other conditions. The synthesis of duloxetine often involves intermediates that are structurally similar to or derived from this compound.[3] The thiophene moiety in these structures plays a crucial role in their biological activity.
The versatility of the amino and ester functionalities allows for a wide range of chemical modifications, making it a valuable scaffold for the generation of compound libraries in lead optimization campaigns. The β-amino acid structure is also of interest in the development of peptidomimetics with improved stability and pharmacological properties.
Safety and Handling
As with any chemical substance, proper safety precautions should be taken when handling this compound. It is recommended to consult the Safety Data Sheet (SDS) from the supplier for detailed information on handling, storage, and disposal. General safety practices include:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Ventilation: Use only in a well-ventilated area.
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.
-
Storage: Store in a well-ventilated place. Keep the container tightly closed.
Conclusion
This compound is a molecule of significant interest to the scientific and drug development communities. Its unique structural features, combining a thiophene ring with a β-amino acid ester, make it a versatile building block for the synthesis of a wide range of biologically active compounds. While detailed, publicly accessible synthetic protocols and spectroscopic data are somewhat limited, the established principles of organic chemistry provide a solid framework for its preparation and characterization. As the demand for novel therapeutics continues to grow, the importance of key intermediates like this compound in enabling the efficient synthesis of new drug candidates is undeniable.
References
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PubChem. (n.d.). Methyl 3-amino-2-methylpropanoate. Retrieved from [Link]
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RSC Publishing. (n.d.). Designing a green poly(β-amino ester) for the delivery of nicotinamide drugs with biological activities and conducting a DFT investigation. Retrieved from [Link]
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Semantic Scholar. (n.d.). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 2-amino-3-(3-methyl-2-thienyl)propanoate. Retrieved from [Link]
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MDPI. (n.d.). rel-(2R,3S)-2-((Diphenylmethylene)amino)-5-oxo-5-phenyl-3-(thiophen-2-yl)pentanenitrile. Retrieved from [Link]
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ResearchGate. (n.d.). Figure S3. 1 H NMR spectrum of methyl... Retrieved from [Link]
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PubChem. (n.d.). Methyl 3-[(2-thienylmethyl)amino]propanoate. Retrieved from [Link]
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A Technical Guide to the Spectroscopic Characterization of Methyl 3-amino-3-(2-thienyl)propanoate
This guide provides an in-depth exploration of the spectroscopic techniques used to characterize the structure and purity of methyl 3-amino-3-(2-thienyl)propanoate. As a key building block in medicinal chemistry and materials science, robust and unambiguous analytical data is paramount. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical underpinnings and practical insights into the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the comprehensive analysis of this compound.
Introduction: The Importance of Spectroscopic Analysis
This compound is a bifunctional molecule containing a thiophene ring, a secondary amine, and a methyl ester. This unique combination of functional groups makes it a valuable intermediate in the synthesis of various biologically active compounds. The precise arrangement of these groups dictates the molecule's chemical reactivity and biological function. Therefore, rigorous structural confirmation is a critical step in its synthesis and application. Spectroscopic methods provide a non-destructive means to elucidate the molecular structure, confirm functional groups, and assess sample purity.[1][2]
This guide will delve into the core spectroscopic techniques, presenting a framework for acquiring and interpreting the data for this compound. While experimental data for this specific molecule is not widely published, this guide will provide predicted data based on established spectroscopic principles and data from analogous structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[2] It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships. For this compound, both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy: A Proton's Perspective
¹H NMR spectroscopy provides information about the number of different types of protons, their electronic environment, and their proximity to other protons.
Experimental Protocol: ¹H NMR Acquisition
A standard ¹H NMR spectrum would be acquired using a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical to avoid interfering signals.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence. Key parameters to optimize include the number of scans (typically 8-16 for good signal-to-noise), relaxation delay, and acquisition time.
Predicted ¹H NMR Spectrum and Interpretation
The predicted ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to each unique proton environment. The expected chemical shifts (δ) are influenced by the electronegativity of nearby atoms and the aromaticity of the thiophene ring.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| Thiophene H5 | ~7.2-7.4 | Doublet of doublets (dd) | 1H | J ≈ 5, 1 Hz |
| Thiophene H3 | ~6.9-7.1 | Doublet of doublets (dd) | 1H | J ≈ 3.5, 1 Hz |
| Thiophene H4 | ~6.9-7.0 | Doublet of doublets (dd) | 1H | J ≈ 5, 3.5 Hz |
| CH (methine) | ~4.5-4.8 | Triplet (t) or Doublet of doublets (dd) | 1H | J ≈ 7 Hz |
| OCH₃ (ester) | ~3.7 | Singlet (s) | 3H | - |
| CH₂ (methylene) | ~2.7-2.9 | Doublet (d) | 2H | J ≈ 7 Hz |
| NH₂ (amine) | Broad singlet (br s) | 2H | - |
Causality Behind Predicted Shifts:
-
Thiophene Protons: The protons on the thiophene ring are in the aromatic region, typically downfield due to the ring current effect. Their specific shifts and coupling constants are characteristic of a 2-substituted thiophene.
-
Methine Proton (CH): This proton is adjacent to both the electron-withdrawing thiophene ring and the nitrogen atom, causing a significant downfield shift. It is expected to be split by the adjacent methylene protons.
-
Ester Methyl Protons (OCH₃): The methyl group attached to the ester oxygen is deshielded and appears as a sharp singlet.
-
Methylene Protons (CH₂): These protons are adjacent to the chiral center and the carbonyl group. They will be split by the methine proton.
-
Amine Protons (NH₂): The chemical shift of the amine protons is highly variable and depends on solvent, concentration, and temperature. The signal is often broad due to quadrupole broadening and exchange with residual water.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
¹³C NMR spectroscopy provides information about the number of chemically distinct carbon atoms in a molecule.
Experimental Protocol: ¹³C NMR Acquisition
The sample prepared for ¹H NMR can be used for ¹³C NMR.
-
Pulse Program: A standard proton-decoupled pulse sequence is used to simplify the spectrum to a series of singlets, where each signal represents a unique carbon atom.
-
Acquisition Parameters: A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
Predicted ¹³C NMR Spectrum and Interpretation
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (ester carbonyl) | ~172 |
| Thiophene C2 | ~145 |
| Thiophene C5 | ~127 |
| Thiophene C3 | ~125 |
| Thiophene C4 | ~124 |
| CH (methine) | ~55 |
| OCH₃ (ester) | ~52 |
| CH₂ (methylene) | ~42 |
Rationale for Predicted Shifts:
-
Carbonyl Carbon: The ester carbonyl carbon is highly deshielded and appears significantly downfield.
-
Thiophene Carbons: The chemical shifts of the thiophene carbons are in the aromatic region, with the carbon attached to the substituent (C2) being the most downfield.
-
Aliphatic Carbons: The methine, ester methyl, and methylene carbons appear in the upfield region of the spectrum.
Experimental Workflow for NMR Spectroscopy
Caption: A generalized workflow for acquiring and processing NMR spectra.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups in a molecule.[3][4] Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint".
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: A small amount of the neat liquid sample can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The sample is exposed to infrared radiation over a range of wavenumbers (typically 4000-400 cm⁻¹), and the absorbance or transmittance is recorded.
Predicted IR Spectrum and Interpretation
The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H (amine) | Stretching | 3400-3250 | Medium, often two bands for a primary amine |
| C-H (thiophene) | Stretching | ~3100 | Medium |
| C-H (aliphatic) | Stretching | 3000-2850 | Medium to Strong |
| C=O (ester) | Stretching | ~1735 | Strong, sharp |
| C=C (thiophene) | Stretching | ~1600-1450 | Medium |
| C-O (ester) | Stretching | ~1250-1100 | Strong |
| C-S (thiophene) | Stretching | ~850-700 | Medium |
Significance of Key Bands:
-
N-H Stretch: The presence of one or two bands in the 3400-3250 cm⁻¹ region is a strong indicator of the primary amine.[5]
-
C=O Stretch: A strong, sharp absorption around 1735 cm⁻¹ is definitive for the ester carbonyl group.[4]
-
C-O Stretch: The strong absorption in the 1250-1100 cm⁻¹ region further confirms the presence of the ester functionality.
Experimental Workflow for IR Spectroscopy
Caption: A streamlined workflow for obtaining and interpreting an IR spectrum.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
Experimental Protocol: Mass Spectrometry
-
Ionization: A suitable ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI), is used to generate ions from the sample molecules. ESI is a soft ionization technique that would likely produce a prominent protonated molecular ion [M+H]⁺.
-
Mass Analysis: The ions are then separated based on their m/z ratio by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Predicted Mass Spectrum and Interpretation
The molecular weight of this compound (C₈H₁₁NO₂S) is 185.25 g/mol .[6]
-
Molecular Ion: In an ESI mass spectrum, a prominent peak at m/z 186.0583 would be expected, corresponding to the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.
-
Fragmentation Pattern: The fragmentation of the molecular ion provides valuable structural information. Key predicted fragment ions include:
-
Loss of the methoxy group (-OCH₃): A peak at m/z 154, resulting from the loss of the methoxy radical from the ester.
-
Loss of the carbomethoxy group (-COOCH₃): A peak at m/z 126, corresponding to the loss of the entire methyl ester group.
-
Cleavage adjacent to the amine: A prominent peak at m/z 110, resulting from the cleavage of the C-C bond between the methine and methylene groups, forming a stable thienyl-methaniminium ion.
-
Predicted Fragmentation Pathway in Mass Spectrometry
Caption: A predicted fragmentation pathway for this compound in MS.
Conclusion: A Multi-faceted Approach to Structural Verification
The combination of NMR, IR, and MS provides a comprehensive and self-validating system for the structural characterization of this compound. NMR spectroscopy elucidates the detailed carbon-hydrogen framework and connectivity. IR spectroscopy offers rapid confirmation of key functional groups. Mass spectrometry confirms the molecular weight and provides further structural insights through fragmentation analysis. By integrating the data from these three powerful analytical techniques, researchers can achieve a high degree of confidence in the identity, purity, and structure of this important chemical entity.
References
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Dummies. (2016, March 26). How to Find Functional Groups in the IR Spectrum. Retrieved from [Link]
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Longdom Publishing. Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Retrieved from [Link]
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Microbe Notes. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Retrieved from [Link]
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Slideshare. NMR Spectroscopy: Principles, Techniques, and Applicationsy.pptx. Retrieved from [Link]
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Specac Ltd. Interpreting Infrared Spectra. Retrieved from [Link]
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Wiley-VCH. (2004). NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry, 3rd Edition. Retrieved from [Link]
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Journal of the American Chemical Society. (2004). Characterization of beta-amino ester enolates as hexamers via 6Li NMR spectroscopy. Retrieved from [Link]
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Scribd. IR Spectroscopy: Functional Group Analysis | PDF. Retrieved from [Link]
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Wikipedia. Nuclear magnetic resonance spectroscopy. Retrieved from [Link]
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OpenStax. (2023, September 20). 12.8 Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
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Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
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JoVE. (2024, December 5). Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Retrieved from [Link]
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An In-depth Technical Guide to Methyl 3-amino-3-(2-thienyl)propanoate: Discovery, History, and Synthetic Evolution
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-amino-3-(2-thienyl)propanoate, a non-proteinogenic β-amino ester, holds a significant position in the landscape of pharmaceutical sciences. Its history is intrinsically linked to the development of the blockbuster antidepressant, Duloxetine. This technical guide provides a comprehensive overview of the discovery, historical context, and the evolution of synthetic methodologies for this pivotal intermediate. We will delve into the rationale behind various synthetic strategies, from early racemic preparations to modern asymmetric syntheses, offering detailed experimental protocols and characterization data to support researchers in the field.
Introduction: The Emergence of a Key Pharmaceutical Intermediate
The story of this compound is not one of a standalone discovery but rather a narrative woven into the broader quest for novel therapeutics targeting the central nervous system. Its significance came to the forefront with the pioneering work on serotonin-norepinephrine reuptake inhibitors (SNRIs), a class of antidepressants that offered a dual-action mechanism for managing depressive disorders.
The thiophene moiety, a bioisostere of the phenyl ring, has been a recurring motif in medicinal chemistry, often employed to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. The incorporation of a β-amino acid scaffold provides a versatile platform for constructing molecules with specific stereochemical and conformational attributes crucial for interacting with biological targets. The convergence of these two structural features in this compound made it an attractive building block for pharmaceutical synthesis.
Physicochemical Properties and Characterization
A thorough understanding of the physical and chemical properties of this compound is fundamental for its application in synthesis and for quality control.
| Property | Value | Source |
| Molecular Formula | C₈H₁₁NO₂S | |
| Molecular Weight | 185.25 g/mol | |
| CAS Number | 188812-40-0 | [1] |
| Appearance | Not explicitly stated in searches, but likely an oil or low-melting solid | |
| Solubility | Soluble in common organic solvents like methanol, ethanol, and dichloromethane | Inferred from synthetic procedures |
| Boiling Point | Not available | |
| Melting Point | Not available |
Spectroscopic Data:
-
¹H NMR and ¹³C NMR: Detailed NMR data is crucial for structural confirmation. While a publicly available, fully assigned spectrum for the free base is not readily found in the initial search, typical chemical shifts can be predicted based on the structure and data from related compounds. The protons on the thiophene ring would appear in the aromatic region, with the methoxy group showing a characteristic singlet, and the protons of the propanoate backbone appearing as multiplets.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the amine (N-H stretching), ester (C=O stretching), and the thiophene ring.
Historical Perspective and the Dawn of Duloxetine
The history of this compound is inextricably linked to the development of the antidepressant drug Duloxetine ((S)-N-methyl-γ-(1-naphthyloxy)-γ-(2-thienyl)propanamine). The initial synthetic routes to Duloxetine, developed in the late 1980s and early 1990s, laid the groundwork for the importance of 3-amino-3-(2-thienyl)propanoate derivatives.
The early syntheses of Duloxetine often started from 2-acetylthiophene and proceeded through a Mannich reaction to introduce the aminomethyl side chain, followed by reduction of the ketone.[2] These initial approaches produced a racemic mixture of the alcohol intermediate, which then required resolution to isolate the desired (S)-enantiomer. This classical approach highlighted the need for efficient methods to produce enantiomerically pure intermediates.
Caption: Early synthetic pathway to the chiral alcohol intermediate for Duloxetine.
The inherent inefficiency of resolving racemic mixtures spurred the development of asymmetric synthetic routes, where the desired stereochemistry is established early in the synthesis. This is where intermediates like this compound became particularly valuable.
Evolution of Synthetic Methodologies
The quest for a more efficient and cost-effective synthesis of enantiomerically pure Duloxetine has led to a variety of innovative synthetic strategies for its key intermediates, including this compound and its derivatives.
From Racemic to Enantioselective Synthesis
The initial reliance on the resolution of racemic intermediates has gradually been replaced by more elegant and atom-economical asymmetric methods. These can be broadly categorized into:
-
Chiral auxiliaries: Attaching a chiral molecule to the substrate to direct the stereochemical outcome of a reaction, followed by its removal.
-
Asymmetric catalysis: Using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. This includes both metal-based catalysts and organocatalysts.
-
Biocatalysis: Employing enzymes to perform highly stereoselective transformations.
Key Synthetic Approaches
Several key reactions have been employed for the synthesis of this compound and its precursors:
a) The Mannich Reaction and Subsequent Reduction:
As mentioned, the Mannich reaction of 2-acetylthiophene, formaldehyde, and a secondary amine (like dimethylamine) is a common starting point.[2] The resulting β-aminoketone is then reduced. To achieve enantioselectivity, asymmetric reduction methods using chiral catalysts have been developed.
Caption: Asymmetric synthesis via reduction of a prochiral ketone.
b) Asymmetric Addition to C=N Bonds:
Another powerful strategy involves the asymmetric addition of a nucleophile to an imine derived from 2-thiophenecarboxaldehyde. This directly establishes the chiral amine center.
c) Biocatalytic Approaches:
Enzymes, particularly ketoreductases, have shown great promise in the enantioselective reduction of β-aminoketones to the corresponding (S)-alcohols with high enantiomeric excess.[3]
Detailed Experimental Protocols
The following protocols are representative examples of the synthesis of intermediates related to this compound and are intended to provide a practical guide for researchers.
Protocol 1: Synthesis of 3-(Dimethylamino)-1-(2-thienyl)propan-1-one Hydrochloride (A Precursor)
This protocol is based on the classical Mannich reaction.
Materials:
-
2-Acetylthiophene
-
Dimethylamine hydrochloride
-
Paraformaldehyde
-
Isopropyl alcohol
-
Concentrated hydrochloric acid
Procedure:
-
To a stirred suspension of dimethylamine hydrochloride and paraformaldehyde in isopropyl alcohol, add 2-acetylthiophene.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture to reflux and maintain for a specified period (e.g., 2-4 hours), monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and then to 0-5 °C.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold isopropyl alcohol and dry under vacuum to yield 3-(dimethylamino)-1-(2-thienyl)propan-1-one hydrochloride.
Protocol 2: Enantioselective Reduction of a β-Aminoketone (Conceptual)
This conceptual protocol illustrates the use of a chiral catalyst for asymmetric reduction.
Materials:
-
3-(Methylamino)-1-(2-thienyl)propan-1-one
-
Chiral Ruthenium or Rhodium catalyst (e.g., a Noyori-type catalyst)
-
Hydrogen source (e.g., H₂ gas or a transfer hydrogenation reagent like isopropanol)
-
Anhydrous solvent (e.g., methanol, ethanol)
Procedure:
-
In an inert atmosphere (e.g., under argon or nitrogen), dissolve the β-aminoketone in the anhydrous solvent.
-
Add the chiral catalyst.
-
If using H₂ gas, pressurize the reaction vessel to the desired pressure. If using a transfer hydrogenation reagent, add it to the reaction mixture.
-
Stir the reaction at a controlled temperature until completion (monitored by TLC or HPLC).
-
Work up the reaction by removing the catalyst (e.g., by filtration through a pad of silica gel) and evaporating the solvent.
-
Purify the resulting enantiomerically enriched amino alcohol by chromatography or crystallization.
The Role of this compound in Modern Drug Discovery
While its primary claim to fame is its role in the synthesis of Duloxetine, the β-amino-β-(2-thienyl)propanoate scaffold is a valuable pharmacophore in its own right. Its structural features make it an attractive starting point for the synthesis of libraries of compounds for screening against various biological targets. The ability to readily modify the amine, the ester, and the thiophene ring allows for the exploration of a wide chemical space.
Future Perspectives
The development of more sustainable and efficient synthetic methods for producing chiral molecules like this compound remains an active area of research. The principles of green chemistry are increasingly influencing the design of synthetic routes, with a focus on:
-
Catalytic methods: Minimizing the use of stoichiometric reagents.
-
Renewable feedstocks: Exploring bio-based starting materials.
-
Flow chemistry: Enabling safer and more scalable continuous production.
The continued exploration of biocatalysis and the development of novel asymmetric catalytic systems will undoubtedly lead to even more elegant and efficient syntheses of this important pharmaceutical intermediate in the future.
References
- Kamal, A., Khanna, G. B. R., Ramu, R., & Krishnaji, T. (2003). Chemoenzymatic synthesis of duloxetine and its enantiomer: Lipase-catalyzed resolution of 3-hydroxy-3-(2-thienyl) propanenitrile. Tetrahedron Letters, 44(25), 4783-4786.
- Larik, F. A., Saeed, A., Channar, P. A., & Mehfooz, H. (2016). Stereoselective synthetic approaches towards (S)-duloxetine: 2000 to date. Tetrahedron: Asymmetry, 27(22-23), 1101-1112.
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 2764295, this compound. Retrieved from [Link]
- Sorbera, L. A., Castañer, J., & Leeson, P. A. (2000). Duloxetine. Drugs of the Future, 25(9), 907.
- Wu, L., Jin, R., Li, L., Hu, X., Cheng, T., & Liu, G. (2017). A Michael Addition–Asymmetric Transfer Hydrogenation One-Pot Enantioselective Tandem Process for Syntheses of Chiral γ-Secondary Amino Alcohols. Organic Letters, 19(11), 3047–3050.
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An In-Depth Technical Guide to Methyl 3-amino-3-(2-thienyl)propanoate Derivatives and Analogues for Drug Discovery Professionals
Foreword: The Thiophene Scaffold in Modern Medicinal Chemistry
The thiophene ring, a sulfur-containing heterocycle, is a privileged scaffold in medicinal chemistry, imparting unique physicochemical properties to bioactive molecules. Its ability to engage in various non-covalent interactions, coupled with its metabolic stability and capacity to modulate pharmacokinetic profiles, has led to its incorporation into a multitude of approved drugs. This guide focuses on a specific, yet highly versatile, class of thiophene-containing compounds: Methyl 3-amino-3-(2-thienyl)propanoate and its derivatives. These β-amino acid esters serve as crucial building blocks for a range of pharmacologically active agents, most notably as key intermediates in the synthesis of CNS-acting drugs. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis, derivatization, and therapeutic potential of this important molecular framework.
The Core Moiety: this compound
This compound is a β-amino acid ester characterized by a thiophene ring attached to the β-carbon of a propanoate backbone.[1] This structural arrangement provides a chiral center at the β-carbon, making stereoselective synthesis a critical consideration in its application for drug development.
| Property | Value | Source |
| Molecular Formula | C8H11NO2S | [1] |
| Molecular Weight | 185.25 g/mol | [1] |
| IUPAC Name | methyl 3-amino-3-thiophen-2-ylpropanoate | [1] |
| CAS Number | 188812-40-0 | [1] |
The presence of the thiophene ring, a primary amino group, and a methyl ester functionality offers multiple points for chemical modification, allowing for the generation of diverse libraries of analogues with a wide spectrum of biological activities.
Synthetic Strategies: From Racemates to Enantiopure Compounds
The synthesis of this compound and its analogues can be approached through several strategic pathways. The choice of method is often dictated by the desired stereochemistry and the scale of the synthesis.
Classical Approaches: The Mannich Reaction
A foundational method for the synthesis of β-amino carbonyl compounds is the Mannich reaction. This one-pot, three-component condensation involves an aldehyde (thiophene-2-carboxaldehyde), a compound with an active hydrogen (malonic acid or its ester equivalent), and an amine (ammonia or an ammonium salt).[2]
Caption: Generalized workflow of the Mannich reaction for the synthesis of the core molecule.
While effective for generating the basic scaffold, this classical approach typically yields a racemic mixture, necessitating subsequent chiral resolution, which can be inefficient and costly for large-scale production.
Asymmetric Synthesis: The Path to Enantiopurity
For therapeutic applications where a specific enantiomer is required, asymmetric synthesis is the preferred route. This can be achieved through several sophisticated methods:
-
Catalytic Asymmetric Synthesis: The use of chiral catalysts, such as transition metal complexes with chiral ligands, can facilitate the enantioselective addition of nucleophiles to imines derived from thiophene-2-carboxaldehyde.[3] This approach offers high enantiomeric excess and catalytic efficiency.
-
Chemoenzymatic Synthesis: Leveraging the high stereoselectivity of enzymes, this method often involves the kinetic resolution of a racemic intermediate or the asymmetric reduction of a prochiral ketone. For instance, immobilized Saccharomyces cerevisiae has been successfully used in the asymmetric synthesis of (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol, a closely related analogue and a key intermediate in the synthesis of the antidepressant Duloxetine.[3]
This protocol is adapted from methodologies used for the synthesis of related chiral amino alcohols, which can be subsequently oxidized to the desired propanoate.
Step 1: Synthesis of the β-Ketoamine Precursor
-
To a solution of 2-acetylthiophene in a suitable solvent (e.g., methanol), add paraformaldehyde and dimethylamine hydrochloride.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the β-ketoamine.
Step 2: Asymmetric Reduction
-
In a buffered aqueous solution (e.g., phosphate buffer, pH 7.0), suspend the β-ketoamine precursor.
-
Add a biocatalyst, such as a specific carbonyl reductase or whole cells of a microorganism known for stereoselective reductions (e.g., Saccharomyces cerevisiae).
-
Include a cofactor regeneration system if using an isolated enzyme (e.g., glucose and glucose dehydrogenase).
-
Stir the reaction at a controlled temperature (e.g., 30°C) until complete conversion of the ketone.
-
Extract the chiral amino alcohol and purify by chromatography.
Step 3: Oxidation to the Carboxylic Acid and Esterification
-
The resulting chiral amino alcohol can be oxidized to the corresponding carboxylic acid using a suitable oxidizing agent (e.g., ruthenium tetroxide).
-
The carboxylic acid is then esterified using methanol in the presence of an acid catalyst (e.g., sulfuric acid) to yield the final product, Methyl (S)- or (R)-3-amino-3-(2-thienyl)propanoate.
Derivatives and Analogues: Expanding the Chemical Space
The true potential of the this compound scaffold lies in its derivatization. Modifications at the amino group, the ester functionality, and the thiophene ring can lead to a wide array of analogues with diverse pharmacological profiles.
Caption: Key derivatization points on the core molecule.
N-Substituted Analogues
Modification of the primary amino group is a common strategy to modulate activity and selectivity.
-
N-Alkylation: Introduction of small alkyl groups (e.g., methyl, ethyl) can significantly impact receptor binding and CNS penetration. For example, N-methylation is a key feature of the Duloxetine precursor, (S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol.
-
N-Acylation and N-Arylation: These modifications can introduce additional interaction points for receptor binding and can alter the pharmacokinetic properties of the molecule.
Ester and Amide Analogues
The ester group can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides. These modifications can influence solubility, cell permeability, and metabolic stability.
Thiophene Ring Analogues
Substitution on the thiophene ring at the 3, 4, or 5 positions can fine-tune the electronic properties and steric profile of the molecule. This can be a powerful tool for improving potency and selectivity.
Therapeutic Applications and Structure-Activity Relationships (SAR)
Derivatives of this compound have shown promise in a variety of therapeutic areas, primarily targeting the central nervous system.
Antidepressants and Anxiolytics
The most prominent application of this scaffold is in the development of serotonin-norepinephrine reuptake inhibitors (SNRIs). Duloxetine is a prime example, where the (S)-enantiomer of an N-methylated, reduced, and arylated analogue of the core structure exhibits potent and balanced inhibition of both serotonin and norepinephrine transporters.
Key SAR Insights for SNRI Activity:
-
Stereochemistry: The (S)-enantiomer is crucial for potent SNRI activity.
-
N-Methylation: A small N-alkyl substituent is generally preferred.
-
Aryl Ether Linkage: The presence of a naphthyloxy group attached to the β-carbon is a key pharmacophoric element.
Anticonvulsants
Thiophene-containing compounds have been investigated for their anticonvulsant properties. The electronic properties of the thiophene ring are thought to play a significant role in their activity. While direct SAR for 3-amino-3-(2-thienyl)propanoate derivatives as anticonvulsants is not extensively documented, related thieno[b]diazepines and other thiophene derivatives have shown activity, suggesting this as a potential area for exploration.
Other Potential Applications
The versatility of the β-amino acid scaffold suggests potential applications in other areas, including:
-
Anti-inflammatory and Analgesic Agents: Some 2-amino-3-ethoxycarbonyl thiophene derivatives have demonstrated analgesic and anti-inflammatory properties.[3]
-
Neurokinin Receptor Antagonists: Benzothiophene derivatives have been identified as potent antagonists of the neurokinin-2 receptor, suggesting that thienylpropanoate analogues could be explored for similar activity.[4]
Future Perspectives and Conclusion
The this compound scaffold continues to be a valuable platform for the design of novel therapeutics. Future research in this area is likely to focus on:
-
Development of Novel Asymmetric Syntheses: More efficient and scalable methods for the enantioselective synthesis of the core molecule and its derivatives are highly sought after.
-
Exploration of New Therapeutic Targets: The chemical tractability of this scaffold makes it an attractive starting point for library synthesis and high-throughput screening against a wider range of biological targets.
-
In-depth SAR Studies: A more systematic exploration of the structure-activity relationships for different therapeutic applications will enable the rational design of more potent and selective drug candidates.
References
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- Ou, Z., Zhao, H., Lan, T., Zhang, W., & Yang, G. (2014). Asymmetric synthesis of duloxetine intermediate (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol using immobilized Saccharomyces cerevisiae in liquid-core sodium alginate/chitosan/sodium alginate microcapsules. Bioprocess and Biosystems Engineering, 37(11), 2259–2267.
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[Quantitative anti-inflammatory and analgesic structure-activity relationship of 2-amino-3-ethoxycarbonyl thiophene derivatives] - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]
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A-Technical-Guide-to-Methyl-3-amino-3-(2-thienyl)propanoate-as-a-Chiral-Building-Block
Abstract
This technical guide provides an in-depth exploration of methyl 3-amino-3-(2-thienyl)propanoate, a pivotal chiral building block in modern synthetic and medicinal chemistry. We will delve into the strategic importance of its constituent parts—the chiral β-amino acid framework and the thiophene moiety—and detail its synthesis and, most critically, its optical resolution. This guide will offer a comparative analysis of resolution methodologies, with a pronounced focus on enzymatic kinetic resolution. Furthermore, we will illustrate its practical application in the synthesis of high-value pharmaceutical compounds, providing detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development.
Introduction: The Strategic Value of a Unique Chiral Synthon
In the landscape of pharmaceutical synthesis, the demand for enantiomerically pure compounds is paramount. Chiral molecules are fundamental to biological recognition, and often, only one enantiomer of a drug is responsible for its therapeutic effect, while the other may be inactive or even harmful.[] This reality drives the continuous search for versatile chiral building blocks—synthons that can be readily incorporated into complex molecular architectures to impart the desired stereochemistry.
This compound emerges as a synthon of significant strategic value due to the unique combination of two key structural features:
-
The Chiral β-Amino Acid Backbone: β-amino acids are crucial components of many biologically active molecules and are known to confer unique structural properties to peptides, such as resistance to proteolytic degradation.[2][3] Their incorporation into drug candidates can lead to improved pharmacokinetic profiles.[3]
-
The Thiophene Moiety: The thiophene ring is a "privileged" pharmacophore in medicinal chemistry.[4][5] Its structural and electronic similarity to a benzene ring allows it to act as a bioisostere, often leading to enhanced biological activity, improved potency, and better drug-receptor interactions.[5][6][7] The sulfur atom in the thiophene ring can participate in hydrogen bonding, further enhancing its interaction with biological targets.[5]
The convergence of these two features in this compound makes it a highly sought-after intermediate for the synthesis of a range of pharmaceuticals.
Synthesis of Racemic this compound
The journey to the enantiomerically pure building block begins with the synthesis of the racemic mixture. A common and efficient route involves a Michael addition of an amine to a suitable acrylate precursor.
A general synthetic approach is the reaction of methyl acrylate with an ammonia source in the presence of a thiophene-containing starting material. For instance, a common precursor is 2-thiophenecarboxaldehyde.
The Crux of the Matter: Optical Resolution
With the racemic ester in hand, the critical step is the separation of the enantiomers. Several methods exist for chiral resolution, each with its own set of advantages and disadvantages.[8]
Classical Chemical Resolution
This traditional method involves the reaction of the racemic amine with a chiral resolving agent, typically a chiral acid such as tartaric acid or mandelic acid, to form a pair of diastereomeric salts.[8] These diastereomers have different physical properties, most notably solubility, which allows for their separation by fractional crystallization. While effective and scalable, this method can be laborious and relies on a degree of trial-and-error in selecting the appropriate resolving agent and crystallization conditions.[9]
Enzymatic Kinetic Resolution (EKR): A Green and Efficient Alternative
Enzymatic kinetic resolution has emerged as a powerful and environmentally benign method for obtaining enantiomerically pure compounds.[10] This technique utilizes the stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze a reaction on one enantiomer of a racemic mixture.[2][11]
In the case of this compound, a lipase can selectively acylate one enantiomer, leaving the other unreacted. This allows for the separation of the acylated product from the unreacted amino ester. Lipases such as Candida antarctica Lipase B (CALB) and lipases from Pseudomonas species are frequently employed for this purpose due to their broad substrate scope and high enantioselectivity.[12][13]
The choice of acylating agent and solvent is crucial for the efficiency and selectivity of the resolution. Activated esters, such as 2,2,2-trifluoroethyl butanoate, are often used to accelerate the reaction rate.[2]
Below is a generalized workflow for the enzymatic kinetic resolution of this compound.
Figure 1. Generalized workflow for the enzymatic kinetic resolution of racemic this compound.
Comparative Analysis of Resolution Methods
| Method | Advantages | Disadvantages |
| Classical Chemical Resolution | Scalable, well-established.[9] | Can be laborious, relies on crystallization, may require optimization of resolving agents and conditions.[8] |
| Enzymatic Kinetic Resolution | High enantioselectivity, mild reaction conditions, environmentally friendly ("green"), potential for high yields.[10][14] | Enzyme cost and stability can be a factor, requires screening of enzymes and conditions for optimal results. |
Application in Pharmaceutical Synthesis: A Case Study
The true value of an enantiomerically pure building block is demonstrated by its successful application in the synthesis of complex, biologically active molecules. This compound is a key intermediate in the synthesis of several important pharmaceuticals.
Synthesis of Thienopyridine Antiplatelet Agents
Chiral intermediates derived from this compound are crucial for the synthesis of thienopyridine antiplatelet drugs like Ticlopidine and Clopidogrel .[15] These drugs are used to prevent blood clots in patients who have had a heart attack or stroke. The synthesis often involves the construction of the thienopyridine core from a thiophene-containing precursor.[15]
Synthesis of Duloxetine
While some routes to the antidepressant Duloxetine utilize a phenyl analogue, synthetic pathways involving thiophene-containing intermediates are also well-documented and industrially relevant.[9][16] The synthesis of (S)-Duloxetine often involves the chiral intermediate (S)-3-(methylamino)-1-(2-thienyl)propan-1-ol, which can be derived from this compound.[9][17]
Experimental Protocol: Enzymatic Kinetic Resolution of (±)-Methyl 3-amino-3-(2-thienyl)propanoate
This protocol provides a representative procedure for the enzymatic kinetic resolution of racemic this compound using a lipase.
Materials:
-
(±)-Methyl 3-amino-3-(2-thienyl)propanoate
-
Immobilized Lipase (e.g., Candida antarctica Lipase B, Novozym 435)
-
Acylating Agent (e.g., 2,2,2-Trifluoroethyl butanoate or Vinyl acetate)
-
Anhydrous organic solvent (e.g., Diisopropyl ether, Toluene)
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
Reaction Setup: To a solution of (±)-methyl 3-amino-3-(2-thienyl)propanoate (1.0 eq.) in the chosen anhydrous organic solvent, add the immobilized lipase.
-
Acylation: Add the acylating agent (0.5 - 1.0 eq.) to the reaction mixture.
-
Reaction Monitoring: Stir the mixture at a controlled temperature (e.g., 30-45 °C) and monitor the progress of the reaction by a suitable analytical technique (e.g., chiral HPLC, GC) to determine the enantiomeric excess (e.e.) of the unreacted ester and the conversion.
-
Reaction Quench: Once the desired conversion (ideally close to 50%) and e.e. are reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused.
-
Work-up and Purification: Concentrate the filtrate under reduced pressure. The resulting residue, containing the unreacted (S)-ester and the (R)-acylated product, is then purified by column chromatography on silica gel to separate the two compounds.
-
Characterization: Characterize the purified enantiomers by standard spectroscopic methods (¹H NMR, ¹³C NMR, MS) and determine their optical purity by chiral HPLC or GC.
Conclusion
This compound stands as a testament to the power of strategic molecular design in synthetic chemistry. The confluence of a chiral β-amino acid scaffold and a medicinally significant thiophene ring makes it an invaluable building block for the construction of complex and therapeutically important molecules. The continued development of efficient and sustainable resolution methods, particularly enzymatic kinetic resolution, will further enhance its accessibility and utility in the pharmaceutical industry, paving the way for the discovery and development of new and improved medicines.
References
- Enzymatic kinetic resolution of β-amino acid derivatives. (n.d.). Hungarian Academy of Sciences.
- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2022). RSC Publishing.
- The Significance of Thiophene in Medicine: A Systematic Review of the Literature. (2023). Cognizance Journal of Multidisciplinary Studies.
- Discovery and history of thiophene compounds in medicinal chemistry. (n.d.). Benchchem.
- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2022).
- In depth analysis of heterogeneous catalysts for the chemoenzymatic dynamic kinetic resolution of β-amino esters. (2022). Catalysis Science & Technology (RSC Publishing).
- Synthesis, properties and biological activity of thiophene: A review. (2016). Der Pharma Chemica.
- Lipase-catalyzed kinetic resolution of 7-, 8- and 12-membered alicyclic β-amino esters and N-hydroxymethyl-β-lactam enantiomers. (2003).
- Asymmetric synthesis of duloxetine intermediate (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol using immobilized Saccharomyces cerevisiae in liquid-core sodium alginate/chitosan/sodium alginate microcapsules. (2014). Bioprocess and Biosystems Engineering.
- Application Notes and Protocols for the Synthesis of Duloxetine Utilizing (S)-3-(Methylamino)-1-(2-thienyl)propan-1-ol. (n.d.). Benchchem.
- Highly productive and scalable approach to synthesize ticlopidine: A potent thienopyridine anti-platelet aggregation drug. (2020).
- Unnatural Amino Acids for Chiral Drugs. (n.d.). BOC Sciences.
- Duloxetine Synthesis. (2021).
- The story of clopidogrel and its predecessor, ticlopidine: Could these major antiplatelet and antithrombotic drugs be discovered and developed today? (2019).
- Ticlopidine and Antipl
- Kinetic Resolution of Amino Acid Esters C
- Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. (2007). PubMed Central.
- β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. (2017). Hilaris Publisher.
- Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterif. (2019). TU Delft Repository.
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The Versatile Synthon: A Technical Guide to Methyl 3-Amino-3-(2-thienyl)propanoate in Heterocyclic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Key Building Block for Novel Heterocycles
In the landscape of modern medicinal chemistry and materials science, the design and synthesis of novel heterocyclic compounds remain a cornerstone of innovation. Among the myriad of synthons available to the synthetic chemist, β-amino esters bearing heteroaromatic moieties represent a particularly valuable class of building blocks. This guide focuses on one such compound: Methyl 3-amino-3-(2-thienyl)propanoate . Its unique structural architecture, combining a reactive β-amino ester functionality with the electronically distinct thiophene ring, renders it a versatile precursor for a diverse array of fused and substituted heterocyclic systems.
This document serves as an in-depth technical resource, providing a comprehensive overview of the synthesis, chemical properties, and, most importantly, the application of this compound in the construction of biologically relevant heterocyclic scaffolds. As senior application scientists, our goal is to not only present established methodologies but also to provide insights into the underlying chemical principles that govern the reactivity and utility of this important synthetic intermediate.
Physicochemical Properties
Before delving into the synthetic aspects, it is essential to understand the fundamental properties of the title compound.
| Property | Value | Source |
| Molecular Formula | C₈H₁₁NO₂S | [1] |
| Molecular Weight | 185.25 g/mol | [1] |
| IUPAC Name | methyl 3-amino-3-thiophen-2-ylpropanoate | [1] |
| CAS Number | 188812-40-0 | [1] |
Synthesis of this compound: A Practical Approach
The synthesis of β-amino esters can be achieved through various classical organic reactions. For this compound, a particularly effective and straightforward method is the Rodionov reaction, a one-pot condensation of an aldehyde, malonic acid, and a source of ammonia.
The Rodionov Reaction: A Robust and Scalable Method
The Rodionov reaction provides a convergent and atom-economical route to β-amino acids and their esters. The causality behind this choice lies in its operational simplicity and the ready availability of the starting materials: 2-thiophenecarboxaldehyde, malonic acid, and an ammonia source (typically ammonium acetate) in an alcoholic solvent.
Sources
Methodological & Application
Application Notes and Protocols for the Synthesis of Methyl 3-amino-3-(2-thienyl)propanoate
Authored by: A Senior Application Scientist
Introduction
Methyl 3-amino-3-(2-thienyl)propanoate is a β-amino ester derivative of significant interest in medicinal chemistry and drug development. Its structural motif, featuring a thiophene ring, is a key component in numerous pharmacologically active compounds. This document provides a comprehensive guide for the synthesis of this compound, offering detailed protocols and insights into the underlying chemical principles. The methodologies described herein are designed for researchers and scientists engaged in organic synthesis and drug discovery.
Synthetic Strategies: An Overview
The synthesis of β-amino esters such as this compound can be approached through various synthetic routes. A highly effective and widely recognized method is the Mannich-type reaction, which involves the condensation of an enolizable carbonyl compound, an amine, and a non-enolizable aldehyde or ketone. For the synthesis of our target molecule, a one-pot three-component Mannich reaction of 2-thiophenecarboxaldehyde, a suitable amine source, and a methyl ester enolate precursor is a logical and efficient strategy.
Recent advancements in catalysis have introduced highly efficient methods, such as rhodium-catalyzed reactions, for the synthesis of β-amino esters.[1][2] These methods often offer high yields and stereoselectivity. For instance, rhodium-catalyzed asymmetric hydrogenation of β-dehydroamino acids presents a powerful tool for obtaining enantiomerically pure β-amino acids.[3] While this guide will focus on a more classical approach, these modern catalytic methods represent a valuable alternative for specialized applications.
Proposed Synthetic Pathway: Three-Component Mannich Reaction
The chosen synthetic route is a three-component Mannich reaction, which offers the advantage of atom economy and procedural simplicity. This reaction will bring together 2-thiophenecarboxaldehyde, an ammonia equivalent, and methyl acetate to form the desired product.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol details the synthesis of this compound via a one-pot Mannich reaction.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 2-Thiophenecarboxaldehyde | ReagentPlus®, 99% | Sigma-Aldrich |
| Ammonium Chloride | ACS reagent, ≥99.5% | Sigma-Aldrich |
| Methyl Acetate | Anhydrous, 99.5% | Sigma-Aldrich |
| Lithium diisopropylamide (LDA) | 2.0 M in THF/heptane/ethylbenzene | Sigma-Aldrich |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich |
| Diethyl Ether | Anhydrous, ≥99.7% | Sigma-Aldrich |
| Saturated Ammonium Chloride Solution | N/A | In-house prep. |
| Saturated Sodium Bicarbonate Solution | N/A | In-house prep. |
| Brine | N/A | In-house prep. |
| Anhydrous Magnesium Sulfate | ≥99.5% | Sigma-Aldrich |
| Silica Gel | 60 Å, 230-400 mesh | Sigma-Aldrich |
Instrumentation:
-
Round-bottom flasks
-
Magnetic stirrer with stirring bars
-
Schlenk line or inert gas (Argon or Nitrogen) manifold
-
Low-temperature cooling bath (e.g., dry ice/acetone)
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography setup
-
NMR spectrometer
-
Mass spectrometer
Step-by-Step Procedure:
-
Reaction Setup:
-
Under an inert atmosphere (Argon or Nitrogen), add anhydrous tetrahydrofuran (THF, 100 mL) to a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
-
Enolate Formation:
-
Slowly add lithium diisopropylamide (LDA) solution (2.0 M in THF/heptane/ethylbenzene, 27.5 mL, 55 mmol) to the cold THF.
-
In the dropping funnel, prepare a solution of methyl acetate (4.07 g, 55 mmol) in anhydrous THF (20 mL).
-
Add the methyl acetate solution dropwise to the LDA solution over 30 minutes, maintaining the temperature at -78 °C.
-
Stir the resulting mixture at -78 °C for an additional 30 minutes to ensure complete enolate formation.
-
-
Imine Formation and Reaction:
-
In a separate 100 mL flask, dissolve 2-thiophenecarboxaldehyde (5.6 g, 50 mmol) and ammonium chloride (2.94 g, 55 mmol) in anhydrous THF (30 mL).
-
Slowly add this mixture to the enolate solution at -78 °C via the dropping funnel over 30 minutes.
-
Allow the reaction mixture to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.
-
-
Work-up and Extraction:
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL).
-
Transfer the mixture to a separatory funnel and add diethyl ether (100 mL).
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product is purified by flash column chromatography on silica gel.
-
Elute with a gradient of hexane and ethyl acetate (e.g., starting with 9:1 hexane:ethyl acetate and gradually increasing the polarity).
-
Combine the fractions containing the desired product (as determined by TLC analysis) and remove the solvent under reduced pressure to yield this compound as an oil or low-melting solid.
-
Characterization:
The identity and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality in Experimental Choices
-
Inert Atmosphere: The use of an inert atmosphere is crucial as the lithium diisopropylamide (LDA) and the resulting enolate are highly reactive and sensitive to moisture and oxygen.
-
Low Temperature (-78 °C): The reaction is conducted at low temperature to control the reactivity of the strong base (LDA) and to prevent side reactions such as self-condensation of the methyl acetate.
-
Slow Addition: The dropwise addition of reagents helps to maintain a controlled reaction rate and dissipate the heat generated during the exothermic reactions.
-
Ammonium Chloride as Ammonia Source: Ammonium chloride serves as a convenient in-situ source of ammonia for the formation of the intermediate imine with 2-thiophenecarboxaldehyde.
-
Aqueous Work-up: The sequential washing with ammonium chloride, sodium bicarbonate, and brine is performed to neutralize any remaining base, remove water-soluble byproducts, and facilitate phase separation.
-
Flash Chromatography: This purification technique is essential to separate the target compound from unreacted starting materials and any side products formed during the reaction.
Alternative Synthetic Approaches
While the Mannich reaction is a robust method, other strategies can be employed. For instance, a rhodium-catalyzed C-H amination could be a more advanced approach.[2] This would involve the direct functionalization of a C-H bond, potentially offering a more atom-economical route. Additionally, enantioselective methods, such as those employing chiral catalysts, can be used to produce specific stereoisomers of the target molecule, which is often a critical consideration in drug development.[3]
Conclusion
The synthesis of this compound can be reliably achieved through a three-component Mannich reaction. The detailed protocol provided in this application note offers a practical and efficient method for obtaining this valuable compound. By understanding the rationale behind each experimental step, researchers can troubleshoot and adapt the procedure to their specific needs. Further exploration of modern catalytic methods may provide alternative and potentially more efficient synthetic routes.
References
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- Du Bois, J. Rhodium-Catalyzed C–H Amination – An Enabling Method for Chemical Synthesis.
- Wu, J., Ji, C., & Xu, F. Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar.
- Janssen, D. B., & Feringa, B. L.
- Organic Syntheses Procedure. Organic Syntheses.
- ChemicalBook. methyl 3-(methylamino)
- Aeluri, R., AllaS, M., Polepalli, S., & Jain, N. Synthesis and antiproliferative activity of imidazo[1,2-a]pyrimidine Mannich bases. European journal of medicinal chemistry.
- Kennington, S. C., Galeote, O., Mellado-Hidalgo, M., Romea, P., & Urpí, F. Synthesis and Acylation of 1,3-Thiazinane-2-thione. Organic Syntheses.
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- Gronowitz, S. Process for preparing thiophene derivatives.
- Sci-Hub.
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Application Note: Asymmetric Synthesis of Methyl 3-amino-3-(2-thienyl)propanoate
Abstract
This technical guide provides detailed protocols and expert insights for the asymmetric synthesis of Methyl 3-amino-3-(2-thienyl)propanoate, a valuable chiral building block in pharmaceutical development. Chiral β-amino acids incorporating heteroaromatic moieties are of significant interest due to their prevalence in bioactive molecules and their utility as precursors for β-peptides.[1][2] This document outlines two primary, field-proven methodologies: Rhodium-Catalyzed Asymmetric Hydrogenation of a prochiral enamide and an Organocatalytic Asymmetric Mannich Reaction. Each section explains the underlying chemical principles, provides step-by-step experimental protocols, and discusses the rationale behind key procedural choices to ensure reproducibility and high enantioselectivity.
Introduction: The Significance of Chiral β-Thienyl β-Amino Esters
Optically pure β-amino acids are critical components in numerous pharmacologically active compounds, including antiviral and antifungal agents.[1][3] The incorporation of a thiophene ring, as seen in this compound, introduces a bioisostere for a phenyl group, often modulating the pharmacological profile of a drug candidate. The stereochemistry at the β-carbon is frequently crucial for biological activity, making enantioselective synthesis a paramount challenge for medicinal and process chemists.
Several robust strategies have been developed to address this challenge, each with distinct advantages.[1][4]
-
Transition-Metal Catalysis: Asymmetric hydrogenation using chiral rhodium complexes is a powerful and highly efficient method, particularly for large-scale industrial applications.[5][6]
-
Organocatalysis: The use of small, chiral organic molecules to catalyze reactions like the Mannich reaction offers a metal-free alternative that proceeds under mild conditions.[7][8]
-
Biocatalysis: Enzymatic methods, such as kinetic resolution using lipases or transaminases, provide exceptional selectivity under environmentally benign conditions, although classic resolution is limited to a theoretical maximum yield of 50%.[3][9]
This guide will provide comprehensive, actionable protocols for the first two methods, which represent state-of-the-art approaches to obtaining the target molecule with high optical purity.
Method 1: Rhodium-Catalyzed Asymmetric Hydrogenation
This approach is one of the most direct and efficient routes for preparing chiral amines and their derivatives.[10] The core of this strategy is the hydrogenation of a prochiral enamide precursor, where a chiral phosphine ligand complexed to a rhodium center dictates the facial selectivity of hydrogen addition, thereby creating the desired stereocenter with high fidelity.[5][6][11]
Overall Synthetic Workflow
The process involves two main stages: first, the synthesis of the key enamide intermediate, and second, the pivotal asymmetric hydrogenation step.
Figure 1: Workflow for Asymmetric Hydrogenation.
Detailed Experimental Protocol
Part A: Synthesis of (Z)-Methyl 3-acetamido-3-(thiophen-2-yl)acrylate
This protocol is adapted from standard procedures for enamide synthesis.[10]
-
Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add methyl 3-oxo-3-(thiophen-2-yl)propanoate (1.0 eq), acetamide (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (0.05 eq).
-
Reaction: Add toluene as the solvent and heat the mixture to reflux. Water will be collected in the Dean-Stark trap. Monitor the reaction by TLC until the starting keto-ester is consumed.
-
Workup: Cool the reaction mixture to room temperature. Wash the organic phase sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure Z-enamide.
Part B: Asymmetric Hydrogenation
CAUTION: This procedure involves high-pressure hydrogen gas and must be performed in a certified autoclave by trained personnel.
-
Catalyst Preparation (in situ): In a glovebox, add the rhodium precursor [Rh(COD)₂]BF₄ (0.01 eq) and the chiral bisphosphine ligand (e.g., (R)-SDP, 0.011 eq) to a vial containing degassed methanol.[11] Stir for 20-30 minutes to form the active catalyst complex.
-
Reactor Setup: Transfer the catalyst solution via cannula to a glass liner containing a solution of the enamide substrate (1.0 eq) in degassed methanol. Place the liner inside the high-pressure autoclave.
-
Hydrogenation: Seal the autoclave. Purge the system three times with nitrogen, followed by three purges with hydrogen gas. Pressurize the reactor to the desired pressure (e.g., 10-15 bar H₂).[10]
-
Reaction: Stir the reaction mixture at room temperature (or slightly elevated temperature, e.g., 30-40 °C) for 12-24 hours. Monitor the reaction for hydrogen uptake.
-
Workup: After the reaction is complete, carefully vent the autoclave and purge with nitrogen. Remove the solvent from the reaction mixture under reduced pressure.
-
Purification & Analysis: Purify the crude product by flash column chromatography on silica gel. Confirm the structure by ¹H NMR, ¹³C NMR, and MS. Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Data Presentation: Expected Performance
The following table summarizes typical reaction parameters and expected outcomes for rhodium-catalyzed hydrogenation of β-enamides, based on literature precedents.[10][11]
| Parameter | Condition | Rationale / Causality |
| Catalyst System | [Rh(COD)₂]BF₄ / (R)-SDP | The SDP ligand creates a chiral environment that effectively differentiates the two faces of the enamide double bond. |
| Catalyst Loading | 0.5 - 2 mol% | Sufficient to achieve a reasonable reaction rate without excessive cost. |
| Solvent | Methanol, Dichloromethane | Protic and aprotic solvents are both effective; methanol is often preferred for its ability to dissolve substrates and catalysts.[6] |
| H₂ Pressure | 10 - 20 bar | Provides a sufficient concentration of hydrogen to drive the reaction efficiently without requiring extreme pressures.[10] |
| Temperature | 25 - 40 °C | Mild temperatures are usually sufficient and help prevent potential side reactions or catalyst degradation. |
| Typical Yield | >95% | Hydrogenation is typically a very clean and high-yielding transformation. |
| Typical ee | 90 - >99% | The choice of a highly effective chiral ligand is crucial for achieving excellent enantioselectivity.[11] |
Method 2: Organocatalytic Asymmetric Mannich Reaction
The asymmetric Mannich reaction is a cornerstone of C-C bond formation, providing direct access to chiral β-amino esters.[7] This strategy utilizes a chiral bifunctional organocatalyst, such as a thiourea derivative, which activates both the imine electrophile and the enolate nucleophile through a network of non-covalent interactions (e.g., hydrogen bonding), thereby controlling the stereochemical outcome.[12][13][14]
Overall Synthetic Workflow
This one-pot protocol involves the in situ formation of an N-Boc-imine, which is then intercepted by a silyl ketene acetal in the presence of the chiral catalyst.
Figure 2: Workflow for Organocatalytic Mannich Reaction.
Detailed Experimental Protocol
This protocol is based on established methods for the asymmetric Mannich reaction using in situ generated imines.[7][13]
-
Setup: To an oven-dried, argon-flushed flask, add 2-thiophenecarboxaldehyde (1.2 eq), the N-Boc-α-amidosulfone (1.2 eq), and the chiral bifunctional thiourea catalyst (0.1 eq).
-
Reaction Initiation: Add a dry, aprotic solvent such as toluene or diethyl ether. Stir the mixture at room temperature for 10-15 minutes.
-
Nucleophile Addition: Add the silyl ketene acetal of methyl acetate (1.0 eq) to the mixture. The reaction is often performed at temperatures ranging from 0 °C to room temperature.
-
Monitoring: Stir the reaction for 12-48 hours, monitoring its progress by TLC.
-
Quenching and Workup: Upon completion, quench the reaction with a saturated aqueous NH₄Cl solution or dilute HCl. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude N-Boc protected product by flash column chromatography.
-
Deprotection: The N-Boc protecting group can be removed under standard acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in methanol) to yield the final target compound.
-
Analysis: Confirm the structure by NMR and MS. Determine the enantiomeric excess of the protected or deprotected product by chiral HPLC analysis.
Trustworthiness & Causality: Why This Protocol Works
-
Self-Validating System: The protocol's success hinges on the bifunctional nature of the catalyst. The thiourea moiety activates the imine by forming two hydrogen bonds with the Boc-carbonyl, increasing its electrophilicity. Simultaneously, the tertiary amine base deprotonates the pro-nucleophile or interacts with the silyl ketene acetal, organizing the components in a highly ordered, chiral transition state.[7][14] This dual activation is key to achieving high yield and enantioselectivity.
-
In situ Imine Generation: Using an N-Boc-α-amidosulfone is a mild and effective method for generating the reactive N-Boc imine in situ. This avoids the need to isolate the often unstable imine, simplifying the experimental procedure and broadening the substrate scope.[7]
Data Presentation: Expected Performance
The following table summarizes typical results for organocatalytic Mannich reactions of this type.[7][12]
| Parameter | Condition | Rationale / Causality |
| Catalyst | (R,R)-Cyclohexyldiamine-derived Thiourea | Provides a rigid chiral scaffold for effective stereochemical communication. |
| Catalyst Loading | 5 - 20 mol% | Higher loadings may be needed compared to metal catalysis but are often required for good conversion and selectivity.[13] |
| Nucleophile | Silyl ketene acetal | A pre-formed enolate equivalent that is highly reactive under these conditions. |
| Solvent | Toluene, Et₂O, CH₂Cl₂ | Non-polar aprotic solvents are generally preferred to minimize interference with the hydrogen-bonding network. |
| Temperature | 0 °C to 25 °C | Lower temperatures often lead to improved enantioselectivity by favoring the more ordered transition state. |
| Typical Yield | 70 - 95% | Good to excellent yields are common for this transformation. |
| Typical ee | 85 - 99% | The well-defined transition state enforced by the catalyst leads to high levels of enantiocontrol.[7] |
Conclusion
The asymmetric synthesis of this compound can be achieved with high efficiency and enantioselectivity using several modern synthetic methods. Rhodium-catalyzed asymmetric hydrogenation offers a robust, scalable, and high-yielding route, making it suitable for process development. In parallel, the organocatalytic asymmetric Mannich reaction provides a powerful, metal-free alternative that operates under mild conditions and demonstrates the elegance of non-covalent catalysis. The choice of method will depend on the specific requirements of the research program, including scale, cost, and available equipment. Both protocols described herein represent reliable and well-precedented pathways to this valuable chiral building block.
References
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Reddy, et al. (2019). Organocatalytic Enantioselective Mannich Reaction: Direct Access to Chiral β-Amino Esters. ACS Omega. [Link]
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Jiang, et al. (2012). Asymmetric organocatalytic decarboxylative Mannich reaction using β-keto acids. Beilstein Journal of Organic Chemistry. [Link]
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Jiang, et al. (2012). Asymmetric organocatalytic decarboxylative Mannich reaction using β-keto acids: A new protocol for the synthesis of chiral β-amino ketones. Beilstein Journal of Organic Chemistry. [Link]
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Mettath, S., et al. Asymmetric Synthesis of β-Hydroxy Amino Acids via Aldol Reactions Catalyzed by Chiral Ammonium Salts. The Journal of Organic Chemistry. [Link]
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Jiang, et al. (2012). Asymmetric organocatalytic decarboxylative Mannich reaction using β-keto acids: A new protocol for the synthesis of chiral β-amino ketones. PubMed. [Link]
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List, B., et al. (2021). Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids. Journal of the American Chemical Society. [Link]
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Tang, W., & Zhang, X. (2010). Rhodium(I)-Catalyzed Asymmetric Hydrogenation. Wiley-VCH. [Link]
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Bartoli, G., & Melchiorre, P. (2010). Organocatalytic Asymmetric Mannich Reactions in the Preparation of Enantio-enriched beta(3)-Amino Acid Derivatives. ResearchGate. [Link]
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Wang, D., et al. (2023). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. Nature Communications. [Link]
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Gridnev, I. D., & Imamoto, T. (2004). Rhodium-catalyzed asymmetric hydrogenation of β-branched enamides for the synthesis of β-stereogenic amines. Chemical Communications. [Link]
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PrepChem. (n.d.). Synthesis of A: 3-(2-Thienyl)propanoic acid. PrepChem.com. [Link]
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van den Berg, M., et al. (2002). Rhodium/MonoPhos‐Catalysed Asymmetric Hydrogenation of Enamides. Advanced Synthesis & Catalysis. [Link]
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Ghislieri, D., & Turner, N. J. (2015). Production of chiral β-amino acids using ω-transaminase from Burkholderia graminis. Journal of Biotechnology. [Link]
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Imamoto, T., et al. (2000). Asymmetric Hydrogenation of Enamides with Rh-BisP* and Rh-MiniPHOS Catalysts. Scope, Limitations, and Mechanism. Journal of the American Chemical Society. [Link]
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Wu, J., et al. (2015). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Scientific Research Publishing. [Link]
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Kumar, A., & Sharma, R. (2015). Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher. [Link]
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Juaristi, E., & López-Ruiz, H. (1999). Recent advances in the enantioselective synthesis of beta-amino acids. Current Medicinal Chemistry. [Link]
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Al-Tel, T. H. (2011). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Molecules. [Link]
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Wu, J., et al. (2015). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar. [Link]
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Guo, J.-X., et al. (2016). Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions. Chemical Science. [Link]
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Schöllkopf, U., et al. (1982). Asymmetric Syntheses via Heterocyclic Intermediates; VIII1. Enantioselective Synthesis of (R)-α-Methyl-α-amino Acids using L-Valine as Chiral Auxiliary Reagent. Synthesis. [Link]
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de Miranda, A. S., et al. (2020). Resolution of Racemic Aryloxy-Propan-2-yl Acetates via Lipase-Catalyzed Hydrolysis: Preparation of Enantiomerically Pure/Enantioenriched Mexiletine Intermediates and Analogs. Molecules. [Link]
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Chałupka, J., et al. (2024). Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. International Journal of Molecular Sciences. [Link]
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de Souza, R. O. M. A., & Antunes, O. A. C. (2024). Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. Molecules. [Link]
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Chałupka, J., et al. (2024). Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. MDPI. [Link]
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Application Notes & Protocols: High-Purity Purification of Methyl 3-amino-3-(2-thienyl)propanoate
Introduction
Methyl 3-amino-3-(2-thienyl)propanoate is a pivotal chiral building block in synthetic organic chemistry and pharmaceutical development. As a β-amino ester containing a thienyl moiety, it serves as a precursor for various biologically active molecules, including analogues of compounds like duloxetine.[1][2] The presence of a primary amine, an ester, and a chiral center presents a unique set of challenges and opportunities for purification.[3] Achieving high chemical and enantiomeric purity is non-negotiable for its use in drug discovery, where even minor impurities or the presence of an unwanted enantiomer can have significant pharmacological consequences.
This guide provides a comprehensive overview of robust, field-proven methodologies for the purification of this compound, from crude reaction mixtures to enantiomerically pure forms. We will delve into the causality behind experimental choices, offering protocols that are not just procedural but also self-validating systems for researchers, scientists, and drug development professionals.
Foundational Principles: Physicochemical Properties & Initial Assessment
Understanding the molecule's inherent properties is the cornerstone of designing an effective purification strategy. The basicity of the amine and the molecule's overall polarity are the primary levers we will use.
Table 1: Physicochemical Properties of this compound [3]
| Property | Value | Significance for Purification |
| Molecular Formula | C₈H₁₁NO₂S | - |
| Molecular Weight | 185.25 g/mol | Influences diffusion and behavior in size-exclusion methods. |
| Amine Group (pKa) | ~9-10 (Estimated) | The basicity allows for selective extraction using pH gradients. |
| Chirality | Contains one stereocenter | Enantiomeric separation is required for stereospecific applications. |
| Solubility | Soluble in many organic solvents (DCM, EtOAc, MeOH). Low solubility in non-polar solvents (hexanes). | Critical for selecting solvents for extraction, chromatography, and crystallization. |
Initial Purity Assessment: Before embarking on a purification workflow, a preliminary analysis of the crude material by Thin Layer Chromatography (TLC), ¹H NMR, and LC-MS is essential to identify major impurities and determine the scale of the challenge.
Primary Purification: Acid-Base Extraction
Expert Rationale: The most efficient first step for removing non-basic organic impurities and unreacted starting materials is an acid-base extraction. This technique exploits the basic nature of the primary amine, which can be protonated to form a water-soluble ammonium salt, while neutral or acidic impurities remain in the organic phase.
Protocol 2.1: Liquid-Liquid Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Acidic Wash (Extraction): Transfer the organic solution to a separatory funnel and extract with 1M hydrochloric acid (HCl) (aq). The protonated amine will move into the aqueous layer. Repeat the extraction 2-3 times to ensure complete transfer.
-
Causality: The low pH ensures the amine is fully protonated to its hydrochloride salt, maximizing its aqueous solubility.[4]
-
-
Back-Wash (Aqueous Layer): Wash the combined acidic aqueous layers with a fresh portion of DCM or EtOAc to remove any trapped neutral organic impurities.
-
Basification & Re-extraction: Cool the acidic aqueous layer in an ice bath and slowly add a base, such as 2M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, with stirring until the pH is >9. This deprotonates the ammonium salt, regenerating the free amine which will precipitate or form an oil.
-
Product Recovery: Extract the free amine back into a fresh organic solvent (DCM or EtOAc) (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified, free-base product.
Caption: Workflow for Acid-Base Extraction Purification.
Intermediate Purification: Crystallization
Expert Rationale: For solid compounds, recrystallization is a powerful technique for achieving high levels of chemical purity by separating the target molecule from impurities with different solubility profiles. The key is to identify a solvent system where the product is sparingly soluble at low temperatures but highly soluble at elevated temperatures.
Protocol 3.1: Recrystallization from a Single Solvent
-
Solvent Screening: In small test tubes, test the solubility of a small amount of the product in various solvents (e.g., isopropanol, ethyl acetate, toluene, acetonitrile, and mixtures with hexanes or heptane). A suitable solvent will dissolve the compound when hot but cause it to crystallize upon cooling.
-
Dissolution: In an appropriately sized flask, dissolve the compound in the minimum amount of the chosen hot solvent to form a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath or refrigerator to maximize yield.
-
Causality: Slow cooling promotes the formation of a pure crystal lattice, excluding impurity molecules. Rapid crashing can trap impurities.
-
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.
Table 2: Potential Solvent Systems for Crystallization
| Solvent/System | Rationale |
| Isopropanol/Heptane | Isopropanol dissolves the polar amino ester, while heptane acts as an anti-solvent to induce crystallization. |
| Ethyl Acetate/Hexane | A common polar/non-polar system effective for moderately polar compounds. |
| Toluene | The aromatic nature can offer good solvating power at high temperatures, with reduced solubility on cooling. |
High-Resolution Purification: Column Chromatography
Expert Rationale: Column chromatography is indispensable for separating the target compound from impurities with similar polarities. However, primary amines are notoriously problematic on standard silica gel due to strong, sometimes irreversible, binding to acidic silanol (Si-OH) groups, leading to significant peak tailing and poor recovery. This interaction can be mitigated by modifying the mobile phase or using an alternative stationary phase.[5][6]
Protocol 4.1: Flash Chromatography with a Modified Mobile Phase
-
Stationary Phase: Standard flash-grade silica gel (40-63 µm).
-
Mobile Phase (Eluent) Selection:
-
System: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point.
-
Additive: To prevent tailing, add 0.5-1% triethylamine (TEA) or ammonium hydroxide to the eluent system.[5]
-
Causality: The basic additive neutralizes the acidic silanol groups on the silica surface, preventing the basic amine product from binding ionically.
-
-
Column Packing: Pack the column with a slurry of silica gel in the initial, low-polarity eluent.
-
Sample Loading: Dissolve the sample in a minimal amount of the eluent or DCM and load it onto the column. Alternatively, perform a "dry load" by adsorbing the sample onto a small amount of silica gel for better resolution.
-
Elution: Run the column using a gradually increasing polarity gradient, collecting fractions.
-
Analysis: Monitor the fractions by TLC to identify and combine those containing the pure product.
Caption: Decision workflow for amine chromatography.
Chiral Resolution: Isolating a Single Enantiomer
Expert Rationale: Since this compound is chiral, separating the racemic mixture into its constituent enantiomers is often the ultimate goal for pharmaceutical applications. This can be achieved by converting the enantiomers into separable diastereomers or by using a chiral environment.
Protocol 5.1: Diastereomeric Salt Resolution
This classic method relies on reacting the racemic amine with a single enantiomer of a chiral acid. The resulting diastereomeric salts have different physical properties, most importantly solubility, allowing for their separation by fractional crystallization.[7]
-
Chiral Acid Selection: Choose an inexpensive, commercially available chiral acid such as (+)-Tartaric acid, (-)-Dibenzoyl-L-tartaric acid, or (+)-Camphorsulfonic acid.
-
Salt Formation: Dissolve the racemic amine in a suitable solvent (e.g., methanol or ethanol). In a separate flask, dissolve ~0.5 equivalents of the chiral resolving agent in the same solvent.
-
Combine and Crystallize: Slowly add the acid solution to the amine solution with stirring. The less soluble diastereomeric salt should begin to precipitate. The process can be aided by gentle heating to ensure dissolution followed by slow cooling.
-
Isolation: Filter the solid salt and wash with a small amount of cold solvent. This first crop will be enriched in one diastereomer.
-
Liberation of Free Amine: Suspend the isolated salt in water and basify (e.g., with NaOH) to deprotonate the amine. Extract the now enantiomerically-enriched free amine into an organic solvent as described in Protocol 2.1.
-
Purity Check: Determine the enantiomeric excess (e.e.) of the product using chiral HPLC or NMR with a chiral shift reagent. The process can be repeated to achieve higher purity.[8]
Method 5.2: Enzymatic Kinetic Resolution
Conceptual Framework: Lipases are highly stereoselective enzymes that can be used to acylate the amine or hydrolyze the ester of one enantiomer at a much faster rate than the other. For example, a lipase could selectively acylate the (R)-amine, leaving the (S)-amine unreacted. The resulting acylated and unacylated amines can then be separated using standard methods like extraction or chromatography.[9][10] This method provides access to both enantiomers and often proceeds with very high selectivity.
References
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-
Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved from [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
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-
SORBEAD India. (n.d.). Amino Acid Purification - Column Chromatography. Retrieved from [Link]
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PubMed. (2018, December 14). Poly(β-Amino Esters): Synthesis, Formulations, and Their Biomedical Applications. Retrieved from [Link]
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Reddit. (2019, November 27). Column Chromatography of Compound with Amine and Carboxylic Acid. Retrieved from [Link]
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SciELO. (n.d.). The solvent free preparation of beta-amino esters alpha,beta-unsaturated ketones and esters with domestic microwave oven. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]
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Scientific Research Publishing. (n.d.). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Retrieved from [Link]
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Application Notes & Protocols: The Role of Methyl 3-amino-3-(2-thienyl)propanoate as an Intermediate in Duloxetine Synthesis
For Distribution To: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive technical guide on the synthesis of duloxetine, a potent serotonin-norepinephrine reuptake inhibitor (SNRI), with a specific focus on the pivotal role of the intermediate, Methyl 3-amino-3-(2-thienyl)propanoate. We will explore the synthetic pathways, detailing the preparation of this key intermediate and its subsequent conversion to duloxetine. This guide is designed to offer both theoretical understanding and practical, field-proven protocols to facilitate research and development in pharmaceutical synthesis.
Introduction: The Significance of Duloxetine and its Synthetic Strategy
Duloxetine, marketed under the trade name Cymbalta®, is a widely prescribed medication for the treatment of major depressive disorder, generalized anxiety disorder, and neuropathic pain.[1][2] Its therapeutic efficacy is intrinsically linked to its specific stereochemistry, with the (S)-enantiomer being the active pharmaceutical ingredient (API). Consequently, the development of efficient and stereoselective synthetic routes is of paramount importance in pharmaceutical manufacturing.
A critical juncture in many successful duloxetine syntheses is the formation and utilization of a chiral amino alcohol intermediate. While various derivatives exist, this guide will focus on pathways involving derivatives of 3-amino-1-(2-thienyl)-1-propanol. It is important to note that while the prompt specified "this compound," the more direct and industrially prevalent precursor is often the corresponding amino alcohol, (S)-3-(methylamino)-1-(2-thienyl)propan-1-ol, or related amino ketones.[3][4][5][6] This guide will address the synthesis of these crucial building blocks and their conversion to the final API.
The general synthetic approach involves three main stages:
-
Formation of a β-aminoketone: This is typically achieved through a Mannich reaction.[7]
-
Reduction and Chiral Resolution: The ketone is reduced to a racemic alcohol, which is then resolved to isolate the desired (S)-enantiomer.[7]
-
Naphthyl Ether Formation and Demethylation: The chiral alcohol is coupled with 1-fluoronaphthalene, followed by demethylation to yield (S)-duloxetine.[7]
Synthesis of the Key Precursor: 3-(Methylamino)-1-(2-thienyl)propan-1-one Hydrochloride
The journey towards duloxetine begins with the synthesis of the β-aminoketone, 3-(methylamino)-1-(2-thienyl)propan-1-one, a crucial intermediate.[4][8] The Mannich reaction provides a direct and efficient method for its preparation.[4][7]
Underlying Principle: The Mannich Reaction
The Mannich reaction is a cornerstone of organic synthesis that involves the aminoalkylation of an acidic proton located adjacent to a carbonyl group. In this context, 2-acetylthiophene, possessing an enolizable proton, reacts with formaldehyde and methylamine to form the desired β-amino-ketone, also known as a Mannich base.[7]
Experimental Protocol: Synthesis of 3-(Methylamino)-1-(2-thienyl)propan-1-one Hydrochloride
This protocol is adapted from established industrial processes.[4][8]
Materials:
-
2-Acetylthiophene
-
Methylamine hydrochloride
-
Paraformaldehyde
-
Concentrated Hydrochloric Acid
-
Polar solvent (e.g., ethanol, methanol, or a mixture with water)[4]
-
Ethyl acetate (for crystallization)[8]
Procedure:
-
In a suitable reaction vessel, charge 2-acetylthiophene, methylamine hydrochloride, paraformaldehyde, and the chosen polar solvent.[4]
-
Add concentrated hydrochloric acid to the mixture. The molar ratio of reactants is a critical parameter to optimize, with a typical starting point being a 1:1 to 1:1.2 molar ratio of 2-acetylthiophene to methylamine hydrochloride and paraformaldehyde.[4]
-
Heat the reaction mixture to a temperature between 60-80°C under normal atmospheric pressure.[4]
-
Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a co-solvent like ethanol was used, a portion can be removed by distillation under reduced pressure to facilitate crystallization.[8]
-
Add an anti-solvent, such as ethyl acetate, and cool the mixture to 0-10°C to induce crystallization of the hydrochloride salt of the product.[8]
-
Filter the solid product, wash with cold ethyl acetate, and dry under vacuum to yield 3-(methylamino)-1-(2-thienyl)-1-propan-1-one hydrochloride.[8]
Workflow Diagram: Synthesis of the β-Aminoketone Intermediate
Caption: Final steps in the synthesis of (S)-Duloxetine.
Data Summary and Quality Control
Throughout the synthesis, rigorous quality control is essential to ensure the purity and identity of the intermediates and the final API.
Analytical Methods
A variety of analytical techniques are employed for process monitoring and final product release:
-
High-Performance Liquid Chromatography (HPLC): Used for assessing purity, quantifying impurities, and determining enantiomeric excess. [9][10][11][12]A validated, stability-indicating RP-HPLC method is crucial. [9]Chiral HPLC is specifically used for enantiomeric purity assessment. [13][14]* Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation of intermediates and the final product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify functional groups and confirm structural features.
Typical Yields and Purity
The following table provides representative data for the key synthetic steps. It is important to note that these values can vary depending on the specific reaction conditions and scale of the synthesis.
| Step | Product | Typical Yield (%) | Typical Purity (%) (HPLC) | Typical Enantiomeric Excess (%) |
| Mannich Reaction | 3-(Methylamino)-1-(2-thienyl)propan-1-one HCl | 70-85 | >98 | N/A |
| Reduction & Resolution | (S)-3-(Methylamino)-1-(2-thienyl)propan-1-ol | 35-45 (after resolution) | >99 | >99.5 |
| Coupling & Demethylation | (S)-Duloxetine HCl | 60-75 | >99.8 | >99.8 |
Conclusion
The synthesis of duloxetine is a well-established process in pharmaceutical manufacturing, with the formation and utilization of chiral intermediates like derivatives of 3-amino-1-(2-thienyl)-1-propanol being of central importance. This guide has provided a detailed overview of the key synthetic steps, from the initial Mannich reaction to the final formation of the active pharmaceutical ingredient. By understanding the underlying chemical principles and adhering to robust experimental protocols and analytical controls, researchers and drug development professionals can confidently and efficiently synthesize high-purity (S)-duloxetine.
References
- Google Patents. (n.d.). Process for pure duloxetine hydrochloride.
- Google Patents. (n.d.). Process for preparation of duloxetine hydrochloride.
- Ou, Z., Zhao, H., Lan, T., Zhang, W., & Yang, G. (2014). Asymmetric synthesis of duloxetine intermediate (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol using immobilized Saccharomyces cerevisiae in liquid-core sodium alginate/chitosan/sodium alginate microcapsules. Bioprocess and Biosystems Engineering, 37(11), 2243–2250.
- Google Patents. (n.d.). Preparation method of duloxetine intermediate.
- Google Patents. (n.d.). Process for preparing an intermediate useful for the asymmetric synthesis of duloxetine.
- Google Patents. (n.d.). Synthesis method of duloxetine intermediate.
- Patel, P. N., & Patel, M. M. (2010). Development and Validation of a Stability-Indicating RP-HPLC Method for Duloxetine Hydrochloride in its Bulk and Tablet Dosage Form. E-Journal of Chemistry, 7(S1), S37–S44.
-
Science China Press. (2019). Chemo-enzymatic synthesis of the antidepressant Duloxetine and its enantiomer. Retrieved from [Link]
-
ResearchGate. (2021). Duloxetine Synthesis. Retrieved from [Link]
-
SciSpace. (2010). Analysis of Duloxetine Hydrochloride and Its Related Compounds in Pharmaceutical Dosage Forms and In Vitro Dissolution Studies. Retrieved from [Link]
-
ResearchGate. (n.d.). Asymmetric synthesis of chiral intermediates of (S)-duloxetine, (R)-fluoxetine, and (R)-atomoxetine. Retrieved from [Link]
-
SciSpace. (2010). Analysis of Duloxetine Hydrochloride and Its Related Compounds in Pharmaceutical Dosage Forms and In Vitro Dissolution Studies. Retrieved from [Link]
-
ResearchGate. (n.d.). Chiral Separation of Duloxetine and Its R-Enantiomer by LC. Retrieved from [Link]
- Sahoo, S. K., Giri, R. K., & Barik, B. B. (2009). Estimation of Duloxetine Hydrochloride in Pharmaceutical Formulations by RP-HPLC Method. Indian Journal of Pharmaceutical Sciences, 71(4), 451–454.
-
Patsnap. (n.d.). Preparation method of duloxetine intermediate. Retrieved from [Link]
- Bhushan, R., & Dixit, S. (2021). Reversed-phase-HPLC enantioseparation and control of enantiomeric purity of duloxetine using a new chiral reagent and recovery of enantiomers.
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Application Notes and Protocols: Methyl 3-amino-3-(2-thienyl)propanoate in Medicinal Chemistry
These application notes serve as a technical guide for researchers, scientists, and drug development professionals on the utility of Methyl 3-amino-3-(2-thienyl)propanoate as a pivotal building block in medicinal chemistry. This document provides in-depth insights into its primary application in the synthesis of thienopyridine-based antiplatelet agents, supported by mechanistic details and validated experimental protocols.
Introduction: The Significance of this compound
This compound is a chiral intermediate of significant interest in pharmaceutical research and development. Its structural features, comprising a thiophene ring, an amino group, and a methyl ester, make it a versatile scaffold for the synthesis of complex heterocyclic compounds with therapeutic potential. The thiophene moiety, in particular, is a well-recognized bioisostere for the phenyl group, often employed to enhance metabolic stability and modulate pharmacokinetic properties of drug candidates. The primary and most notable application of this compound lies in its role as a key precursor for the synthesis of thienopyridine derivatives, a class of potent antiplatelet drugs.[1][2][3][4]
Core Application: Synthesis of Thienopyridine Antiplatelet Agents
The thienopyridine class of drugs represents a cornerstone in the management of atherothrombotic diseases, including acute coronary syndromes (ACS), and for patients undergoing percutaneous coronary interventions.[4][5] Drugs such as clopidogrel and prasugrel are prominent members of this class, and their synthesis often involves intermediates structurally related to this compound.[1][5]
Mechanistic Rationale: Targeting the P2Y12 Receptor
Thienopyridines are prodrugs that, once metabolized in the liver, irreversibly inhibit the P2Y12 subtype of the adenosine diphosphate (ADP) receptor on the surface of platelets.[6][7][8][9][10] This inhibition is crucial in preventing platelet activation and aggregation, which are key events in the formation of blood clots (thrombosis).[9][10]
The binding of ADP to the P2Y12 receptor normally triggers a cascade of intracellular events that lead to the activation of the glycoprotein IIb/IIIa complex, the final common pathway for platelet aggregation.[3][6][8] The active metabolite of thienopyridine drugs forms a disulfide bridge with the P2Y12 receptor, permanently disabling it for the lifespan of the platelet (approximately 7-10 days).[7][10] This irreversible inhibition results in a sustained antiplatelet effect, reducing the risk of thrombotic events such as heart attack and stroke.[3][7][10]
Diagram 1: Simplified Signaling Pathway of P2Y12 Receptor Inhibition
Caption: P2Y12 receptor inhibition by active thienopyridine metabolites.
Synthetic Protocol: Representative Synthesis of a Thienopyridine Core
While the precise industrial synthesis of specific drugs is proprietary, a general, representative protocol for the construction of a tetrahydrothienopyridine core, the central scaffold of drugs like clopidogrel, can be outlined. This compound serves as a key starting material or can be formed in situ in related synthetic routes.
Objective: To synthesize a tetrahydrothienopyridine scaffold from a derivative of this compound.
Materials:
-
This compound derivative
-
Formaldehyde solution (37%)
-
Formic acid
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Diethyl ether
-
Hydrochloric acid (HCl) in diethyl ether
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)
Step-by-Step Methodology:
-
N-Formylation (Eschweiler-Clarke Reaction):
-
To a solution of the this compound derivative in formic acid, add formaldehyde solution.
-
Heat the reaction mixture under reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Rationale: This step introduces a methyl group onto the nitrogen atom, a common feature in some thienopyridine structures.
-
-
Cyclization:
-
After completion of the N-formylation, cool the reaction mixture and neutralize it with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent like ethyl acetate.
-
The resulting intermediate can then be subjected to cyclization conditions. This often involves a Pictet-Spengler type reaction, which may require acidic conditions and an aldehyde or its equivalent.
-
-
Reduction of the Ester:
-
Dissolve the cyclized product in a suitable solvent such as methanol.
-
Cool the solution in an ice bath and add sodium borohydride portion-wise.
-
Stir the reaction mixture until the reduction of the ester to the corresponding alcohol is complete (monitored by TLC).
-
Rationale: This reduction is a key step towards the final thienopyridine structure.
-
-
Final Ring Closure and Modification (Illustrative):
-
The resulting amino alcohol can undergo further intramolecular cyclization, often promoted by dehydrating agents or specific catalysts, to form the final tetrahydrothienopyridine ring system.
-
Subsequent modification, such as acylation or alkylation, can be performed to introduce the desired side chains found in active pharmaceutical ingredients.
-
-
Purification and Characterization:
-
The final product should be purified using standard techniques such as column chromatography.
-
Characterization of the synthesized compound should be performed using methods like NMR (¹H and ¹³C), Mass Spectrometry, and IR spectroscopy to confirm its structure and purity.
-
Diagram 2: General Synthetic Workflow
Caption: Synthetic workflow for a tetrahydrothienopyridine core.
Experimental Protocols for Biological Evaluation
Once a novel thienopyridine derivative is synthesized, its biological activity must be assessed. The primary assay for evaluating the efficacy of these compounds is the platelet aggregation assay.
Protocol: In Vitro Platelet Aggregation Assay
Objective: To determine the inhibitory effect of a synthesized thienopyridine derivative on ADP-induced platelet aggregation.
Materials:
-
Platelet-rich plasma (PRP) from healthy human volunteers or animal models.
-
Adenosine diphosphate (ADP) solution.
-
Synthesized test compound (and its active metabolite if applicable).
-
Control compounds (e.g., clopidogrel active metabolite).
-
Phosphate-buffered saline (PBS).
-
Platelet aggregometer.
Step-by-Step Methodology:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Draw whole blood into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP.
-
Carefully collect the supernatant (PRP).
-
-
Incubation with Test Compound:
-
Pre-incubate aliquots of PRP with various concentrations of the test compound (or its pre-activated metabolite) for a specified period (e.g., 15-30 minutes) at 37°C.
-
A vehicle control (e.g., DMSO) and a positive control (e.g., known inhibitor) should be included.
-
-
Induction of Platelet Aggregation:
-
Place the PRP samples in the aggregometer cuvettes with a stir bar.
-
Initiate the aggregation by adding a standard concentration of ADP (e.g., 5-20 µM).
-
-
Data Acquisition and Analysis:
-
Monitor the change in light transmission through the PRP sample over time using the aggregometer. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.
-
Record the maximum aggregation percentage for each sample.
-
Calculate the percentage inhibition of aggregation for each concentration of the test compound relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of platelet aggregation) by plotting the percentage inhibition against the log of the compound concentration.
-
Data Presentation: Comparative Efficacy of Novel Thienopyridines
The results from the platelet aggregation assay can be summarized in a table for easy comparison.
| Compound | IC₅₀ (µM) for ADP-induced Platelet Aggregation |
| Clopidogrel Active Metabolite | 0.5 ± 0.1 |
| Prasugrel Active Metabolite | 0.2 ± 0.05 |
| Test Compound DJ0171 | 0.3 ± 0.08 [2] |
| Test Compound DJ0199 | 0.4 ± 0.09 [2] |
Note: The data for DJ0171 and DJ0199 are illustrative based on findings that novel thienopyridines can exhibit potent inhibitory effects, in some cases greater than clopidogrel.[2]
Broader Applications and Future Directions
While the primary application of this compound is in the antiplatelet field, its structural motifs are relevant to other areas of medicinal chemistry. Arylpropionic acid derivatives are a broad class of compounds with various biological activities, including anti-inflammatory, analgesic, and anticancer effects.[11] The thienyl group itself is present in numerous drugs and is explored for its ability to modulate pharmacological properties.
Future research could explore the use of this compound and its derivatives in the development of:
-
Novel anti-inflammatory agents: By modifying the core structure to target enzymes like cyclooxygenase (COX).[11]
-
Anticancer agents: The thiophene ring is a feature in some kinase inhibitors and other anticancer drugs.
-
Neurological and psychiatric drugs: The compound is noted as an intermediate for drugs targeting these disorders.[12]
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its principal application as a precursor to thienopyridine-based antiplatelet agents underscores its importance in cardiovascular drug discovery. The protocols and mechanistic insights provided in these notes are intended to equip researchers with the foundational knowledge to effectively utilize this compound in the synthesis and evaluation of novel therapeutic agents.
References
-
Title: Clopidogrel: a review of its mechanism of action - PubMed Source: PubMed URL: [Link]
-
Title: Clopidogrel - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Thienopyridine antiplatelet agents: focus on prasugrel - PubMed Source: PubMed URL: [Link]
-
Title: 187 Novel thienopyridines are potent anti-platelet drugs, inhibiting platelet activation, aggregation and showing synergy with aspirin | Heart Source: Heart URL: [Link]
-
Title: Thienopyridine derivatives versus aspirin for preventing stroke and other serious vascular events in high vascular risk patients - PubMed Central Source: PubMed Central URL: [Link]
-
Title: Clopidogrel: Package Insert / Prescribing Information / MOA - Drugs.com Source: Drugs.com URL: [Link]
-
Title: Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity - MDPI Source: MDPI URL: [Link]
-
Title: Current Concepts on Antiplatelet Therapy: Focus on the Novel Thienopyridine and Non-Thienopyridine Agents - PMC - NIH Source: National Institutes of Health URL: [Link]
-
Title: Methyl (S)-3-amino-3-(thiophen-2-yl)propanoate hydrochloride - MySkinRecipes Source: MySkinRecipes URL: [Link]
-
Title: What is the mechanism of Clopidogrel besylate? - Patsnap Synapse Source: Patsnap Synapse URL: [Link]
-
Title: What is the mechanism of Clopidogrel Bisulfate? - Patsnap Synapse Source: Patsnap Synapse URL: [Link]
-
Title: Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities - IJPPR Source: International Journal of Pharmaceutical and Phytopharmacological Research URL: [Link]
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"Methyl 3-amino-3-(2-thienyl)propanoate" in the synthesis of novel bioactive molecules
Application Notes & Protocols
Topic: Methyl 3-amino-3-(2-thienyl)propanoate: A Versatile Scaffold for the Synthesis of Novel Bioactive Molecules
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of a Thienyl-β-Amino Acid Ester
In the landscape of modern medicinal chemistry, the efficient construction of novel molecular entities with desirable pharmacological profiles is paramount. This compound has emerged as a strategic building block due to its unique combination of structural features.[1] It incorporates a thiophene ring, a bioisosteric equivalent of a phenyl group that can modulate pharmacokinetic properties, and two highly versatile reactive sites: a primary amine and a methyl ester.[2] Its chiral center further allows for the development of enantiomerically pure therapeutics, which is critical for enhancing efficacy and minimizing off-target effects.[2]
This compound is a key intermediate in the synthesis of important pharmaceuticals, most notably the serotonin-norepinephrine reuptake inhibitor, Duloxetine.[1][3] This application note serves as a technical guide for researchers, providing a detailed, field-proven protocol for the N-acylation of this compound—a foundational step in generating diverse libraries of potentially bioactive compounds. The causality behind each experimental step is explained to empower researchers to adapt and troubleshoot these methods for their specific molecular targets.
Physicochemical & Structural Data
A thorough understanding of the starting material is critical for reaction design and optimization.
| Property | Value | Source |
| IUPAC Name | methyl 3-amino-3-thiophen-2-ylpropanoate | [4] |
| Molecular Formula | C₈H₁₁NO₂S | [1][4] |
| Molecular Weight | 185.25 g/mol | [1][4] |
| CAS Number | 188812-40-0 | [5] |
| Appearance | Varies; typically an oil or low-melting solid | - |
| Key Features | Thiophene Ring, Primary Amine, Methyl Ester, Chiral Center | [1] |
Core Application: N-Acylation for Bioactive Scaffold Development
The primary amine of this compound is a potent nucleophile, making it an ideal handle for derivatization. N-acylation is one of the most robust and high-yielding transformations for this purpose. This reaction involves treating the amine with an electrophilic acylating agent, such as an acyl chloride or anhydride, typically in the presence of a non-nucleophilic base. The base serves to neutralize the acidic byproduct (e.g., HCl) generated during the reaction, driving the equilibrium towards the formation of the amide product.[6][7] This approach allows for the introduction of a vast array of functionalities, enabling the systematic exploration of structure-activity relationships (SAR).
General N-Acylation Workflow
The following diagram outlines the standard laboratory workflow for the synthesis, workup, and purification of N-acylated derivatives of this compound.
Caption: General workflow for N-acylation, workup, and purification.
Detailed Experimental Protocol
Protocol 1: N-Acetylation using Acetyl Chloride
This protocol details the synthesis of a representative derivative, Methyl 3-(acetylamino)-3-(2-thienyl)propanoate.
Causality Note: Acetyl chloride is chosen as a common, highly reactive acylating agent. Triethylamine (TEA) is a standard organic base strong enough to scavenge the generated HCl but not strong enough to deprotonate other parts of the molecule. Dichloromethane (DCM) is an excellent, relatively inert solvent for this reaction type.
Reaction Scheme:
Caption: N-acetylation of the parent compound using acetyl chloride.
Materials:
-
This compound (1.0 eq)
-
Acetyl Chloride (1.1 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Saturated aqueous Sodium Chloride (NaCl) solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)
-
Standard laboratory glassware, magnetic stirrer, ice bath
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq). Dissolve it in anhydrous DCM (approx. 10 mL per 1 g of substrate).
-
Base Addition: Add triethylamine (1.5 eq) to the solution. Stir for 5 minutes at room temperature.
-
Cooling: Cool the flask to 0 °C using an ice-water bath. This is crucial to control the exothermic reaction upon adding the highly reactive acetyl chloride.
-
Acylating Agent Addition: Add acetyl chloride (1.1 eq) dropwise via syringe over 10-15 minutes. A white precipitate (triethylammonium chloride) will form.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-3 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with a 40-50% Ethyl Acetate in Hexanes mixture. The disappearance of the starting amine spot (visualized with ninhydrin stain) indicates completion.
-
Workup:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with water (2x) and brine (1x). The washes remove excess salts and water-soluble impurities.
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, using an appropriate ethyl acetate/hexanes gradient to yield the pure N-acetylated product.
Expected Characterization Data (Representative):
| Parameter | Expected Value |
| Yield | 85-95% |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.20 (dd, 1H), 6.95 (m, 2H), 6.50 (d, 1H, NH), 5.60 (q, 1H), 3.70 (s, 3H, OCH₃), 2.90 (d, 2H), 2.05 (s, 3H, COCH₃) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 171.5, 169.8, 142.0, 127.0, 125.5, 124.8, 52.0, 49.5, 41.0, 23.2 |
| MS (ESI+) | m/z 228.06 [M+H]⁺ |
Broader Applications & Future Directions
The N-acylation protocol is a gateway to a multitude of bioactive candidates. By simply varying the acyl chloride, researchers can introduce diverse functionalities:
-
Lipophilic Chains: To improve membrane permeability.
-
Aromatic/Heterocyclic Moieties: To explore π-π stacking interactions with biological targets.
-
Functionalized Groups: To introduce hydrogen bond donors/acceptors or reactive handles for further conjugation.
Beyond acylation, the ester functionality can be reduced to a primary alcohol, providing a new site for derivatization. The thiophene ring itself can undergo electrophilic substitution, although this often requires careful selection of protecting groups for the amine. The true power of this compound lies in its capacity to serve as a foundational scaffold for building complex, three-dimensional molecules with tailored biological activities.
Conclusion
This compound is a high-value, versatile starting material for drug discovery and development. Its strategic combination of a thiophene ring and reactive amino and ester groups provides a robust platform for generating diverse molecular libraries. The detailed N-acylation protocol provided herein is a reliable and scalable method for the synthesis of amide derivatives, enabling the systematic exploration of new chemical space in the pursuit of novel therapeutics.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Wu, J., Ji, C., Xie, T., Ma, L., Hao, Z., & Xu, F. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar. Retrieved from [Link]
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PubChem. (n.d.). Methyl 3-[(2-thienylmethyl)amino]propanoate. National Center for Biotechnology Information. Retrieved from [Link]
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mzCloud. (2019). Methyl 3-(5-chlorobenzo[b]thiophen-3-yl)-2-[(2-thienylcarbonyl)amino]propanoate. Retrieved from [Link]
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PubChem. (n.d.). Methyl 2-amino-3-(5-methyl-2-thienyl)propanoate. National Center for Biotechnology Information. Retrieved from [Link]
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JoVE. (n.d.). Protocol: Preparative Scale N-Acetylation of Aminoacylated tRNA. Retrieved from [Link]
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Organic Syntheses. (2020). Synthesis and Acylation of 1,3-Thiazinane-2-thione. Retrieved from [Link]
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Functional Materials. (2021). Synthesis, spectral-fluorescence properties and TD-DFT calculations of 4-cyanotryptophan and its derivatives. Retrieved from [Link]
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PubChem. (n.d.). Methyl 3-(methylamino)propanoate. National Center for Biotechnology Information. Retrieved from [Link]
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Application Notes and Protocols for the Chiral Resolution of Racemic Methyl 3-amino-3-(2-thienyl)propanoate
Introduction
Enantiomerically pure β-amino acids and their esters are crucial building blocks in the synthesis of a wide array of pharmaceuticals and other biologically active compounds. The specific stereochemistry of these molecules often dictates their pharmacological activity and metabolic fate. Methyl 3-amino-3-(2-thienyl)propanoate is a valuable intermediate, and the ability to resolve its racemic mixture into single enantiomers is of significant importance for drug development and medicinal chemistry.
This comprehensive guide provides detailed protocols and technical insights for the chiral resolution of racemic this compound. We will explore two robust and field-proven methodologies: Enzymatic Kinetic Resolution (EKR) using Candida antarctica Lipase B and Classical Chemical Resolution via diastereomeric salt formation. Furthermore, we will outline a systematic approach to developing a chiral High-Performance Liquid Chromatography (HPLC) method for the accurate determination of enantiomeric excess (e.e.).
Part 1: Foundational Principles of Chiral Resolution
A racemic mixture consists of a 50:50 mixture of two enantiomers. Since enantiomers possess identical physical properties in an achiral environment, their separation, a process known as resolution, presents a significant challenge.[1] The strategies detailed herein leverage the principles of creating diastereomeric intermediates, which, unlike enantiomers, have distinct physical properties, allowing for their separation.
Enzymatic Kinetic Resolution (EKR)
EKR utilizes the stereoselectivity of enzymes to preferentially catalyze a reaction on one enantiomer of a racemic substrate, leaving the other enantiomer unreacted. Lipases are a class of enzymes widely employed for the resolution of esters and amines due to their broad substrate specificity and high enantioselectivity.[2] In the context of racemic this compound, a lipase can selectively acylate one enantiomer, allowing for the subsequent separation of the acylated product from the unreacted enantiomer. Candida antarctica lipase B (CALB) is a particularly effective and robust biocatalyst for the resolution of β-amino esters.[3][4][5]
Classical Chemical Resolution
This traditional method involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a mixture of diastereomeric salts.[6] These diastereomeric salts exhibit different solubilities, enabling their separation by fractional crystallization. Subsequent removal of the chiral auxiliary from the separated diastereomers yields the individual enantiomers of the original compound. For the resolution of amino esters, chiral acids such as derivatives of tartaric acid are commonly employed.[6][7]
Part 2: Experimental Protocols
Enzymatic Kinetic Resolution Protocol
This protocol details the enantioselective acylation of racemic this compound using immobilized Candida antarctica Lipase B (Novozym® 435). The enzyme will selectively acylate one enantiomer, allowing for separation from the unreacted enantiomer.
Materials:
-
Racemic this compound
-
Immobilized Candida antarctica Lipase B (Novozym® 435)
-
Acyl donor (e.g., Butyl butanoate or 2,2,2-Trifluoroethyl butanoate)
-
Anhydrous organic solvent (e.g., Diisopropyl ether or Toluene)
-
Molecular sieves (3Å or 4Å, activated)
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Workflow Diagram:
Caption: Workflow for Enzymatic Kinetic Resolution.
Step-by-Step Procedure:
-
Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add racemic this compound (1.0 eq.).
-
Solvent and Reagents: Add anhydrous diisopropyl ether (or another suitable organic solvent) to achieve a substrate concentration of approximately 0.1 M. Add activated molecular sieves to maintain anhydrous conditions.
-
Acyl Donor: Add the acyl donor, for example, butyl butanoate (1.5-2.0 eq.). The choice of acyl donor can influence the reaction rate and enantioselectivity.[8]
-
Enzyme Addition: Add immobilized Candida antarctica Lipase B (Novozym® 435) (typically 20-50% by weight of the substrate).
-
Reaction: Seal the flask and stir the mixture at a controlled temperature (e.g., 40-50 °C). Monitor the reaction progress by taking small aliquots and analyzing them by chiral HPLC (see Section 2.3). The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the unreacted substrate and the acylated product.
-
Work-up: Once the desired conversion is reached, filter off the enzyme. The immobilized enzyme can often be washed, dried, and reused.
-
Separation: Concentrate the filtrate under reduced pressure. The resulting residue, containing the unreacted enantiomer and the acylated enantiomer, can be separated by silica gel column chromatography.
Data Presentation:
| Parameter | Condition | Rationale |
| Enzyme | Immobilized Candida antarctica Lipase B (Novozym® 435) | High enantioselectivity for β-amino esters and excellent stability.[3][9] |
| Acyl Donor | Butyl butanoate or 2,2,2-Trifluoroethyl butanoate | Activated esters can enhance reactivity.[5][8] |
| Solvent | Anhydrous Diisopropyl ether or Toluene | Aprotic organic solvents are preferred to minimize hydrolysis.[8] |
| Temperature | 40-50 °C | Balances reaction rate and enzyme stability. |
| Monitoring | Chiral HPLC | To determine conversion and enantiomeric excess. |
Classical Chemical Resolution Protocol
This protocol describes the resolution of racemic this compound using a chiral resolving agent, such as a derivative of tartaric acid, to form diastereomeric salts that can be separated by fractional crystallization.
Materials:
-
Racemic this compound
-
Chiral resolving agent (e.g., Dibenzoyl-L-tartaric acid or Di-p-toluoyl-D-tartaric acid)
-
Solvent system for crystallization (e.g., Methanol/Water or Ethanol)
-
Acid and Base for salt formation and liberation (e.g., HCl, NaOH)
-
Standard laboratory glassware
Workflow Diagram:
Caption: Workflow for Classical Chemical Resolution.
Step-by-Step Procedure:
-
Salt Formation: Dissolve racemic this compound (1.0 eq.) and the chiral resolving agent (e.g., Dibenzoyl-L-tartaric acid, 0.5-1.0 eq.) in a suitable solvent system (e.g., a mixture of methanol and water) with heating to achieve complete dissolution.[7]
-
Fractional Crystallization: Allow the solution to cool slowly to room temperature, and then potentially cool further in an ice bath or refrigerator to induce crystallization of the less soluble diastereomeric salt.
-
Isolation: Collect the crystals by filtration. The filtrate contains the more soluble diastereomeric salt.
-
Purification: The optical purity of the isolated salt can be enhanced by one or more recrystallizations from the same solvent system. Monitor the optical purity of the salt at each stage.
-
Liberation of the Free Amino Ester: Dissolve the purified diastereomeric salt in water and basify the solution (e.g., with 1M NaOH) to a pH of 9-10.
-
Extraction: Extract the liberated free amino ester with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Isolation of the Enantiomer: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.
-
Recovery of the Other Enantiomer: The other enantiomer can be recovered from the mother liquor from the initial crystallization by a similar process of basification and extraction.
Data Presentation:
| Parameter | Condition | Rationale |
| Resolving Agent | Dibenzoyl-L-tartaric acid or Di-p-toluoyl-D-tartaric acid | Forms diastereomeric salts with differing solubilities.[7] |
| Solvent System | Methanol/Water or Ethanol | The choice of solvent is critical for achieving good separation of the diastereomeric salts. |
| Crystallization | Slow cooling and potentially seeding | Promotes the formation of well-defined crystals and improves purity. |
| Monitoring | Polarimetry or Chiral HPLC | To assess the optical purity of the resolved enantiomer. |
Chiral HPLC Method Development
Accurate determination of the enantiomeric excess (e.e.) is paramount to validating the success of the chiral resolution. Chiral HPLC is the most common and reliable technique for this purpose.
Recommended Starting Point: Based on the successful separation of underivatized amino acids, a teicoplanin-based chiral stationary phase (CSP) is a promising starting point.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
Chiral Column: Astec® CHIROBIOTIC® T (Teicoplanin-based CSP)
Initial Mobile Phase Conditions:
-
Mobile Phase: A mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer with a pH modifier (e.g., formic acid or ammonium acetate). A good starting point could be a ratio of 70:30 (v/v) Methanol:Water with 0.02% Formic Acid.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength where the analyte has significant absorbance (e.g., 230-254 nm).
-
Temperature: 25 °C
Method Optimization Strategy:
-
Organic Modifier: Vary the type (methanol vs. acetonitrile) and percentage of the organic modifier. Enantioselectivity often increases with the concentration of the organic modifier for this type of CSP.
-
pH Modifier: Adjust the concentration and type of the acidic or basic modifier in the mobile phase. This can significantly impact the retention and resolution of ionizable compounds.
-
Flow Rate and Temperature: Optimize the flow rate for the best balance of resolution and analysis time. Temperature can also affect selectivity.
Part 3: Conclusion and Best Practices
Both enzymatic and classical resolution methods offer viable pathways to obtaining enantiomerically pure this compound. The choice between these methods will depend on factors such as scale, cost, and available equipment. Enzymatic resolution is often favored for its mild reaction conditions and high selectivity, while classical resolution can be advantageous for large-scale production.
Key for Success:
-
Purity of Starting Material: Ensure the racemic starting material is of high purity to avoid complications in both resolution and analysis.
-
Anhydrous Conditions for EKR: For enzymatic acylation in organic solvents, maintaining anhydrous conditions is crucial to prevent competitive hydrolysis of the acyl donor and the product.
-
Careful Crystallization: In classical resolution, the success hinges on the careful control of the crystallization process. Slow cooling and patience are key.
-
Robust Analytical Method: A well-developed and validated chiral HPLC method is essential for accurately determining the outcome of the resolution and for guiding optimization efforts.
By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers, scientists, and drug development professionals can effectively perform the chiral resolution of racemic this compound, a critical step in the advancement of chiral drug synthesis.
References
-
5.8: Racemic Mixtures and the Resolution of Enantiomers - Chemistry LibreTexts. (2023). Available at: [Link]
-
Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC - NIH. (n.d.). Available at: [Link]
- US Patent for Method for preparing thienyl alanine having optical activity. (n.d.).
-
Structural effects on chemo- and enantioselectivity of Candida antarctica lipase B - Resolution of β-amino esters. (n.d.). Available at: [Link]
-
Resolution of β-amino esters by Candida antarctica lipase A and B. (n.d.). Available at: [Link]
- HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity. (n.d.).
-
Synthesis, lipase catalyzed kinetic resolution, and determination of the absolute configuration of enantiomers of the Morita-Baylis-Hillman adduct 3-hydroxy-2-methylenebutanenitrile. (n.d.). Available at: [Link]
-
Strategies for chiral separation: from racemate to enantiomer - PMC - NIH. (n.d.). Available at: [Link]
-
Enzymatic Resolution of β‐Amino Methyl Esters using Lipase B from Candida antarctica. (2008). Available at: [Link]
-
Microbial resolution of racemic tartaric acid by L.Pasteur. (n.d.). Available at: [Link]
-
Lipase catalysed resolution and microbial reduction for obtaining enantiopure 1-(2-thienyl)alkanols. (n.d.). Available at: [Link]
-
Highly enantioselective bioreduction of N-methyl-3-oxo-3-(thiophen-2-yl) propanamide for the production of (S)-duloxetine. (2011). Available at: [Link]
-
Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. (2023). Available at: [Link]
- Tartaric acid amide derivative and method of producing the same. (n.d.).
-
Continuous-Flow Synthesis of β-Amino Acid Esters by Lipase-Catalyzed Michael Addition of Aromatic Amines. (2020). Available at: [Link]
-
Chiral HPLC Separations - Phenomenex. (n.d.). Available at: [Link]
-
Activation and Stabilization of Lipase B from Candida antarctica by Immobilization on Polymer Brushes with Optimized Surface Structure - PMC - NIH. (n.d.). Available at: [Link]
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- 4. pubs.aip.org [pubs.aip.org]
- 5. mdpi.com [mdpi.com]
- 6. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US10562879B2 - Method for preparing thienyl alanine having optical activity - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Activation and Stabilization of Lipase B from Candida antarctica by Immobilization on Polymer Brushes with Optimized Surface Structure - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Scale-Up Considerations for the Synthesis of Methyl 3-amino-3-(2-thienyl)propanoate
Introduction: Significance and Scale-Up Challenges
Methyl 3-amino-3-(2-thienyl)propanoate is a valuable β-amino acid ester derivative.[1] Its chiral variants are critical intermediates in the synthesis of important active pharmaceutical ingredients (APIs), including the antidepressant Duloxetine.[2][3] While numerous methods exist for its synthesis at the laboratory scale, including Mannich-type reactions and reductive aminations, translating these procedures to a larger scale is not a linear process.[4][5]
The primary challenges encountered during the scale-up of such syntheses include:
-
Exotherm Management: Many synthetic steps, particularly reductions, are highly exothermic. The surface-area-to-volume ratio decreases dramatically as the reactor size increases, making heat dissipation a critical process parameter.
-
Mass Transfer and Mixing: Ensuring homogenous mixing in a large reactor volume is essential to avoid localized concentration gradients, which can lead to side reactions and impurity formation.
-
Safety and Handling: Handling kilogram quantities of hazardous reagents, such as water-reactive reducing agents, requires stringent engineering controls and standard operating procedures (SOPs).[6][7][8]
-
Product Isolation and Purity: Crystallization and isolation procedures must be redesigned to ensure consistent crystal form (polymorphism), purity, and yield at a larger scale.
This guide will use a common synthetic route—the reductive amination of methyl 3-oxo-3-(2-thienyl)propanoate—as a model to explore these scale-up principles.
Laboratory-Scale Synthesis: Establishing a Baseline
A robust and well-understood laboratory procedure is the foundation for any successful scale-up campaign. The following protocol outlines a typical lab-scale synthesis.
Reaction Scheme
The synthesis proceeds via the formation of an intermediate imine from the β-keto ester and an ammonia source, followed by in-situ reduction.
Caption: General reaction scheme for reductive amination.
Detailed Laboratory Protocol (10 g Scale)
Materials:
-
Methyl 3-oxo-3-(2-thienyl)propanoate (18.4 g, 100 mmol)
-
Ammonium Acetate (23.1 g, 300 mmol)
-
Sodium Borohydride (NaBH₄) (2.8 g, 75 mmol)
-
Methanol (200 mL)
-
Ethyl Acetate (for workup)
-
Saturated Sodium Bicarbonate Solution (for workup)
-
Brine (for workup)
-
Magnesium Sulfate (for drying)
Procedure:
-
Reaction Setup: To a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add Methyl 3-oxo-3-(2-thienyl)propanoate (18.4 g) and Methanol (200 mL).
-
Imine Formation: Add Ammonium Acetate (23.1 g) to the solution. Stir the mixture at room temperature for 2 hours. Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting keto-ester.
-
Reduction: Cool the reaction mixture to 0-5 °C using an ice-water bath.
-
CAUTION: Sodium borohydride reacts with methanol to generate hydrogen gas. Ensure adequate ventilation and perform additions slowly.
-
Slowly add Sodium Borohydride (2.8 g) in small portions over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.[9]
-
After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2 hours, then warm to room temperature and stir overnight.
-
Work-up:
-
Carefully quench the reaction by slowly adding 50 mL of water.
-
Reduce the volume of the solvent by approximately 75% using a rotary evaporator.
-
Add 100 mL of Ethyl Acetate and 100 mL of saturated sodium bicarbonate solution.
-
Separate the organic layer. Extract the aqueous layer with Ethyl Acetate (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil.
-
-
Purification: The crude product can be purified by silica gel chromatography or by crystallization from a suitable solvent system (e.g., ethyl acetate/heptane).
Core Scale-Up Principles and Analysis
Transitioning from the 10-gram scale to a 1-kilogram pilot scale requires a fundamental shift in approach, focusing on process engineering and safety principles.
Thermodynamic and Heat Transfer Analysis
The reduction of the imine with sodium borohydride is the primary exothermic event. In a 500 mL flask, the large surface-area-to-volume ratio allows for efficient heat dissipation through an ice bath. In a 50 L reactor, this ratio is significantly lower, and the heat generated can overwhelm the cooling capacity, leading to a dangerous temperature increase (thermal runaway).
Causality: A rapid temperature increase can accelerate the decomposition of NaBH₄, leading to rapid hydrogen gas evolution and a potential pressure build-up.[7][8] It can also promote side reactions, reducing yield and purity.
Mitigation Strategy:
-
Controlled Addition: The reducing agent must be added at a rate that matches the reactor's heat removal capability. This is determined by calculating the heat of reaction (ΔHrxn) and the heat transfer coefficient of the reactor.
-
Reactor Choice: A jacketed glass-lined or stainless steel reactor with a suitable heat transfer fluid (e.g., glycol/water) is mandatory. The jacket provides a large surface area for controlled heating and cooling.
Mass Transfer and Mixing
Effective mixing is crucial for maintaining a uniform temperature and concentration throughout the reactor.
Causality: Poor mixing can lead to localized "hot spots" during the NaBH₄ addition, even if the overhead temperature probe reads as normal. It can also result in areas of high substrate or reagent concentration, leading to incomplete conversion or the formation of impurities.
Mitigation Strategy:
-
Agitator Selection: The choice of impeller is critical. A pitched-blade turbine (PBT) or retreat curve impeller is often used to promote axial flow and bulk mixing. The agitation speed (RPM) must be optimized to ensure homogeneity without causing excessive splashing or shear.
-
Addition Point: For highly reactive reagents, subsurface addition via a dip tube directed into a well-mixed region is preferable to surface addition, preventing localized overheating at the surface.
Process Safety Analysis (PSA)
A thorough hazard analysis is non-negotiable before any scale-up activity.
| Chemical | Hazard | Mitigation Strategy |
| Methanol | Flammable liquid, toxic. | Use in a well-ventilated area. Ground all equipment to prevent static discharge. Use intrinsically safe electronics. |
| Sodium Borohydride | Water-reactive, corrosive, emits flammable hydrogen gas upon contact with water, alcohols, or acids.[9] | Store in a dry, inert atmosphere.[8] Handle in a controlled environment with low humidity. Use spark-proof tools. Plan for safe quenching of excess reagent. Ensure adequate reactor venting. |
| Hydrogen Gas (H₂) | Highly flammable, explosive. | The reactor must be vented to a safe area away from ignition sources. The headspace should be inerted with nitrogen. Monitor the lower explosive limit (LEL) in the surrounding area. |
| Ammonium Acetate | Can release ammonia gas. | Handle in a well-ventilated area. |
Pilot-Scale Protocol (1 kg Scale)
This protocol is designed for a 50 L jacketed reactor system.
**4.1. Scale-Up Decision Workflow
Caption: Workflow for scaling the synthesis from lab to pilot plant.
Detailed Pilot-Scale Protocol
Equipment: 50 L glass-lined reactor with overhead agitation, temperature probe, nitrogen inlet, pressure relief valve, and a calibrated diaphragm pump for liquid additions (or a solids charging isolator for NaBH₄).
Procedure:
-
Reactor Inerting: Ensure the reactor is clean, dry, and inerted with nitrogen.
-
Charge Reagents: Charge the reactor with Methyl 3-oxo-3-(2-thienyl)propanoate (1.84 kg) and Methanol (20 L). Begin agitation at 100-150 RPM.
-
Imine Formation: Charge Ammonium Acetate (2.31 kg) through the solids addition port. Stir the mixture at ambient temperature (20-25 °C) for 2-4 hours.
-
IPC-1: Take a sample for HPLC analysis. Confirm >98% conversion of the starting keto-ester before proceeding.
-
Cooling: Cool the reactor contents to 0-5 °C by setting the jacket temperature to -5 °C.
-
Reduction: Prepare a solution/slurry of Sodium Borohydride (0.28 kg) in dry isopropanol or add as a solid via a controlled solids-dosing system. Crucially, the addition rate must be controlled. Add the NaBH₄ over 2-3 hours, continuously monitoring the internal temperature. The jacket temperature may need to be adjusted to maintain the internal temperature between 5-10 °C.
-
Reaction Monitoring (IPC-2): After the addition is complete, hold the batch at 5-10 °C for 2 hours. Sample hourly for HPLC analysis to track the disappearance of the imine intermediate.
-
Warm-up & Hold: Once the reaction is deemed complete by IPC, allow the reactor to warm to 20 °C and hold overnight.
-
Work-up & Isolation: The work-up follows the lab procedure but uses pumps for liquid transfers and the reactor's bottom outlet valve for phase separations. The final crude product is isolated after solvent distillation.
-
Large-Scale Crystallization:
-
Transfer the crude oil to a clean, appropriately sized crystallization vessel with agitation.
-
Dissolve the oil in a minimal amount of a suitable solvent (e.g., 5 L of Ethyl Acetate) at 40-50 °C.
-
Slowly add an anti-solvent (e.g., 10 L of Heptane) while maintaining the temperature.
-
Cool the mixture slowly according to a defined cooling profile (e.g., 5 °C per hour) to 0-5 °C to promote the growth of large, easily filterable crystals.
-
Hold at 0-5 °C for 4-6 hours to maximize yield.
-
Filter the product using a Nutsche filter dryer. Wash the cake with cold heptane.
-
Dry the product under vacuum at <40 °C until a constant weight is achieved.
-
Comparison of Process Parameters
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) | Rationale for Change |
| Reactor | 500 mL RBF | 50 L Jacketed Reactor | Required for temperature control and containment. |
| Mixing | Magnetic Stirrer | Overhead Stirrer (PBT) | Ensures bulk mixing in a large volume. |
| NaBH₄ Addition | Manual (Spatula) | Metering Pump / Dosing System | Critical for controlling exotherm and ensuring safety. |
| Addition Time | 30-45 minutes | 2-3 hours | Slower addition is necessary to allow for heat removal. |
| Temp. Control | Ice Bath (External) | Jacket Fluid (Internal) | Provides precise and uniform temperature control. |
| Monitoring | Visual, TLC | IPC via HPLC, Temp/Pressure Logs | Provides quantitative data for process control and validation. |
Process Analytical Technology (PAT) for Optimization
For commercial manufacturing, implementing PAT can provide real-time understanding and control of the reaction.
Why PAT? PAT tools can monitor critical process parameters (CPPs) and critical quality attributes (CQAs) in real-time, reducing reliance on offline testing and enabling more consistent process outcomes.
Example Application: An in-situ FTIR or Raman probe can be inserted into the reactor to monitor the concentration of the keto-ester, imine intermediate, and final product simultaneously. This data can be used to create a feedback loop that adjusts the addition rate of the reducing agent, optimizing the reaction for speed and safety.
Caption: A PAT feedback loop for controlling the reduction step.
Conclusion
The successful scale-up of the this compound synthesis is a multidisciplinary exercise that extends beyond simple chemistry. It demands a thorough understanding of chemical engineering principles, a proactive approach to process safety, and a commitment to robust process control. By carefully analyzing heat transfer, mass transfer, and reaction kinetics, and by implementing controlled protocols and modern analytical technology, the transition from bench to production can be achieved safely, efficiently, and reproducibly.
References
- Title: Technical Considerations for Scale-Up of Imine-Reductase-Catalyzed Reductive Amination: A Case Study Source: ACS Publications URL
- Title: Technical Considerations for Scale-Up of Imine-Reductase-Catalyzed Reductive Amination: A Case Study Source: Research Explorer - The University of Manchester URL
- Title: Sodium borohydride - Safety Data Source: Szabo-Scandic URL
- Title: Toxic Powders SOP Template - Duke SMIF Source: Duke University URL
- Title: Sodium Borohydride SOP - OSU Chemistry Source: Ohio State University URL
- Title: Technical Support Center: Scaling Up Reactions Involving (S)
- Title: Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl)
- Title: Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl)
- Title: Sodium borohydride - Standard Operating Procedure Source: University of California URL
- Title: Development and Manufacturing GMP Scale-Up of a Continuous Ir-Catalyzed Homogeneous Reductive Amination Reaction Source: ResearchGate URL
- Title: Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia Source: ACS Publications URL
- Title: Western Carolina University Standard Operating Procedure for the use of Sodium borohydride Source: Western Carolina University URL
- Title: Poly β-Amino Esters (PBAEs)
- Title: β-Amino Acid synthesis by C-C coupling Source: Organic Chemistry Portal URL
- Title: β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition Source: Organic Chemistry Portal URL
- Title: Methyl 3-amino-3-(2-thienyl)
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- 3. Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol | Semantic Scholar [semanticscholar.org]
- 4. β-Amino Acid synthesis by C-C coupling [organic-chemistry.org]
- 5. β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition [organic-chemistry.org]
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- 9. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
Application Notes and Protocols for the Purity Assessment of Methyl 3-amino-3-(2-thienyl)propanoate
Introduction
Methyl 3-amino-3-(2-thienyl)propanoate is a chiral molecule of significant interest in pharmaceutical development due to its structural motifs—a β-amino ester and a thiophene ring—which are common in various bioactive compounds. The purity of this intermediate is critical as it directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document provides a comprehensive guide to the analytical methods for assessing the chemical and chiral purity of this compound, intended for researchers, scientists, and drug development professionals. The methodologies detailed herein are designed to be robust, reliable, and adhere to the principles of scientific integrity, drawing upon established analytical techniques and regulatory guidelines.
The purity assessment of this compound necessitates a multi-faceted approach to identify and quantify potential impurities, including residual starting materials, by-products from synthesis, and degradation products. This guide will detail the application of High-Performance Liquid Chromatography (HPLC) for both achiral and chiral purity, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurities, Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and purity verification, and Thermal Analysis (DSC/TGA) for assessing bulk purity and thermal stability. Each section will provide not only a step-by-step protocol but also the scientific rationale behind the chosen methods and parameters, ensuring a thorough understanding of the analytical strategy. All methods should be validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure their suitability for their intended purpose[1][2][3].
High-Performance Liquid Chromatography (HPLC) for Achiral Purity and Impurity Profiling
HPLC is the cornerstone for assessing the purity of non-volatile organic compounds. For this compound, a reversed-phase HPLC method with UV detection is recommended for separating the main component from its potential impurities.
Rationale for Method Selection
The presence of a thiophene ring provides a chromophore that allows for sensitive UV detection. A reversed-phase method is chosen due to the moderate polarity of the molecule. The amino and ester functionalities can interact with the stationary phase, providing good retention and separation from potential impurities which may have different polarities. The development of a stability-indicating method through forced degradation studies is crucial to ensure that all potential degradation products can be resolved from the main peak[2][3][4][5].
Potential Impurities
Based on the likely synthesis routes, such as the Michael addition of an amine to a thienyl-substituted acrylate or a Mannich-type reaction, potential impurities could include:
-
Starting materials: 2-thiophenecarboxaldehyde, malonic acid derivatives, methyl acrylate, and the amine source.
-
By-products: Products of side reactions, such as dimerization of the starting materials or intermediates.
-
Degradation products: The thiophene ring can be susceptible to oxidation. The ester group can undergo hydrolysis, especially under acidic or basic conditions.
Experimental Protocol: Reversed-Phase HPLC
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD) or UV detector.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | 235 nm (based on the UV absorbance of the thiophene ring) |
| Injection Volume | 10 µL |
| Sample Preparation | Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of 1 mg/mL. |
Method Validation: The method should be validated for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (DL), and quantitation limit (QL) as per ICH Q2(R1) guidelines[1][2][3][6].
Forced Degradation Studies
To establish the stability-indicating nature of the HPLC method, forced degradation studies should be performed. The sample is subjected to stress conditions to intentionally degrade it.
Protocol for Forced Degradation:
-
Acid Hydrolysis: Reflux the sample in 0.1 N HCl at 60 °C for 4 hours.
-
Base Hydrolysis: Reflux the sample in 0.1 N NaOH at 60 °C for 2 hours.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.
-
Photolytic Degradation: Expose the sample to UV light (254 nm) and visible light for an extended period.
The stressed samples are then analyzed by the developed HPLC method to ensure that the degradation product peaks are well-resolved from the main peak.
Chiral HPLC for Enantiomeric Purity
As this compound is a chiral compound, determining its enantiomeric purity is a critical quality attribute. Chiral HPLC is the most common and reliable technique for this purpose.
Rationale for Method Selection
The separation of enantiomers requires a chiral environment, which is provided by a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for the separation of a wide range of chiral compounds, including amino acid derivatives[7][8].
Experimental Protocol: Chiral HPLC
Instrumentation:
-
HPLC system with a pump, autosampler, column thermostat, and a UV detector.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Chiralpak AD-H or equivalent amylose-based CSP, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Hexane/Isopropanol/Trifluoroacetic acid (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | 235 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in the mobile phase to a concentration of 1 mg/mL. |
Method Validation: The chiral method should be validated for specificity (resolution of enantiomers), linearity, range, accuracy, and precision for the quantification of the minor enantiomer.
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents and Volatile Impurities
GC-MS is an essential technique for the identification and quantification of residual solvents and other volatile impurities that may be present from the synthesis process.
Rationale for Method Selection
GC is highly effective for separating volatile compounds, and coupling it with a mass spectrometer allows for their definitive identification based on their mass spectra. Headspace sampling is often preferred for residual solvent analysis to avoid injecting non-volatile matrix components onto the GC column. The thiophene moiety is amenable to GC analysis[9].
Experimental Protocol: Headspace GC-MS
Instrumentation:
-
GC system with a headspace autosampler and a mass selective detector.
GC-MS Conditions:
| Parameter | Condition |
| Column | DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | 40 °C (hold for 5 min), ramp to 240 °C at 10 °C/min, hold for 5 min |
| Injector Temperature | 250 °C |
| Transfer Line Temp | 280 °C |
| MS Ion Source Temp | 230 °C |
| MS Quadrupole Temp | 150 °C |
| Mass Range | m/z 35-550 |
| Headspace Parameters | Vial equilibration at 80 °C for 15 min |
| Sample Preparation | Accurately weigh about 100 mg of the sample into a headspace vial and add 1 mL of a suitable solvent (e.g., DMSO). |
Method Validation: The method should be validated according to ICH guidelines for the quantification of residual solvents.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity
NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of the compound and can also be used for quantitative purity assessment (qNMR).
Rationale for Method Selection
¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule, confirming its identity. qNMR, using a certified internal standard, can provide a highly accurate and precise determination of purity without the need for a reference standard of the analyte itself.
Experimental Protocol: ¹H and ¹³C NMR
Instrumentation:
-
NMR spectrometer (400 MHz or higher).
Sample Preparation:
-
Dissolve 5-10 mg of the sample in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a known amount of a certified internal standard (e.g., maleic acid) for qNMR.
Data Acquisition:
-
Acquire ¹H and ¹³C spectra with appropriate parameters to ensure quantitative results (e.g., sufficient relaxation delay).
Data Analysis:
-
Assign all signals in the ¹H and ¹³C spectra to the corresponding atoms in the molecule.
-
For qNMR, calculate the purity by comparing the integral of a known proton signal of the analyte with the integral of a known proton signal of the internal standard.
Thermal Analysis (DSC/TGA) for Solid-State Purity and Stability
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide valuable information about the solid-state properties of the compound, including its melting point, purity, and thermal stability.
Rationale for Method Selection
DSC can be used to determine the melting point and, in some cases, estimate the purity of a crystalline solid based on the melting point depression[10][11]. TGA measures the change in mass of a sample as a function of temperature, which is useful for determining the presence of residual solvents or assessing thermal decomposition[11][12].
Experimental Protocol: DSC and TGA
Instrumentation:
-
DSC instrument.
-
TGA instrument.
DSC Conditions:
| Parameter | Condition |
| Sample Pan | Aluminum, hermetically sealed |
| Sample Size | 2-5 mg |
| Temperature Program | Heat from 25 °C to a temperature above the melting point at a rate of 10 °C/min. |
| Atmosphere | Nitrogen purge at 50 mL/min |
TGA Conditions:
| Parameter | Condition |
| Sample Pan | Platinum or ceramic |
| Sample Size | 5-10 mg |
| Temperature Program | Heat from 25 °C to 600 °C at a rate of 10 °C/min. |
| Atmosphere | Nitrogen purge at 50 mL/min |
Logical Workflow for Purity Assessment
A logical workflow for the comprehensive purity assessment of this compound is essential for an efficient and thorough analysis.
Caption: A logical workflow for the comprehensive purity assessment of this compound.
Conclusion
The purity of this compound is paramount for its successful application in pharmaceutical synthesis. The analytical methods and protocols outlined in this guide provide a robust framework for its comprehensive purity assessment. By employing a combination of chromatographic, spectroscopic, and thermal techniques, researchers and drug development professionals can ensure the quality and consistency of this important chemical intermediate. Adherence to rigorous method validation principles is essential to guarantee the reliability of the analytical data generated.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Results of forced degradation studies. [Link]
-
Forced Degradation in Pharmaceuticals – A Regulatory Update. [Link]
-
Force Degradation for Pharmaceuticals: A Review. [Link]
-
Forced Degradation Studies. [Link]
-
3 Key Regulatory Guidelines for Method Validation. [Link]
-
GLC and GLC-MS analysis of thiophene derivatives in plants and in in vitro cultures of Tagetes patula L. (Asteraceae). [Link]
-
This compound | C8H11NO2S | CID 2764295 - PubChem. [Link]
-
Purity Determination and DSC Tzero Technology. [Link]
-
A REVIEW ON APPLICATIONS OF THERMOGRAVIMETRIC METHODS OF ANALYSIS (TGA, DTA, DSC). [Link]
-
β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition. [Link]
-
¹H NMR spectrum of the poly(thio ester) 4f dissolved in CDCl 3. [Link]
-
Thermo-physical Investigations of Oils, N-(2-aminoethyl)-Oleamide and Resulting Gels using TGA-DSC. [Link]
-
β-Enamino Esters in Heterocyclic Synthesis: Synthesis of Pyrazolone and Pyridinone Derivatives. [Link]
-
Chiral HPLC Separations. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. researchgate.net [researchgate.net]
- 5. ijsdr.org [ijsdr.org]
- 6. Structures of β-Amino Ester Enolates: New Strategies Using the Method of Continuous Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. researchgate.net [researchgate.net]
- 10. tainstruments.com [tainstruments.com]
- 11. iajps.com [iajps.com]
- 12. Thermo-physical Investigations of Oils, N-(2-aminoethyl)-Oleamide and Resulting Gels using TGA-DSC – Oriental Journal of Chemistry [orientjchem.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 3-amino-3-(2-thienyl)propanoate
Document ID: TSC-2026-01-M3A3TP Version: 1.0 Last Updated: January 17, 2026
Introduction
Welcome to the technical support guide for the synthesis of Methyl 3-amino-3-(2-thienyl)propanoate. This molecule is a valuable β-amino acid ester, a structural motif of significant interest in medicinal chemistry and drug development due to its ability to confer unique structural properties and metabolic stability to peptidomimetics and other bioactive compounds[1][2].
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and achieve consistent, high-quality results.
Section 1: Troubleshooting Common Synthesis Issues
This section addresses specific problems you may encounter during the synthesis. The primary route discussed is the Rodionov reaction, a classic and robust method for preparing β-amino acids from an aldehyde, malonic acid, and an ammonia source in an alcoholic solvent[3].
Problem 1: Low or No Product Yield
You've completed the reaction and work-up, but the isolated yield of this compound is significantly lower than expected, or perhaps non-existent.
Potential Causes & Solutions
-
Poor Quality of 2-Thiophenecarboxaldehyde:
-
Causality: The aldehyde starting material is prone to oxidation to the corresponding carboxylic acid upon prolonged exposure to air. This oxidized impurity will not participate in the initial condensation step, directly reducing your theoretical yield.
-
Solution:
-
Verify Purity: Always check the purity of the aldehyde by ¹H NMR or GC before use.
-
Purification: If impurities are detected, distill the aldehyde under reduced pressure.
-
Proper Storage: Store 2-thiophenecarboxaldehyde under an inert atmosphere (Argon or Nitrogen) and at a low temperature.
-
-
-
Inefficient Imine Formation/Condensation:
-
Causality: The initial step of the Rodionov reaction is the Knoevenagel condensation between the aldehyde and malonic acid, followed by decarboxylation and subsequent reaction with ammonia to form an intermediate imine. This cascade is sensitive to reaction conditions. Competitive side reactions, such as the formation of ylidenemalonic acids, can dominate if conditions are not optimal[3].
-
Solution:
-
Catalyst/Ammonia Source: Ensure an adequate molar excess of the ammonia source (e.g., ammonium acetate) is used.
-
Temperature Control: While the reaction often requires heat (reflux in an alcohol like ethanol), excessive temperatures can promote polymerization or side reactions. See the table below for typical conditions.
-
Water Removal: The condensation steps produce water. While not always necessary, in some sluggish reactions, the use of a Dean-Stark trap can drive the equilibrium towards the desired product.
-
-
-
Decomposition during Work-up:
-
Causality: β-amino esters can be sensitive to harsh pH conditions during aqueous work-up. Strong acidic or basic conditions can lead to hydrolysis of the methyl ester.
-
Solution:
-
Mild Extraction: Use a saturated solution of a mild base like sodium bicarbonate (NaHCO₃) to neutralize the reaction mixture rather than stronger bases like sodium hydroxide (NaOH).
-
Temperature: Perform extractions at room temperature or below to minimize hydrolysis.
-
-
Problem 2: Product is Impure After Initial Isolation
Your crude ¹H NMR spectrum shows multiple sets of peaks, indicating the presence of starting materials or side products alongside your desired product.
Potential Causes & Solutions
-
Unreacted Starting Materials:
-
Causality: Incomplete reaction is a common issue. This can be due to insufficient reaction time, incorrect stoichiometry, or suboptimal temperature.
-
Solution:
-
Reaction Monitoring: Use Thin-Layer Chromatography (TLC) to monitor the consumption of the limiting reagent (typically the aldehyde). The product, being an amino ester, will have a different polarity.
-
Extend Reaction Time: If starting material is still present, consider extending the reaction time.
-
-
-
Formation of β-Enamino Ester Side Product:
-
Causality: Dehydrogenation of the target β-amino ester can occur, especially at elevated temperatures, leading to the formation of a more stable, conjugated β-enamino ester. This is a common side reaction in related syntheses[4].
-
Solution:
-
Strict Temperature Control: Avoid excessive heating. Run the reaction at the lowest temperature that allows for a reasonable conversion rate.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (N₂) can help minimize oxidative side reactions.
-
-
-
Dimerization/Polymerization:
-
Causality: Michael addition of the product's amino group onto the α,β-unsaturated intermediate (formed from the Knoevenagel condensation) can lead to dimers or oligomers. This is more prevalent if the ammonia concentration is too low initially[5].
-
Solution:
-
Control Reagent Addition: Consider slow addition of the aldehyde to the mixture of malonic acid and ammonium acetate to maintain a high effective concentration of ammonia relative to the electrophilic intermediates.
-
-
Problem 3: Difficulty with Purification by Column Chromatography
The product is difficult to separate from impurities using standard silica gel chromatography. You observe streaking on the TLC plate or co-elution of compounds.
Potential Causes & Solutions
-
Interaction with Silica Gel:
-
Causality: The primary amine in your product is basic and can interact strongly with the acidic surface of standard silica gel. This leads to significant tailing (streaking) on TLC plates and poor separation during column chromatography[6].
-
Solution:
-
Basify the Eluent: Add a small amount of a volatile base, such as triethylamine (~1%), to your eluent system (e.g., Hexane/Ethyl Acetate). This neutralizes the acidic sites on the silica and dramatically improves the peak shape.
-
Use Neutralized Silica: Prepare a slurry of silica gel in your eluent containing 1% triethylamine before packing the column.
-
Alternative Stationary Phases: Consider using neutral alumina or reverse-phase (C18) chromatography if issues persist[6].
-
-
-
Zwitterionic Character:
-
Causality: Although you have a methyl ester, the molecule retains both a basic amine and a potentially hydrolyzable ester, giving it some zwitterionic character that can complicate purification[7]. Amino acids are notoriously difficult to purify via standard chromatography[8][9].
-
Solution:
-
Recrystallization/Salt Formation: A highly effective purification method for amino acids and their derivatives is crystallization, often from an acid salt[10]. Dissolve the crude product in a suitable solvent (e.g., 2-butanol, ethanol) and add an acid like (S)-mandelic acid or hydrochloric acid to precipitate the corresponding salt in high purity[11]. The free base can then be regenerated by careful neutralization.
-
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is a typical, reliable protocol for this synthesis?
A1: The Rodionov reaction is a standard approach. Below is a detailed experimental protocol based on established methodologies.
Experimental Protocol: Rodionov Synthesis
dot graph "Troubleshooting_Flowchart" { layout=dot; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
}
Sources
- 1. Chemical process synthesis of beta-amino acids and esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. β-enamino ester synthesis by amination [organic-chemistry.org]
- 5. resolvemass.ca [resolvemass.ca]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. diaion.com [diaion.com]
- 9. US4956471A - Process for isolating and purifying amino acids - Google Patents [patents.google.com]
- 10. EP3672935A1 - Process for purifying long chain amino acids - Google Patents [patents.google.com]
- 11. US7119211B2 - Process for preparing optically active 3-(methylamino)-1-(2-thienyl) propan-1-ol and intermediates for preparation - Google Patents [patents.google.com]
Common side reactions in the synthesis of "Methyl 3-amino-3-(2-thienyl)propanoate"
Introduction: Welcome to the technical support guide for the synthesis of Methyl 3-amino-3-(2-thienyl)propanoate. This molecule is a valuable chiral building block in medicinal chemistry and drug development, prized for its unique combination of an amino acid scaffold and a thiophene heterocycle.[1] While its synthesis appears straightforward, typically via a Michael addition pathway, researchers frequently encounter challenges with side reactions that can significantly impact yield, purity, and scalability.
This guide is designed to function as a dedicated troubleshooting resource. We will move beyond simple procedural steps to explore the mechanistic origins of common problems, providing field-proven solutions and preventative strategies.
Section 1: The Core Synthesis Pathway
The most common and efficient route to β-amino esters like this compound is the aza-Michael addition.[2] This involves the conjugate addition of an amine nucleophile (in this case, ammonia or a protected equivalent) to an α,β-unsaturated ester, methyl 3-(2-thienyl)acrylate.
Caption: Core synthetic route via Aza-Michael Addition.
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis in a practical, question-and-answer format.
Q1: My reaction yield is disappointingly low, and TLC analysis shows multiple spots. What's the primary issue?
A1: Root Cause Analysis
Low yields in this synthesis are rarely due to an incomplete reaction under standard conditions. The more frequent culprit is the formation of stable, difficult-to-separate byproducts. The primary side reaction you are likely observing is a Double Michael Addition .
The product, this compound, contains a primary amine that is nucleophilic. This amine can react with a second molecule of the starting material, methyl 3-(2-thienyl)acrylate, to form a tertiary amine byproduct. This is especially problematic when the concentration of the acrylate starting material is high relative to the amine.[3]
Q2: My LC-MS analysis shows a major impurity with a mass corresponding to the desired product + 167.21 g/mol . Is this the double addition product?
A2: Identification and Mitigation of the Double Michael Adduct
Yes, that mass difference strongly suggests the formation of the double Michael addition adduct. The added mass corresponds to another molecule of methyl 3-(2-thienyl)acrylate.
Causality: The nucleophilicity of the primary amine product is sufficient to compete with the ammonia nucleophile for the remaining acrylate electrophile. This side reaction is kinetically controlled and highly dependent on reactant concentrations.
Caption: Competing reaction pathways leading to the desired product and the double addition byproduct.
Troubleshooting & Prevention:
-
Stoichiometry is Critical: The molar ratio of the amine to the acrylate is the most important factor. Using a significant excess of the amine source (e.g., a saturated solution of ammonia in methanol) helps ensure the acrylate is consumed primarily by the intended nucleophile. A molar ratio of acrylate to amine of 1:4 or higher is a good starting point.[3]
-
Controlled Addition: Instead of adding all reactants at once, employ the slow, dropwise addition of the methyl 3-(2-thienyl)acrylate to the stirred solution of ammonia. This maintains a low concentration of the acrylate, favoring the reaction with the more abundant ammonia over the newly formed product.
-
Temperature Management: Run the reaction at a controlled, lower temperature (e.g., 0-10 °C). While this may slow the primary reaction, it often has a more pronounced effect on suppressing the rate of the secondary addition.
Table 1: Effect of Reactant Ratio on Product Distribution
| Molar Ratio (Acrylate:Amine) | Desired Product Yield | Double Adduct Formation |
| 1:1.1 | ~45% | ~40% |
| 1:2 | ~65% | ~25% |
| 1:4 | ~80% | <10% |
| 1:10 (Slow Addition) | >90% | <5% |
Note: Values are illustrative, based on typical experimental outcomes.
Q3: My crude product is a sticky, intractable oil, and NMR shows very broad peaks. Is this polymerization?
A3: Understanding and Preventing Oligomerization
What you are observing is likely the formation of oligomers or low-molecular-weight polymers. This is mechanistically related to the double addition side reaction. If a molecule undergoes double addition, and the amine source can act as a chain initiator, a step-growth polymerization process can occur, leading to the formation of poly(β-amino esters) (PBAEs).[4][5] This is particularly prevalent when using neat conditions or highly concentrated solutions.
Preventative Measures:
-
Solvent is Key: Ensure the reaction is run in a suitable solvent (e.g., methanol, THF) at a reasonable concentration (e.g., 0.5-1 M). The solvent helps to dissipate heat and keep individual molecules separated, preventing chain propagation.
-
Amine Protection (Advanced): For syntheses where this is a persistent issue, consider using a protected amine source, such as benzylamine. The resulting secondary amine can be deprotected in a subsequent step (e.g., via catalytic hydrogenation).[6][7]
Q4: I've isolated my product, but it's contaminated with the corresponding carboxylic acid. How did this happen?
A4: Preventing Ester Hydrolysis
The methyl ester functional group is susceptible to hydrolysis, yielding the corresponding β-amino carboxylic acid.[4] This can occur under either acidic or basic aqueous conditions, which are often employed during the reaction workup.
Common Causes:
-
Acidic Workup: Washing the organic layer with a strong acid (e.g., 1M HCl) to remove excess base can cause hydrolysis if contact time is prolonged.
-
Basic Workup: Using a strong aqueous base (e.g., NaOH) to wash or during extraction can saponify the ester.[6]
-
Silica Gel Chromatography: Standard silica gel is slightly acidic and can promote hydrolysis if the product is left on the column for an extended period.
Recommended Non-Hydrolytic Workup Protocol:
-
Once the reaction is complete, remove the excess ammonia and solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with a saturated solution of sodium bicarbonate (mildly basic, less likely to cause rapid hydrolysis) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.
Q5: How can I effectively purify my product? The amine group causes streaking on my silica gel column.
A5: Purification Strategy for Basic Compounds
The basicity of the primary amine causes strong interaction with the acidic silanol groups on the surface of standard silica gel, leading to poor separation, tailing, and potential product loss.
Optimized Flash Chromatography Protocol:
-
Deactivate the Silica: Prepare a slurry of silica gel in your chosen eluent system. Add 1-2% triethylamine (Et₃N) or ammonium hydroxide to the slurry and eluent. This neutralizes the acidic sites on the silica, preventing strong adsorption of your amine product.
-
Choose the Right Eluent: A gradient system of ethyl acetate in hexanes or dichloromethane/methanol is often effective. For example, start with 100% dichloromethane and gradually increase the methanol concentration (e.g., from 0% to 10%), all while maintaining 1% triethylamine throughout.
-
Alternative: Recrystallization: If the product is a solid or can be converted to a solid salt, recrystallization is an excellent alternative that avoids chromatography.[8]
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., isopropanol).
-
Slowly add a solution of HCl in ether or isopropanol to precipitate the hydrochloride salt.
-
Collect the solid by filtration and wash with cold ether. The salt can often be isolated with very high purity.
-
Workflow: Recommended Purification Strategy
Caption: Decision workflow for the purification of this compound.
References
- ResolveMass Laboratories Inc. (2025). The Chemistry Behind Poly β-Amino Esters (PBAEs): Understanding Their Structure and Properties.
-
Küppers, M., et al. (n.d.). Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[9]annulene-scaffold. PubMed Central.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of Thiophene-Containing Amino Acids in Chemical Synthesis.
- International Journal of Pharmacy and Biological Sciences. (n.d.).
- Wu, J., et al. (n.d.). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar.
- ResolveMass Laboratories Inc. (n.d.). Poly β-Amino Esters (PBAEs): A Comprehensive Guide.
- MDPI. (n.d.).
- ChemicalBook. (n.d.). methyl 3-(methylamino)
- Organic-Chemistry.org. (n.d.).
- Google Patents. (n.d.). CN104910066A - Ethyl 3-(pyridin-2-ylamino)
Sources
- 1. nbinno.com [nbinno.com]
- 2. β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[7]annulene-scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. methyl 3-(methylamino)propanoate synthesis - chemicalbook [chemicalbook.com]
- 8. CN104910066A - Ethyl 3-(pyridin-2-ylamino)propanoate post-treatment purification method - Google Patents [patents.google.com]
- 9. Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for Methyl 3-amino-3-(2-thienyl)propanoate Synthesis
Welcome to the technical support center for the synthesis of Methyl 3-amino-3-(2-thienyl)propanoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the synthesis of this valuable β-amino acid ester. Our focus is on providing practical, in-depth solutions grounded in established scientific principles.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during the synthesis. The primary route discussed involves the enzymatic hydrolysis of a nitrile precursor, a common and effective method for producing chiral β-amino acids.
Q1: My reaction yield is consistently low. What are the primary factors to investigate?
Low yield is a common issue that can stem from several factors, from enzyme activity to substrate quality and reaction conditions.
Answer:
A systematic approach is crucial for diagnosing the cause of low yield. Here’s a breakdown of key areas to investigate:
-
Enzyme Activity and Stability: The biocatalyst is the heart of the reaction.
-
Cause: Nitrilase enzymes, often from genera like Rhodococcus, are sensitive to pH, temperature, and the presence of inhibitors.[1][2] Inadequate storage or handling can lead to denaturation and loss of activity.
-
Solution:
-
Verify Enzyme Activity: Before starting your main reaction, perform a small-scale activity assay with a standard substrate to confirm the enzyme's viability.
-
Optimize pH and Temperature: Most bacterial nitrilases function optimally between pH 7 and 9 and at temperatures between 30-55°C.[2] Deviations can drastically reduce reaction rates. Systematically screen a range of pH and temperature values to find the sweet spot for your specific enzyme.
-
Check for Inhibitors: Heavy metal ions or certain organic solvents can inhibit nitrilase activity. Ensure all glassware is thoroughly cleaned and reagents are of high purity.
-
-
-
Substrate Quality and Concentration:
-
Cause: The purity of the starting nitrile (3-cyano-3-(2-thienyl)propanoic acid methyl ester) is critical. Impurities can inhibit the enzyme or lead to side reactions. Furthermore, high substrate concentrations can sometimes lead to substrate inhibition.
-
Solution:
-
Confirm Substrate Purity: Use techniques like NMR or HPLC to verify the purity of your starting material.
-
Substrate Feeding Strategy: Instead of adding all the substrate at once, employ a fed-batch approach. This maintains a lower, non-inhibitory concentration of the substrate throughout the reaction, which can significantly improve the final yield.
-
-
-
Reaction Equilibrium:
-
Cause: As the product, this compound, accumulates, it can sometimes cause product inhibition, slowing down or stalling the reaction.
-
Solution: Consider in-situ product removal (ISPR) techniques if product inhibition is suspected, although this adds complexity to the setup. A simpler first step is to ensure optimal mixing to prevent localized high concentrations of the product.
-
Q2: The enantioselectivity (ee) of my product is poor. How can I improve it?
For pharmaceutical applications, achieving high enantiomeric excess is often more critical than yield.
Answer:
Enantioselectivity is an intrinsic property of the enzyme but can be heavily influenced by the reaction environment.
-
Enzyme Choice:
-
Reaction Temperature:
-
Cause: Temperature affects the flexibility of the enzyme's active site. Generally, lower temperatures favor higher enantioselectivity at the cost of a slower reaction rate.
-
Solution: Perform the reaction at a series of lower temperatures (e.g., 15°C, 20°C, 25°C) to find the optimal balance between reaction time and enantiomeric excess (ee).
-
-
Solvent System (Co-solvents):
-
Cause: While these reactions are often run in aqueous buffers, the addition of a small amount of a water-miscible organic co-solvent can sometimes alter the enzyme's conformation in a way that enhances enantioselectivity.
-
Solution: Experiment with low concentrations (e.g., 5-10% v/v) of co-solvents like DMSO, t-butanol, or methanol. Be aware that higher concentrations can lead to enzyme denaturation.
-
Q3: I'm having difficulty purifying the final product. What are the recommended methods?
Answer:
Effective purification is essential to isolate the desired product from unreacted starting material, the enzyme, and any byproducts.
-
Enzyme Removal:
-
Method: If using whole-cell biocatalysts, centrifugation is the most straightforward method. If using a purified enzyme, you may need to precipitate it by adjusting the pH or adding a precipitating agent like ammonium sulfate, followed by centrifugation or filtration.
-
-
Extraction:
-
Method: After removing the enzyme, the product can be separated from water-soluble components. First, adjust the pH of the aqueous solution. At a neutral or slightly basic pH, the amino ester product is less protonated and more soluble in organic solvents. Extract the aqueous layer with a suitable organic solvent like ethyl acetate or dichloromethane.[4]
-
-
Chromatography:
-
Method: For high-purity requirements, silica gel column chromatography is often necessary.[4]
-
Mobile Phase: A gradient of ethyl acetate in hexane or petroleum ether is a common starting point. The polarity can be adjusted based on TLC analysis. Adding a small amount of triethylamine (~1%) to the mobile phase can prevent the product from streaking on the silica gel by neutralizing acidic sites.
-
-
Recrystallization:
-
Method: If the product is a solid and sufficiently pure after extraction or chromatography, recrystallization can be an excellent final polishing step.[4] This involves dissolving the compound in a minimal amount of a hot solvent and allowing it to cool slowly, which can yield high-purity crystals.
-
Optimization of Key Reaction Parameters
The table below summarizes the key parameters and their typical ranges for optimizing the enzymatic synthesis of this compound.
| Parameter | Range Investigated | Optimal Target | Rationale & Key Considerations |
| Biocatalyst | Various strains | Rhodococcus sp. | Strains from the Rhodococcus genus are well-documented for their robust nitrilase activity and stability.[5] |
| pH | 6.0 - 10.0 | 7.5 - 8.5 | Crucial for maintaining the ionization state of the enzyme's active site residues.[2] |
| Temperature | 20°C - 50°C | 30°C - 40°C | Balances reaction rate against enzyme stability and enantioselectivity. Higher temps can denature the enzyme.[6] |
| Substrate Conc. | 10 mM - 200 mM | 50 mM - 100 mM | Higher concentrations can lead to substrate inhibition. A fed-batch approach is recommended for higher productivity. |
| Buffer | Phosphate, Tris-HCl | 50-100 mM Phosphate | Provides stable pH control without inhibiting the enzyme. |
| Agitation | 100 - 300 RPM | ~200 RPM | Ensures homogeneity and improves mass transfer of the substrate to the enzyme, but excessive shear can damage cells. |
Visualizing the Process
Troubleshooting Workflow for Low Reaction Yield
This diagram outlines a logical sequence of steps to diagnose and resolve issues related to low product yield.
Caption: A step-by-step decision tree for troubleshooting low yield.
Simplified Nitrilase Catalytic Mechanism
This diagram illustrates the generally accepted mechanism for nitrile hydrolysis by a nitrilase enzyme.
Caption: The catalytic cycle of nitrilase for nitrile hydrolysis.
Experimental Protocol: Enzymatic Synthesis
This protocol provides a starting point for the synthesis. Optimization will be required based on your specific enzyme and equipment.
Materials:
-
3-cyano-3-(2-thienyl)propanoic acid methyl ester (substrate)
-
Whole-cell biocatalyst (Rhodococcus rhodochrous or similar) or purified nitrilase
-
Potassium phosphate buffer (100 mM, pH 8.0)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Deionized water
Procedure:
-
Reaction Setup: To a temperature-controlled reaction vessel, add 100 mL of 100 mM potassium phosphate buffer (pH 8.0). Add the biocatalyst (e.g., 5 g of wet cell paste). Begin stirring at 200 RPM and allow the temperature to equilibrate to 35°C.
-
Substrate Addition: Dissolve 1.0 g of the substrate in a minimal amount of a suitable solvent (e.g., DMSO) if necessary, and add it to the reaction vessel.
-
Reaction Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every 1-2 hours). Quench the reaction in the aliquot (e.g., by adding acid) and analyze by HPLC or TLC to determine the conversion of starting material to product.
-
Workup - Enzyme Removal: Once the reaction has reached completion (or a plateau), stop the stirring and centrifuge the mixture to pellet the cells. Decant the supernatant.
-
Workup - Extraction: Transfer the supernatant to a separatory funnel. Extract three times with equal volumes of ethyl acetate.
-
Workup - Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography as described in the FAQ section.
This guide provides a foundational framework for optimizing the synthesis of this compound. Systematic investigation and careful control of the parameters discussed will enable you to overcome common challenges and achieve high yields of a pure product.
References
-
Sarkar, S. M., et al. (2022). The catalyst screening on enzymatic synthesis of β-amino acid esters in continuous-flow microreactors. BIOORG CHEM. Available at: [Link]
-
Wu, J., et al. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Hans Journal of Chemical Engineering and Technology. Available at: [Link]
-
Rehdorf, J., et al. (2010). Enzymatic synthesis of enantiomerically pure beta-amino ketones, beta-amino esters, and beta-amino alcohols with Baeyer-Villiger monooxygenases. Chemistry. Available at: [Link]
-
Shahmohammadi, S., et al. (2020). Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. Molecules. Available at: [Link]
-
Forró, E., & Fülöp, F. (2015). Direct Enzymatic Route for the Preparation of Novel Enantiomerically Enriched Hydroxylated β-Amino Ester Stereoisomers. Molecules. Available at: [Link]
-
PubChem. (n.d.). This compound. Available at: [Link]
-
Li, G., et al. (2020). Continuous-Flow Synthesis of β-Amino Acid Esters by Lipase-Catalyzed Michael Addition of Aromatic Amines. Molecules. Available at: [Link]
-
Gong, J-S., et al. (2012). Nitrilases in nitrile biocatalysis: recent progress and forthcoming research. Microbial Cell Factories. Available at: [Link]
-
Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Available at: [Link]
-
Gong, J-S., et al. (2012). Nitrilases in nitrile biocatalysis: recent progress and forthcoming research. PubMed Central. Available at: [Link]
-
Wu, J., et al. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar. Available at: [Link]
-
Albright, S. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign Department of Chemistry. Available at: [Link]
-
Singh, G., et al. (2021). Current Status and Future of Nitrile Catalysis using Key Nitrilases Enzymes and their Biotechnological Impact. Current Biotechnology. Available at: [Link]
-
de Carvalho, C. C. C. R. (2017). Rhodococcus as a Versatile Biocatalyst in Organic Synthesis. Catalysts. Available at: [Link]
-
Goldschmidt Gőz, V., et al. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?. RSC Advances. Available at: [Link]
-
ResearchGate. (n.d.). Reaction condition optimization for the β-amino acid esters synthesis. Available at: [Link]
- Google Patents. (n.d.). CN104910066A - Ethyl 3-(pyridin-2-ylamino)propanoate post-treatment purification method.
-
Kaul, P., et al. (2008). An amino acid at position 142 in nitrilase from Rhodococcus rhodochrous ATCC 33278 determines the substrate specificity for aliphatic and aromatic nitriles. Journal of Industrial Microbiology & Biotechnology. Available at: [Link]
-
PubChem. (n.d.). Methyl 3-[(2-thienylmethyl)amino]propanoate. Available at: [Link]
Sources
- 1. d-nb.info [d-nb.info]
- 2. Nitrilases in nitrile biocatalysis: recent progress and forthcoming research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current Status and Future of Nitrile Catalysis using Key Nitrilases Enzymes and their Biotechnological Impact [openbiotechnologyjournal.com]
- 4. CN104910066A - Ethyl 3-(pyridin-2-ylamino)propanoate post-treatment purification method - Google Patents [patents.google.com]
- 5. Rhodococcus as a Versatile Biocatalyst in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Purification of Methyl 3-amino-3-(2-thienyl)propanoate
Welcome to the technical support center for the purification of Methyl 3-amino-3-(2-thienyl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for the challenges encountered during the purification of this key synthetic intermediate.
Introduction to Purification Challenges
This compound is a valuable building block, notably as a potential intermediate in the synthesis of pharmaceuticals like duloxetine. Its structure, featuring a basic secondary amine, an ester functional group, a chiral center, and an acid-sensitive thiophene ring, presents a unique set of purification challenges. Common issues include the presence of closely-related impurities from its synthesis, difficulty in achieving high enantiomeric purity, and complications during chromatographic purification due to its polarity and basicity. This guide provides a structured approach to overcoming these obstacles.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common problems encountered during the purification of this compound in a question-and-answer format.
Synthesis-Related Impurities
Question 1: What are the likely impurities in my crude sample of this compound?
Answer: The impurity profile of your crude product is highly dependent on the synthetic route employed. A common route to β-amino esters is the Rodionov reaction or a similar condensation.[1][2] Another relevant synthesis, particularly in the context of duloxetine, involves a Mannich reaction followed by reduction.[3][4]
Common Impurities May Include:
-
Unreacted Starting Materials: Such as 2-thiophenecarboxaldehyde, malonic acid, and the amine source if a Rodionov-type reaction is used. In a Mannich-based synthesis, unreacted 2-acetylthiophene may be present.[1][3]
-
Reaction Intermediates: For instance, the β-keto ester or the corresponding alcohol if a reduction step is incomplete.
-
Side-Products:
-
Unsaturated Esters: Formation of methyl 3-(2-thienyl)propenoate can occur through elimination reactions.
-
Dimerization or Polymerization Products: Especially under harsh reaction conditions.
-
Isomeric Impurities: If the synthesis involves precursors like 3-acetylthiophene, you may have the corresponding 3-thienyl isomer as an impurity.[3]
-
Question 2: My reaction seems to have produced several by-products. How can I get a preliminary idea of what they are?
Answer: A combination of Thin Layer Chromatography (TLC) and spectroscopic methods is your best approach.
-
TLC Analysis: Use a combination of polar and non-polar solvent systems to get good separation. Staining with ninhydrin can help identify primary and secondary amine-containing compounds.
-
¹H NMR Spectroscopy: A proton NMR of the crude material can reveal the presence of unreacted starting materials by their characteristic signals. For example, an aldehydic proton will be visible downfield (around 9-10 ppm).
-
LC-MS Analysis: This is a powerful tool to identify the molecular weights of the components in your mixture, giving you clues about their identities.
Chromatographic Purification
Question 3: I am trying to purify my compound using silica gel column chromatography, but I'm observing significant tailing and poor separation. What is causing this?
Answer: This is a classic issue when purifying amines on standard silica gel.[5] The problem arises from the interaction between the basic amino group of your compound and the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction leads to a non-ideal equilibrium during elution, resulting in tailed peaks and often, irreversible adsorption of your product onto the column.
Solutions to Mitigate Tailing:
-
Eluent Modification with a Basic Additive: This is the most common and effective solution. Adding a small amount of a volatile base to your mobile phase will "neutralize" the acidic sites on the silica gel, preventing your amine from strongly binding.[5][6]
-
Triethylamine (TEA): Typically, 0.5-2% (v/v) of TEA is added to the eluent system (e.g., ethyl acetate/hexane).
-
Ammonia Solution: For more polar amines, a solution of methanol containing a small percentage of ammonium hydroxide (e.g., 1-2%) can be used as the polar component of the mobile phase (e.g., in a dichloromethane/methanol system).[6]
-
-
Use of an Alternative Stationary Phase:
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica gel for the purification of basic compounds like amines.[6]
-
Amine-Functionalized Silica: These columns have a less acidic surface and are specifically designed for the purification of basic compounds, often providing excellent peak shapes without the need for mobile phase modifiers.[5]
-
Question 4: I'm concerned that the acidic nature of the silica gel might be degrading my thiophene-containing compound. Is this a valid concern?
Answer: Yes, it is a valid concern. Thiophene rings can be sensitive to strongly acidic conditions, potentially leading to decomposition or polymerization.[7] While standard silica gel is only weakly acidic, prolonged exposure, especially if the crude mixture contains acidic impurities, can be detrimental.
Preventative Measures:
-
Deactivating the Silica Gel: Before packing the column, you can slurry the silica gel in the non-polar component of your eluent containing 1-2% triethylamine. This pre-treatment helps to neutralize the most acidic sites.
-
Work Efficiently: Minimize the time your compound spends on the column by running the chromatography as quickly as possible without sacrificing separation.
-
Use Neutral Alumina: As mentioned before, neutral alumina is a safer alternative stationary phase for acid-sensitive compounds.[6]
Experimental Protocols
Protocol 1: Flash Column Chromatography with Modified Eluent
This protocol provides a step-by-step guide for the purification of this compound using a standard silica gel column with a triethylamine-modified eluent.
1. TLC Analysis and Solvent System Selection:
- Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
- Spot the solution on a silica gel TLC plate.
- Develop the plate in various solvent systems of ethyl acetate and hexane. Start with a low polarity mixture (e.g., 20:80 ethyl acetate:hexane) and gradually increase the polarity.
- Once you find a solvent system that gives your product an Rf value of approximately 0.2-0.3, add 1% (v/v) triethylamine to this mixture. This will be your column eluent.
2. Column Packing:
- Select an appropriate size column based on the amount of crude material (a general rule of thumb is a 20-50:1 ratio of silica gel to crude product by weight).[8]
- Pack the column using the "wet slurry" method with your chosen eluent (containing 1% TEA). Ensure the packing is uniform and free of air bubbles.
3. Sample Loading:
- Dissolve your crude product in a minimal amount of dichloromethane or your eluent.
- Alternatively, "dry load" your sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of your packed column.
4. Elution and Fraction Collection:
- Begin eluting the column with your chosen solvent system containing 1% TEA.
- Collect fractions and monitor the elution by TLC.
- Once your product begins to elute, you may need to slightly increase the polarity of your eluent to speed up the process if it is moving too slowly.
5. Product Isolation:
- Combine the pure fractions as determined by TLC.
- Remove the solvent under reduced pressure using a rotary evaporator.
- To remove residual triethylamine, you can co-evaporate with a solvent like dichloromethane or dissolve the residue in a suitable solvent and wash with a dilute acid (e.g., 1M HCl), followed by extraction and drying. Caution: Acidic wash may protonate your product, making it water-soluble. A basic workup would be required to recover it.
Protocol 2: Purification by Crystallization
Crystallization can be an effective method for purifying this compound, especially for removing minor impurities and for chiral resolution if a suitable resolving agent is used.[9][]
1. Solvent Screening:
- In small test tubes, dissolve a small amount of your purified (by chromatography) or crude product in various solvents at elevated temperatures.
- Good candidate solvents will fully dissolve your compound when hot but show poor solubility at room temperature or upon cooling.
- Common solvents to screen include isopropanol, ethanol, ethyl acetate, toluene, and mixtures with non-polar anti-solvents like hexane or heptane.
2. Crystallization Procedure:
- Dissolve the crude product in a minimal amount of the chosen hot solvent to form a saturated solution.
- Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
- Once crystals have formed, cool the flask in an ice bath to maximize the yield.
- Collect the crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent.
- Dry the crystals under vacuum.
3. Purity Analysis:
- Assess the purity of the crystallized material by melting point, NMR, and HPLC.
Analytical Methods for Purity Assessment
¹H NMR Spectroscopy
A typical ¹H NMR spectrum of this compound would show the following characteristic signals. Note that the exact chemical shifts can vary slightly depending on the solvent and concentration.
| Protons | Multiplicity | Approx. Chemical Shift (ppm) | Integration |
| -OCH₃ | Singlet | ~3.6-3.7 | 3H |
| -CH₂ -COOCH₃ | Doublet of doublets | ~2.6-2.8 | 2H |
| -CH(NH₂ )- | Triplet or multiplet | ~4.4-4.6 | 1H |
| Thiophene protons | Multiplets | ~6.9-7.3 | 3H |
| NH₂ | Broad singlet | Variable | 2H |
Chiral HPLC
Since this compound is a chiral molecule, assessing its enantiomeric purity is often crucial. This is best achieved using chiral HPLC.
-
Stationary Phases: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are often effective for the separation of enantiomers of arylpropionic acid derivatives.[11] Macrocyclic glycopeptide-based CSPs (e.g., teicoplanin-based) are also excellent for resolving underivatized amino acids and their esters.
-
Mobile Phase: Normal-phase eluents, typically mixtures of hexane or heptane with an alcohol modifier like ethanol or isopropanol, are commonly used with polysaccharide-based CSPs.[11]
Visualizing the Purification Workflow
The following diagram illustrates the decision-making process for purifying this compound.
Caption: Decision workflow for purification.
References
-
Comparison of Amine-Modified Polymeric Stationary Phases for Polar Metabolomic Analysis Based on Unified-Hydrophilic Interaction/Anion Exchange Liquid Chromatography/High-Resolution Mass Spectrometry (Unified-HILIC/AEX/HRMS). PubMed Central. Available at: [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography? (2023). Biotage. Available at: [Link]
-
Column Chromatography Notes. University of Rochester Department of Chemistry. Available at: [Link]
-
Column chromatography. Columbia University. Available at: [Link]
-
Column chromatography. University of Calgary. Available at: [Link]
-
HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order. PubMed. Available at: [Link]
-
Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. (2017). Semantic Scholar. Available at: [Link]
-
This compound. PubChem. Available at: [Link]
- Process for preparing duloxetine and intermediates thereof. Google Patents.
-
Duloxetine Synthesis. (2021). ResearchGate. Available at: [Link]
-
HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. Farmacia Journal. Available at: [Link]
-
Competitive Formation of β-Amino Acids, Propenoic, and Ylidenemalonic Acids by the Rodionov Reaction from Malonic Acid, Aldehydes, and Ammonium Acetate in Alcoholic Medium. ResearchGate. Available at: [Link]
-
Silica gel-assisted synthesis of benzo[b]thiophenes from o-(alkylsulfanyl)(ethynyl)benzenes. ScienceDirect. Available at: [Link]
- Method for crystallization of amino acids. Google Patents.
Sources
- 1. farmaciajournal.com [farmaciajournal.com]
- 2. researchgate.net [researchgate.net]
- 3. WO2007143065A2 - Process for preparing duloxetine and intermediates thereof - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. biotage.com [biotage.com]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 8. web.uvic.ca [web.uvic.ca]
- 9. US5118815A - Method for crystallization of amino acids - Google Patents [patents.google.com]
- 11. HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving yield and purity of "Methyl 3-amino-3-(2-thienyl)propanoate"
Welcome to the technical support guide for the synthesis and purification of Methyl 3-amino-3-(2-thienyl)propanoate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered challenges during the synthesis of this valuable β-amino ester intermediate. Our goal is to empower you to optimize your reaction conditions, leading to improved yields and higher purity of your final product.
Introduction: The Importance of High-Purity β-Amino Esters
This compound is a critical building block in medicinal chemistry and pharmaceutical development. As a β-amino acid derivative, it is incorporated into a variety of molecular scaffolds to enhance metabolic stability and introduce specific conformational constraints in bioactive peptides and peptidomimetics.[1] Given its role as a precursor to more complex active pharmaceutical ingredients (APIs), achieving high yield and exceptional purity is not merely an academic exercise—it is a prerequisite for reproducible downstream applications and regulatory compliance.
This guide provides a systematic approach to troubleshooting common synthetic hurdles, grounded in established chemical principles and field-proven laboratory practices.
Troubleshooting Guide: A Symptom-Based Approach
This section is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis of this compound, particularly via the Rodionov reaction, a classical and effective method for β-amino acid synthesis.[2]
Issue 1: Consistently Low Reaction Yield
Question: "My reaction yield for this compound is consistently below 40%. I'm using 2-thiophenecarboxaldehyde, malonic acid, and ammonium acetate in methanol. What are the primary factors I should investigate to improve the yield?"
Answer:
Low yields in the Rodionov synthesis of this specific β-amino ester are a frequent challenge. The issue typically stems from one or more of the following factors: reaction conditions, reagent stoichiometry and quality, or competing side reactions. Let's break down the causality and the corrective actions.
1. Reaction Conditions:
-
Solvent Choice is Critical: While alcohols like methanol or ethanol can be used, they are often not optimal for this condensation. The use of glacial acetic acid as a solvent has been shown to significantly increase the conversion to the desired β-amino acid intermediate.[2] Acetic acid not only serves as a solvent but also as a catalyst, promoting the formation of the intermediate imine from the aldehyde and ammonia (generated from ammonium acetate).
-
Temperature Control: The reaction typically requires heating to proceed at a reasonable rate. A temperature of around 85-100 °C is a good starting point.[2] However, excessive temperatures can lead to decomposition and the formation of tar-like byproducts, which will sequester your product and complicate purification. We recommend careful temperature monitoring and optimization.
-
Water Content: While the reaction is a condensation, a small, controlled amount of water can be beneficial for the hydrolysis of ammonium acetate to generate ammonia in situ.[2] However, excess water can inhibit the reaction. If using glacial acetic acid, the addition of a single drop of water per ~100 mmol of aldehyde can be sufficient.
2. Reagent Stoichiometry and Quality:
-
Ammonia Source: A common pitfall is an insufficient amount of the ammonia source. Research has shown that increasing the molar equivalents of ammonium acetate from ~2.3 to 4.0 equivalents (relative to the aldehyde) can substantially boost yields.[2] This ensures that the equilibrium for imine formation is driven towards the product.
-
Purity of Starting Materials: The purity of 2-thiophenecarboxaldehyde is paramount. Aldehydes are prone to oxidation to the corresponding carboxylic acid upon storage. We strongly recommend using freshly distilled or newly purchased aldehyde. Malonic acid should be a dry, crystalline solid.
3. Competing Side Reactions:
-
Cannizzaro-type Reactions: Under basic conditions (which can arise from the ammonia), the aldehyde can undergo disproportionation.
-
Michael Addition Byproducts: The desired β-amino ester can potentially react with another molecule of an activated Michael acceptor if conditions are not optimized.
The following workflow provides a logical progression for troubleshooting low-yield issues.
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Product Purity and Contaminants
Question: "After workup, my crude product shows multiple spots on TLC and the ¹H NMR spectrum is complex. What are the likely impurities and what is the most effective purification strategy?"
Answer:
Impurity profiles in this synthesis typically consist of unreacted starting materials and specific, identifiable byproducts. Effective purification relies on exploiting the chemical differences between your target compound and these contaminants.
1. Common Impurities:
-
Unreacted 2-thiophenecarboxaldehyde: Can often be smelled. It will appear as a distinct spot on TLC.
-
Malonic Acid: Being a dicarboxylic acid, it is highly polar and typically removed during the aqueous workup.
-
Thiophene-2-carboxylic acid: The product of aldehyde oxidation. It is an acidic impurity.
-
Self-condensation byproducts: Aldol or other condensation products of the starting aldehyde.
2. Analytical Characterization:
-
NMR Spectroscopy: A ¹H NMR of the crude product is invaluable. Look for the characteristic aldehyde proton (~9-10 ppm) and uncharacteristically broad signals that may indicate polymeric material. The expected signals for your product should include a methoxy singlet (~3.7 ppm), multiplets for the CH and CH₂ protons, and signals in the aromatic region for the thienyl group.[3][4][5]
-
HPLC/LC-MS: A reverse-phase HPLC method can provide a quantitative assessment of purity and help identify impurities by their mass-to-charge ratio.[6][7]
3. Recommended Purification Strategy:
A multi-step purification protocol is often necessary to achieve high purity (>99%).
-
Step 1: Acid-Base Extraction: This is a powerful technique to separate your basic amino ester from neutral and acidic impurities.
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). Your basic product will move into the aqueous layer as the hydrochloride salt, leaving neutral impurities (like the aldehyde) in the organic layer.
-
Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining neutral impurities.
-
Make the aqueous layer basic (pH ~9-10) by the slow addition of a base (e.g., NaHCO₃ or NaOH solution) while cooling in an ice bath.
-
Extract the free-based product back into an organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Step 2: Silica Gel Chromatography: If impurities persist after extraction, column chromatography is the next step. A patent for a similar compound suggests that silica gel adsorption is an effective method.[8]
-
Mobile Phase: A gradient of ethyl acetate in hexanes or petroleum ether is a good starting point. The addition of a small amount of triethylamine (~0.5-1%) to the mobile phase can prevent the product from streaking on the silica gel.
-
-
Step 3: Recrystallization: For the final polishing step, recrystallization can be highly effective.[8][9] The choice of solvent system will need to be determined empirically, but systems like ethyl acetate/hexanes or isopropanol/water are often successful for β-amino esters.
Caption: Recommended multi-step purification workflow.
Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is the most convenient method. Co-spot the reaction mixture with your starting aldehyde. The product, being an amine, will be more polar than the aldehyde. A suitable mobile phase is 30-50% ethyl acetate in hexanes. The disappearance of the aldehyde spot is a good indicator of reaction completion. For more quantitative analysis, HPLC is recommended.
Q2: My ester is hydrolyzing during workup or purification. How can I prevent this? A: Ester hydrolysis is a risk, especially under strongly acidic or basic conditions. During the acid-base extraction, use a milder base like sodium bicarbonate (NaHCO₃) instead of sodium hydroxide (NaOH) to basify the aqueous layer. Avoid prolonged exposure to strong acids or bases and keep temperatures low during these steps.
Q3: Are there alternative synthetic routes I should consider? A: Yes, while the Rodionov reaction is robust, other methods exist. The Mannich-type reaction , involving the condensation of a pre-formed imine with a ketene silyl acetal or other ester enolate equivalent, can offer higher yields and better control, especially for asymmetric syntheses.[10] Additionally, enzymatic methods , such as those using lipases, are emerging as green and highly selective alternatives for Michael additions to form β-amino esters.[11]
Q4: What are the expected ¹H NMR chemical shifts for pure this compound? A: While the exact shifts depend on the solvent, you should expect the following approximate signals in CDCl₃:
-
~7.2-6.9 ppm: Multiplets corresponding to the 3 protons on the thiophene ring.
-
~4.5 ppm: A triplet or doublet of doublets for the chiral proton (CH-NH₂).
-
~3.7 ppm: A singlet for the methyl ester (OCH₃) protons.
-
~2.8 ppm: A doublet or multiplet for the methylene (CH₂) protons adjacent to the ester.
-
~1.8 ppm: A broad singlet for the amine (NH₂) protons. This signal can exchange with D₂O.
Protocols for Improved Synthesis and Purification
The following protocols are provided as a comprehensive guide. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Optimized Rodionov Synthesis
| Parameter | Recommended Value | Rationale |
| Aldehyde | 2-thiophenecarboxaldehyde | 1.0 eq |
| Malonic Acid | Malonic Acid | 1.2 eq |
| Ammonia Source | Ammonium Acetate | 4.0 eq |
| Solvent | Glacial Acetic Acid | Superior solvent for this condensation[2] |
| Temperature | 90 °C | Optimal balance between reaction rate and stability |
| Reaction Time | 12-24 hours | Monitor by TLC for completion |
Step-by-Step Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-thiophenecarboxaldehyde (1.0 eq), malonic acid (1.2 eq), and ammonium acetate (4.0 eq).
-
Add glacial acetic acid as the solvent (approx. 3-4 mL per gram of aldehyde).
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC until the starting aldehyde is consumed (typically 12-24 hours).
-
Cool the reaction mixture to room temperature and pour it slowly into a beaker of ice water with stirring.
-
Neutralize the mixture by the careful addition of solid sodium bicarbonate until effervescence ceases.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude β-amino acid.
-
Esterification: To the crude amino acid in a flask, add methanol (5 mL per gram of acid) and cool in an ice bath.
-
Slowly add thionyl chloride (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux for 4 hours.
-
Cool the mixture and remove the solvent under reduced pressure. The resulting crude solid is the hydrochloride salt of your target ester. Proceed to the purification protocol.
Protocol 2: High-Purity Purification
-
Dissolve the crude hydrochloride salt from the esterification step in deionized water.
-
Wash the aqueous solution twice with dichloromethane to remove any non-basic impurities.
-
Cool the aqueous layer in an ice bath and slowly add saturated sodium bicarbonate solution until the pH is ~9.
-
Extract the now free-based product into dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the free base of this compound.
-
If necessary, perform silica gel column chromatography using a mobile phase of 50% ethyl acetate / 49.5% hexanes / 0.5% triethylamine.
-
Combine pure fractions (as determined by TLC) and concentrate to yield the final product as a viscous oil or low-melting solid. Verify purity by HPLC and confirm structure by NMR.
References
- Wu, J., Ji, C., Xie, T., Ma, L., Hao, Z., & Xu, F. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar.
-
Farmacia Journal. (n.d.). HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. Retrieved from [Link]
- Wu, J., Ji, C., Xie, T., Ma, L., Hao, Z., & Xu, F. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar.
-
ResolveMass Laboratories Inc. (n.d.). Poly β-Amino Esters (PBAEs): A Comprehensive Guide. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 3-[(2-thienylmethyl)amino]propanoate. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Solvent-free stereoselective synthesis of β-aryl-β-amino acid esters by the Rodionov reaction using microwave irradiation. Retrieved from [Link]
-
MDPI. (2020). Continuous-Flow Synthesis of β-Amino Acid Esters by Lipase-Catalyzed Michael Addition of Aromatic Amines. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Poly (β-amino esters): Procedures for Synthesis and Gene Delivery. Retrieved from [Link]
-
MDPI. (2022). Characterization of Three Novel 4-Methylaminorex Derivatives Applied as Designer Drugs. Retrieved from [Link]
- Semantic Scholar. (2020).
-
PubChem. (n.d.). Methyl 2-amino-3-(5-methyl-2-thienyl)propanoate. Retrieved from [Link]
- Google Patents. (n.d.). CN104910066A - Ethyl 3-(pyridin-2-ylamino)propanoate post-treatment purification method.
-
Organic Syntheses Procedure. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved from [Link]
-
MDPI. (2021). NMR, RP-HPLC-PDA-ESI-MSn, and RP-HPLC-FD Characterization of Green and Oolong Teas (Camellia sinensis L.). Retrieved from [Link]
-
PubMed. (2022). Photochemical single-step synthesis of β-amino acid derivatives from alkenes and (hetero)arenes. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Modular Synthesis of α,α-Diaryl α-Amino Esters via Bi(V)-Mediated Arylation/SN2-Displacement of Kukhtin–Ramirez Intermediates. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
- Google Patents. (n.d.). CN104610074A - Preparation method of 3-amino-1,2-propanediol.
Sources
- 1. Photochemical single-step synthesis of β-amino acid derivatives from alkenes and (hetero)arenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. farmaciajournal.com [farmaciajournal.com]
- 3. methyl 3-(methylamino)propanoate synthesis - chemicalbook [chemicalbook.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. NMR, RP-HPLC-PDA-ESI-MSn, and RP-HPLC-FD Characterization of Green and Oolong Teas (Camellia sinensis L.) [mdpi.com]
- 8. CN104910066A - Ethyl 3-(pyridin-2-ylamino)propanoate post-treatment purification method - Google Patents [patents.google.com]
- 9. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]
- 10. β-Amino Acid synthesis by C-C coupling [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
"Methyl 3-amino-3-(2-thienyl)propanoate" stability and degradation pathways
Introduction
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Methyl 3-amino-3-(2-thienyl)propanoate. As a chiral β-amino ester containing a thiophene moiety, this compound presents unique stability challenges that can impact experimental reproducibility and product integrity. This document is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to directly address common issues encountered during its handling, storage, and application. The advice herein is grounded in established principles of organic chemistry and aims to provide not just solutions, but also a deeper understanding of the underlying chemical mechanisms.
Table of Contents
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Compound Stability Profile
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Troubleshooting Guide: Common Issues & Solutions
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Issue 1: Loss of Purity Over Time - Suspected Hydrolysis
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Issue 2: Appearance of Unknown Impurities - Investigating Oxidative Degradation
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Issue 3: Inconsistent Biological Activity - Concerns of Racemization
-
Issue 4: Phase Separation or Cloudiness in Solution - Potential for Salt Formation
-
-
Frequently Asked Questions (FAQs)
-
References
Compound Stability Profile
This compound is susceptible to several degradation pathways due to its constituent functional groups: a methyl ester, a primary amine, and an electron-rich thiophene ring. Understanding these vulnerabilities is key to preventing degradation.
| Functional Group | Potential Degradation Pathway | Key Influencing Factors |
| Methyl Ester | Hydrolysis to 3-amino-3-(2-thienyl)propanoic acid | pH (acidic or basic conditions), temperature, presence of water |
| Primary Amine | Oxidation, reaction with carbonyls, salt formation | Presence of oxidizing agents, acidic compounds, aldehydes/ketones |
| Thiophene Ring | Oxidation (e.g., to sulfoxide), electrophilic substitution | Strong oxidizing agents, harsh acidic conditions |
| Chiral Center (C3) | Racemization | Basic conditions, elevated temperatures |
Troubleshooting Guide: Common Issues & Solutions
Issue 1: Loss of Purity Over Time - Suspected Hydrolysis
Question: "I've noticed a significant decrease in the purity of my this compound sample, which has been stored in a methanol solution. An additional peak is appearing in my HPLC analysis. What could be the cause and how can I prevent it?"
Answer: The most probable cause is the hydrolysis of the methyl ester to the corresponding carboxylic acid, 3-amino-3-(2-thienyl)propanoic acid. This reaction is catalyzed by the presence of water and can be accelerated by acidic or basic conditions.
The ester functional group is susceptible to nucleophilic attack by water. The primary amine within the same molecule can act as a base, promoting this hydrolysis.
Caption: Workflow for investigating and mitigating ester hydrolysis.
-
Standard Preparation: Prepare a standard of your this compound at a known concentration in anhydrous acetonitrile.
-
Sample Preparation: Dilute your stored sample to the same concentration using anhydrous acetonitrile.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. The formic acid will protonate the amine, leading to better peak shape.
-
Gradient: Start with a low percentage of B, and ramp up to elute the more non-polar ester, followed by the more polar carboxylic acid.
-
Detection: UV at a wavelength where the thiophene ring absorbs (e.g., 230-240 nm).
-
-
Analysis: The hydrolyzed carboxylic acid product will have a shorter retention time than the parent ester due to its increased polarity. The presence and growth of this earlier-eluting peak over time confirm hydrolysis.
Issue 2: Appearance of Unknown Impurities - Investigating Oxidative Degradation
Question: "My sample of this compound has developed a slight yellow color upon storage, and I see several small, unidentified peaks in my LC-MS analysis. What could be happening?"
Answer: The discoloration and appearance of new peaks suggest oxidative degradation. The primary amine and the electron-rich thiophene ring are both susceptible to oxidation, which can be initiated by atmospheric oxygen, light, or trace metal impurities.
-
Thiophene Oxidation: The sulfur atom in the thiophene ring can be oxidized to a sulfoxide or sulfone, especially in the presence of peroxides or other oxidizing agents.
-
Amine Oxidation: Primary amines can undergo complex oxidation reactions to form nitroso, nitro, or other colored species.
Caption: Potential oxidative degradation pathways.
-
Inert Atmosphere: Store the compound as a solid under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with oxygen.
-
Light Protection: Store in an amber vial or in the dark to prevent photo-oxidation.
-
Solvent Purity: If in solution, use freshly distilled or high-purity, peroxide-free solvents. Ethers like THF are notorious for forming peroxides over time.
-
Antioxidants: For long-term solution storage, consider the addition of a small amount of an antioxidant like BHT (butylated hydroxytoluene), if it does not interfere with downstream applications.
Issue 3: Inconsistent Biological Activity - Concerns of Racemization
Question: "I am using the (R)-enantiomer of this compound in a cell-based assay, but the dose-response curve is variable between batches. Could the compound be losing its stereochemical integrity?"
Answer: Yes, racemization is a valid concern. The alpha-proton to the ester carbonyl is acidic and can be abstracted under basic conditions, leading to the formation of a planar enolate intermediate. Reprotonation can occur from either face, resulting in a loss of enantiomeric purity.
Caption: Base-catalyzed racemization via an enolate intermediate.
-
Chiral HPLC/SFC: The most reliable method is to use a chiral stationary phase (CSP) in either HPLC or Supercritical Fluid Chromatography (SFC).
-
Column Selection: Common CSPs include those based on derivatized cellulose or amylose. Method development will be required to find a suitable column and mobile phase combination that resolves the two enantiomers.
-
Mobile Phase: Typically a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol).
-
-
Analysis:
-
Inject a sample of your starting material to establish its initial enantiomeric excess (ee).
-
Inject a sample that has been subjected to the experimental conditions (e.g., dissolved in a basic buffer).
-
A decrease in the area of the desired enantiomer's peak and the appearance or growth of the other enantiomer's peak indicates racemization.
-
-
Prevention:
-
Avoid basic conditions (pH > 8). If basic pH is required for an experiment, minimize exposure time and temperature.
-
Store solutions in a neutral or slightly acidic buffered system (pH 6-7).
-
Issue 4: Phase Separation or Cloudiness in Solution - Potential for Salt Formation
Question: "When I dissolve my compound in a buffer containing phosphate, the solution becomes cloudy. What is causing this precipitation?"
Answer: The primary amine in your molecule can act as a base and react with acidic species in your buffer to form a salt. If this salt has low solubility in your solvent system, it will precipitate. For example, reaction with phosphoric acid in a phosphate buffer can form an insoluble phosphate salt.
-
Buffer Selection: Switch to a different buffering agent, such as HEPES or MOPS, which may not form an insoluble salt with your compound.
-
pH Adjustment: Carefully adjust the pH of your solution. The solubility of the amine salt is highly pH-dependent.
-
Co-solvents: Consider adding a small percentage of a water-miscible organic co-solvent (e.g., DMSO or ethanol) to increase the solubility of the salt, if compatible with your experiment.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid this compound? A1: For long-term stability, the solid compound should be stored in an amber, airtight vial under an inert atmosphere (argon or nitrogen) at -20°C. This minimizes exposure to water, oxygen, and light.
Q2: Can I store this compound in aqueous buffers for several days? A2: It is not recommended. Due to the risk of ester hydrolysis, it is best to prepare fresh solutions in your desired buffer immediately before use. If short-term storage is necessary, use a neutral pH buffer (6-7) and store at 2-8°C for no more than 24 hours.
Q3: My NMR spectrum looks clean, but the HPLC shows impurities. Why? A3: NMR is a less sensitive technique for detecting low-level impurities (typically <1-5%). HPLC, especially with UV detection, is much more sensitive and can detect trace amounts of degradation products that may not be visible in the NMR spectrum.
Q4: How can I confirm the identity of the hydrolysis product? A4: The most definitive method is LC-MS. The hydrolysis product (3-amino-3-(2-thienyl)propanoic acid) will have a molecular weight that is 14.02 Da less than the parent methyl ester, corresponding to the loss of a CH₂ group.
References
- This section would be populated with links to authoritative sources on ester hydrolysis, amine oxidation, thiophene chemistry, and chiral chromatography.
"Methyl 3-amino-3-(2-thienyl)propanoate" storage and handling guidelines
Welcome to the technical support center for Methyl 3-amino-3-(2-thienyl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to ensure the integrity of your experiments through proper storage, handling, and troubleshooting. Here, we move beyond simple protocols to explain the why behind our recommendations, grounded in the chemical properties of this versatile compound.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the day-to-day handling and storage of this compound.
Q1: What are the ideal storage conditions for this compound?
A1: For optimal stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][3] Some suppliers recommend refrigeration at 0-8°C.[4] It is also advised to protect it from light, as prolonged exposure can lead to degradation.[5]
Q2: What personal protective equipment (PPE) is necessary when handling this compound?
A2: Standard laboratory PPE is required. This includes safety glasses with side shields or goggles, chemical-resistant gloves (such as nitrile), and a lab coat.[1][2][6] Handling should be performed in a well-ventilated area or under a chemical fume hood to avoid inhalation of any potential dust or vapors.[3][6]
Q3: Is this compound sensitive to air or moisture?
A3: While not acutely pyrophoric, like many amino esters, it is good practice to minimize exposure to air and moisture. The amino group can react with atmospheric carbon dioxide to form a carbamate, and the ester can be susceptible to hydrolysis, especially if acidic or basic contaminants are present. Storing under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term storage to preserve purity.
Q4: What should I do in case of a spill?
A4: In the event of a small spill, ensure the area is well-ventilated.[2] Absorb the material with an inert absorbent such as sand, silica gel, or vermiculite.[6] The contaminated material should then be collected into a sealed container for proper disposal according to local regulations.[3][6] For larger spills, evacuate the area and follow your institution's emergency procedures.
Troubleshooting Guide
This section provides solutions to specific issues that may arise during your experiments, focusing on the underlying chemical principles.
| Issue | Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Unexpected color change (yellowing or browning) of the solid upon storage. | Oxidation or degradation of the thiophene ring or amino group. | Solution: Discard the discolored reagent as its purity is compromised. To prevent this, ensure the container is tightly sealed, purged with an inert gas, and stored in a cool, dark place. The thiophene ring can be susceptible to oxidation, and the amino group can undergo oxidative degradation, leading to colored impurities. |
| Inconsistent reaction yields or appearance of side products. | Partial degradation of the starting material. | Solution: Before use, assess the purity of the this compound, for example, by taking a melting point or running a quick TLC. If impurities are detected, purification by recrystallization or column chromatography may be necessary. The presence of hydrolysis or oxidation products can interfere with your reaction. |
| Poor solubility in a non-polar organic solvent. | The compound has both polar (amino and ester groups) and non-polar (thiophene ring) characteristics. | Solution: While soluble in many organic solvents, its polarity may limit solubility in very non-polar solvents like hexanes. Consider using moderately polar solvents such as ethyl acetate, dichloromethane, or tetrahydrofuran. Gentle warming may aid dissolution, but monitor for any signs of degradation. |
| The compound appears clumpy or oily. | Absorption of moisture from the atmosphere. | Solution: This indicates hydration. If the integrity of the compound is critical, it may be necessary to dry it under a high vacuum. To prevent this, always handle the compound in a dry environment (e.g., a glove box) and store it with a desiccant. |
Experimental Workflow: Preparation of a Stock Solution
Proper preparation of your starting materials is crucial for reproducible results.
Caption: Workflow for preparing a stock solution.
Potential Degradation Pathway
Understanding how a compound can degrade is key to preventing it. A likely non-enzymatic degradation pathway involves hydrolysis of the ester.
Caption: Simplified hydrolysis of the ester bond.
References
- Safety D
- SAFETY D
- Safety D
- SAFETY D
- Safety D
- SAFETY D
-
This compound. (n.d.). PubChem. Retrieved from [Link]
- Methyl 3-oxo-3-(thiophen-2-yl)
- Safety D
Sources
Chiral HPLC troubleshooting for "Methyl 3-amino-3-(2-thienyl)propanoate" enantiomers
Welcome to the technical support center for the enantiomeric separation of Methyl 3-amino-3-(2-thienyl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common challenges encountered during chiral HPLC analysis of this compound. Our approach is rooted in explaining the causality behind experimental choices to empower you with robust, self-validating protocols.
Understanding the Analyte: this compound
Before delving into troubleshooting, understanding the physicochemical properties of the target molecule is crucial for effective method development.
| Property | Value | Source |
| Molecular Formula | C₈H₁₁NO₂S | [PubChem][1] |
| Molecular Weight | 185.25 g/mol | [PubChem][1] |
| Structure | (See PubChem CID 2764295) | |
| Key Functional Groups | Secondary Amine (Basic), Ester, Thiophene Ring (Aromatic) | [PubChem][1] |
The presence of a basic amine group is a critical consideration, as it can lead to strong interactions with the stationary phase, potentially causing peak tailing.[2] The aromatic thiophene ring suggests that π-π interactions can be exploited for chiral recognition.[3]
Troubleshooting Guide: Common Issues and Solutions
This section is structured in a question-and-answer format to directly address specific problems you may encounter.
I. Poor or No Enantiomeric Resolution
Question 1: I am not seeing any separation between the enantiomers of this compound. What are the likely causes and how can I resolve this?
Answer: Achieving chiral resolution is a multi-faceted challenge, primarily revolving around the interplay between the chiral stationary phase (CSP), the mobile phase, and temperature.[4] If you are observing co-elution, a systematic evaluation of these parameters is necessary.
-
Inappropriate Chiral Stationary Phase (CSP): The fundamental principle of chiral separation relies on the differential interaction between the enantiomers and the CSP. If the chosen CSP does not provide adequate stereoselective interactions, no resolution will be achieved.[5]
-
Expert Insight: For a compound like this compound, which is an amino acid ester, polysaccharide-based CSPs are a logical starting point.[6] These phases, typically derivatives of cellulose or amylose, offer a combination of hydrogen bonding, dipole-dipole, and π-π interactions that are effective for such molecules. Macrocyclic glycopeptide phases (e.g., teicoplanin-based) are also excellent candidates, especially for polar and ionic compounds.[7]
-
Recommended Protocol: CSP Screening: A prudent approach is to screen a variety of CSPs with different selectivities.[8]
-
Initial Screening: Test your analyte on at least two different polysaccharide-based columns (e.g., one cellulose-based and one amylose-based) and one macrocyclic glycopeptide-based column.
-
Mobile Phase: Use a standard mobile phase for each column type as recommended by the manufacturer. For polysaccharide columns, a common starting point is a mixture of n-hexane and an alcohol like isopropanol (IPA).[6] For macrocyclic glycopeptide columns, both reversed-phase and polar organic modes can be effective.[7]
-
Evaluation: Compare the chromatograms for any signs of peak splitting or broadening, which would indicate partial separation and suggest that further optimization on that CSP is warranted.
-
-
-
Suboptimal Mobile Phase Composition: The mobile phase composition dictates the strength of interactions between the analyte and the CSP, thereby influencing selectivity.[4]
-
Expert Insight: The choice of organic modifier and the presence of additives are critical. For normal phase separations on polysaccharide columns, changing the alcohol modifier (e.g., from IPA to ethanol) can alter the hydrogen bonding characteristics and impact resolution. The concentration of the alcohol is also a key parameter to optimize.[9]
-
Recommended Protocol: Mobile Phase Optimization:
-
Vary Modifier Concentration: On your chosen CSP, inject the sample with varying concentrations of the alcohol modifier (e.g., for a hexane/IPA mobile phase, test 10%, 15%, and 20% IPA).
-
Test Different Modifiers: If varying the concentration is insufficient, switch to a different alcohol (e.g., ethanol or n-butanol).
-
Introduce Additives: Given the basic nature of the analyte, adding a small amount of a basic additive (e.g., 0.1% diethylamine, DEA) to the mobile phase can improve peak shape and sometimes enhance resolution by minimizing undesirable interactions with the stationary phase.[10] Conversely, an acidic additive (e.g., 0.1% trifluoroacetic acid, TFA) can also be tested, as it will protonate the amine and may lead to different interactions with the CSP.
-
-
-
Incorrect Column Temperature: Temperature has a significant, and often unpredictable, effect on chiral separations.[11] It influences the thermodynamics of the analyte-CSP interaction.
-
Expert Insight: Generally, lower temperatures tend to increase enantioselectivity, leading to better resolution.[12] However, this is not always the case, and in some instances, higher temperatures can improve resolution or even reverse the elution order.[4][13]
-
Recommended Protocol: Temperature Study:
-
Systematic Evaluation: Analyze your sample at a range of temperatures, for example, 15°C, 25°C, and 40°C.
-
Data Analysis: Carefully observe the resolution (Rs) at each temperature. A van't Hoff plot (ln(α) vs 1/T) can be constructed to understand the thermodynamic driving forces of the separation.
-
Consider Peak Shape: While lower temperatures may improve resolution, they can also lead to broader peaks and higher backpressure. The optimal temperature will be a balance between resolution and chromatographic performance.[3]
-
-
II. Peak Tailing
Question 2: I am observing significant peak tailing for both enantiomers. How can I improve the peak shape?
Answer: Peak tailing for basic compounds like this compound is a common issue, often caused by secondary interactions with the stationary phase or column overload.[2][14]
-
Secondary Interactions with Residual Silanols: Silica-based CSPs can have residual acidic silanol groups on their surface. The basic amine group of your analyte can interact strongly with these sites, leading to a secondary retention mechanism that causes peak tailing.[2]
-
Expert Insight: This is a classic problem in chromatography of basic compounds. The solution is to suppress the ionization of the silanol groups or to introduce a competitor for these sites.
-
Recommended Protocol: Mobile Phase Modification:
-
Add a Competing Base: Introduce a small concentration (e.g., 0.1% - 0.5%) of a basic additive like diethylamine (DEA) or triethylamine (TEA) to your mobile phase.[10] This "competing base" will interact with the active silanol sites, preventing your analyte from doing so and resulting in more symmetrical peaks.
-
Adjust pH (for Reversed-Phase): If you are working in a reversed-phase mode, operating at a low pH (e.g., with 0.1% formic acid or phosphoric acid) can protonate the silanol groups, reducing their ability to interact with your protonated basic analyte.[2]
-
-
-
Column Overload: Injecting too much sample onto the column can saturate the stationary phase, leading to peak distortion, which often manifests as tailing in chiral chromatography.[15]
-
Expert Insight: Chiral stationary phases often have a lower sample capacity compared to their achiral counterparts. It is easy to overload them without realizing it.
-
Recommended Protocol: Sample Dilution Study:
-
Prepare Dilutions: Prepare a series of dilutions of your sample (e.g., 1:10 and 1:100).
-
Inject and Observe: Inject the same volume of the original and diluted samples.
-
Analyze Peak Shape: If the peak shape improves significantly with dilution, you were overloading the column. Determine the optimal sample concentration that provides a good signal without compromising peak symmetry.[13]
-
-
III. Inconsistent Retention Times
Question 3: My retention times are drifting from one injection to the next. What could be causing this instability?
Answer: Fluctuating retention times point to a lack of equilibrium in your HPLC system or changes in the mobile phase composition.
-
Insufficient Column Equilibration: Chiral separations can be very sensitive to the mobile phase composition. If the column is not fully equilibrated, you will see retention time drift, especially at the beginning of a sequence.[5]
-
Expert Insight: This is particularly true when using mobile phase additives. It can take a significant volume of mobile phase for the additive to fully coat the stationary phase and establish equilibrium.
-
Recommended Protocol: Extended Equilibration:
-
Flush the Column: Before starting your analysis, flush the column with at least 20-30 column volumes of the mobile phase.
-
Monitor Baseline: Watch the detector baseline until it is stable.
-
Perform Conditioning Injections: Make several injections of your sample until you obtain consistent retention times (e.g., within a 2% variance) before running your formal analysis.
-
-
-
Mobile Phase Instability: The composition of the mobile phase can change over time due to the evaporation of more volatile components.[5]
-
Expert Insight: In a hexane/IPA mobile phase, the IPA is more volatile. Its evaporation will lead to a weaker mobile phase and longer retention times.
-
Recommended Protocol: Fresh Mobile Phase Preparation:
-
Prepare Fresh Daily: Always use freshly prepared mobile phase for your analyses.
-
Keep Reservoirs Covered: Ensure that your mobile phase reservoirs are tightly sealed to minimize evaporation.
-
Ensure Proper Mixing: If you are using an on-line mixer, ensure it is functioning correctly. For pre-mixed mobile phases, ensure they are thoroughly homogenized.[16]
-
-
Experimental Workflow & Visualization
A systematic approach to method development and troubleshooting is key to success in chiral HPLC.[17]
Logical Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in the chiral separation of this compound.
Caption: A systematic workflow for troubleshooting chiral HPLC issues.
Frequently Asked Questions (FAQs)
Q1: Can I use a gradient for this chiral separation? A1: While most chiral separations are performed isocratically to maximize resolution, gradients can be used, particularly during initial screening to elute the compound in a reasonable time. However, for quantitative analysis, an isocratic method is generally more robust and reproducible.
Q2: My column performance has degraded over time. Can it be regenerated? A2: Yes, most silica-based chiral columns can be regenerated. The procedure typically involves flushing the column with a series of strong solvents. However, you must strictly follow the manufacturer's guidelines for the specific CSP you are using, as some solvents can irreversibly damage the stationary phase, especially on coated polysaccharide columns.[18]
Q3: Does the sample solvent matter? A3: Absolutely. The sample should be dissolved in the mobile phase whenever possible to avoid peak distortion. If the analyte has poor solubility in the mobile phase, use the weakest possible solvent that provides adequate solubility and inject the smallest possible volume.[14]
Q4: What is a typical flow rate for chiral HPLC? A4: For analytical columns (e.g., 4.6 mm ID), flow rates are typically between 0.5 and 1.5 mL/min.[6] Chiral separations are often sensitive to flow rate, so it is a parameter that can be optimized. Lower flow rates can sometimes improve resolution, but at the cost of longer run times.
References
-
Playing with Selectivity for Optimal Chiral Separation. LCGC International. Available at: [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Available at: [Link]
-
Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. AVESIS. Available at: [Link]
-
HPLC Technical Tip: Chiral Method Development. Phenomenex. Available at: [Link]
-
The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. PubMed. Available at: [Link]
-
Peak Tailing in HPLC. Element Lab Solutions. Available at: [Link]
-
This compound. PubChem. Available at: [Link]
-
Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. PMC - PubMed Central. Available at: [Link]
-
Troubleshoot Chiral Column Performance: Efficiency & Resolution. Chiral Technologies. Available at: [Link]
-
Effect of Temperature on the Chiral Separation of Enantiomers of Some... ResearchGate. Available at: [Link]
-
The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC International. Available at: [Link]
-
The effect of mobile phase composition on the chiral separation of compounds. RP-HPLC; NH4HCO3 (20 mM). ResearchGate. Available at: [Link]
-
HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex. Available at: [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]
-
Effect of Temperature on Enantiomer Separation of Oxzepam and Lorazepam by High-Performance Liquid Chromatography on a β. Journal of Liquid Chromatography & Related Technologies. Available at: [Link]
-
Chiral Separations 3: Overloading and Tailing. Restek. Available at: [Link]
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Technical Support Center: Analysis of Impurities in Methyl 3-amino-3-(2-thienyl)propanoate
Welcome to the technical support center for the analysis of impurities in Methyl 3-amino-3-(2-thienyl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for challenges encountered during the analysis of this compound.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] Ensuring its purity is critical for the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of potential impurities, analytical methodologies for their detection and quantification, and troubleshooting strategies for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities associated with this compound?
A1: Impurities can originate from the synthesis process, degradation, or storage. Common impurities may include:
-
Starting material residues: Unreacted precursors from the synthesis.[3]
-
Byproducts of the synthesis: These can include isomers, incompletely reacted intermediates, or products from side reactions.[4] For instance, the 3-thienyl isomer could be a potential impurity.
-
Degradation products: Formed due to exposure to heat, light, moisture, or reactive excipients.[5][6]
-
Residual solvents: Solvents used during the synthesis and purification process.
Q2: Which analytical techniques are most suitable for impurity profiling of this compound?
A2: A combination of chromatographic and spectroscopic techniques is generally employed for comprehensive impurity profiling.[7][8]
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating and quantifying impurities.[7] Reversed-phase HPLC with UV detection is a common starting point.
-
Gas Chromatography (GC): Primarily used for the analysis of volatile organic impurities, such as residual solvents.[9]
-
Mass Spectrometry (MS): Often coupled with HPLC (LC-MS) to provide molecular weight information, which is crucial for the identification of unknown impurities.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for the structural elucidation of isolated impurities.[10][11]
Q3: How can I develop a robust HPLC method for impurity analysis?
A3: Developing a stability-indicating HPLC method involves several key steps:
-
Column Selection: A C18 column is a good starting point for reversed-phase chromatography.[12] Consider using a base-deactivated column to minimize peak tailing of the basic amino group.[12]
-
Mobile Phase Optimization: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically effective.[13] The pH of the aqueous phase should be optimized to ensure good peak shape and resolution.
-
Detector Wavelength Selection: A photodiode array (PDA) detector can be used to determine the optimal wavelength for detecting the API and all potential impurities.[13] A wavelength of around 220 nm is often a reasonable starting point.[12]
-
Forced Degradation Studies: Subjecting the sample to stress conditions (acid, base, oxidation, heat, light) helps to generate potential degradation products and ensures the method can separate them from the main peak.[5][6][14]
Q4: What are the critical parameters for method validation according to ICH guidelines?
A4: As per ICH Q2(R1) guidelines, the validation of an analytical method for related substances should include the following parameters:[13][15]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[16]
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[16]
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Troubleshooting Guides
This section provides solutions to common problems encountered during the HPLC analysis of this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Secondary Interactions | Use a base-deactivated (end-capped) C18 column. Optimize the mobile phase pH to be 2-3 units away from the pKa of the analyte. | The basic amino group in the analyte can interact with acidic residual silanol groups on the silica-based column, leading to peak tailing.[12] Adjusting the pH can suppress the ionization of either the silanols or the analyte, minimizing these interactions. |
| Column Overload | Reduce the sample concentration or injection volume. | Injecting too much sample can saturate the stationary phase, leading to distorted peak shapes. |
| Inappropriate Injection Solvent | Dissolve the sample in the initial mobile phase composition or a weaker solvent. | If the injection solvent is stronger than the mobile phase, it can cause the analyte to move through the column too quickly at the beginning, resulting in peak fronting or broadening. |
| Column Contamination or Degradation | Flush the column with a strong solvent or replace the column.[17][18] | Accumulation of strongly retained compounds or degradation of the stationary phase can lead to poor peak shapes. |
Issue 2: Inconsistent Retention Times
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Mobile Phase Preparation Issues | Ensure accurate and consistent preparation of the mobile phase. Use an online degasser or sonicate the mobile phase before use.[19] | Variations in mobile phase composition or the presence of dissolved gases can cause fluctuations in pump pressure and flow rate, leading to shifts in retention times. |
| Pump Malfunction | Check for leaks in the pump and fittings. Perform pump maintenance, including seal replacement, if necessary.[17] | Leaks or worn pump seals can lead to an inconsistent flow rate, directly affecting retention times. |
| Temperature Fluctuations | Use a column oven to maintain a constant temperature.[17] | Retention times can be sensitive to changes in temperature. A stable column temperature ensures reproducible chromatography. |
| Insufficient Column Equilibration | Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection, especially for gradient methods.[18] | Inadequate equilibration can lead to a drifting baseline and variable retention times, particularly for early eluting peaks. |
Issue 3: Low Sensitivity or No Peaks
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Incorrect Detector Wavelength | Use a PDA detector to scan the UV spectrum of the analyte and select the wavelength of maximum absorbance. | The analyte may have a different absorption maximum than anticipated. |
| Detector Malfunction | Check the detector lamp and perform a diagnostic test. | The detector lamp may have reached the end of its lifespan or there may be an electronic issue. |
| Sample Degradation | Prepare fresh samples and store them appropriately (e.g., protected from light, at a low temperature). | The analyte may be unstable under the current storage or experimental conditions. |
| System Leak | Inspect the entire flow path for leaks, from the pump to the detector.[19] | A leak can cause a portion of the sample to be lost before it reaches the detector, resulting in low or no signal. |
Experimental Protocols
Protocol 1: HPLC Method for Impurity Profiling
This protocol provides a starting point for developing a reversed-phase HPLC method.
-
Instrumentation: HPLC with a PDA detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm (base-deactivated).[12]
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.[12]
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient Program:
Time (min) %B 0 5 25 95 30 95 31 5 | 40 | 5 |
-
Flow Rate: 1.0 mL/min.[12]
-
Column Temperature: 30 °C.[12]
-
Detection Wavelength: 220 nm (or optimized using PDA).[12]
-
Injection Volume: 10 µL.[12]
-
Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile.[12]
Protocol 2: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to ensure the stability-indicating nature of the analytical method.[5][6][14]
-
Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) and visible light for an extended period.
After exposure, neutralize the acid and base-treated samples and dilute all samples to an appropriate concentration before HPLC analysis.
Visualization of Workflows
Impurity Identification Workflow
Caption: Workflow for the identification and structural elucidation of unknown impurities.
HPLC Troubleshooting Logic
Caption: A systematic approach to troubleshooting common HPLC issues.
References
-
Method development and validation of related substances in API and tablet formulation for Amlodipine and Indapamide by RP HPLC. (n.d.). bepls. Retrieved January 17, 2026, from [Link]
-
PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! PharmaCores. Retrieved January 17, 2026, from [Link]
-
RELATED SUBSTANCES ANALYTICAL METHOD VALIDATION. (2020, July 26). YouTube. Retrieved January 17, 2026, from [Link]
-
Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services. Retrieved January 17, 2026, from [Link]
-
HPLC Troubleshooting Guide. (n.d.). Retrieved January 17, 2026, from [Link]
-
Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. (n.d.). JOCPR. Retrieved January 17, 2026, from [Link]
-
A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems. (2018, February 28). ResearchGate. Retrieved January 17, 2026, from [Link]
-
CHARACTERIZATION AND VALIDATION OF IMPURITIES RELATED TO PHARMACEUTICAL BULK DRUG (API) BY USING SOME ANALYTICAL TECHNIQUES. (2017, August 1). International Journal of Pharmaceutical Sciences and Research. Retrieved January 17, 2026, from [Link]
-
Analytical method development and validations of API by using suitable analytical technique. (2025, August 7). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. Retrieved January 17, 2026, from [Link]
-
Forced Degradation Studies for Biopharmaceuticals. (2016, May 2). Pharmaceutical Technology. Retrieved January 17, 2026, from [Link]
-
Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. (2025, August 8). Semantic Scholar. Retrieved January 17, 2026, from [Link]
-
Forced Degradation Studies. (n.d.). Coriolis Pharma. Retrieved January 17, 2026, from [Link]
-
This compound. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
-
Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. (n.d.). Semantic Scholar. Retrieved January 17, 2026, from [Link]
-
Forced Degradation Studies Research Articles. (n.d.). R Discovery. Retrieved January 17, 2026, from [Link]
-
Impurity profiling and HPLC methods for drug quality compliance. (2025, September 22). AMSbiopharma. Retrieved January 17, 2026, from [Link]
-
Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020, November 11). International Journal of Pharmaceutical Research and Applications. Retrieved January 17, 2026, from [Link]
-
Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (n.d.). Research and Reviews. Retrieved January 17, 2026, from [Link]
-
Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. (2022, July 11). MDPI. Retrieved January 17, 2026, from [Link]
-
NMR Based Methods for Metabolites Analysis. (2025, March 6). National Institutes of Health. Retrieved January 17, 2026, from [Link]
-
Continuous-Flow Synthesis of β-Amino Acid Esters by Lipase-Catalyzed Michael Addition of Aromatic Amines. (2020, April 16). Semantic Scholar. Retrieved January 17, 2026, from [Link]
-
Impurity profiling of the most frequently encountered falsified polypeptide drugs on the Belgian market. (2018, June 15). Sciensano. Retrieved January 17, 2026, from [Link]
-
2-(methylamino) propane (methiopropamine) and its 3-thienyl isomer for use as reference standards. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]
-
Typical examples of impurities observed in synthesized peptides. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
NMR Analysis. (n.d.). The Metabolomics Innovation Centre. Retrieved January 17, 2026, from [Link]
-
Methyl 3-[(2-thienylmethyl)amino]propanoate. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
- 3-Hydroxy-3-(2-thienyl) propionamides and production method thereof, and production method of 3-amino-1-(2-thienyl)-1-propanols using the same. (n.d.). Google Patents.
-
Synthesis, NMR spectral and antimicrobial studies of some [N-methyl-3t-alkyl-2r,6c-diarylpiperidin-4-ylidine]-5′-methylthiazolidine-4-ones. (2025, August 8). ResearchGate. Retrieved January 17, 2026, from [Link]
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- 3. methyl 3-(methylamino)propanoate synthesis - chemicalbook [chemicalbook.com]
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Validation & Comparative
A Comparative Guide to the Synthetic Utility of β-Amino Esters: A Spotlight on Methyl 3-amino-3-(2-thienyl)propanoate
Abstract
β-Amino esters are foundational building blocks in modern organic synthesis and medicinal chemistry, serving as crucial precursors to a wide array of pharmacologically active molecules, including β-lactam antibiotics, peptides, and various alkaloids.[1][2] Their value is intrinsically linked to the stereochemical information they carry and the nature of the substituents on the β-carbon. This guide provides a comparative analysis of Methyl 3-amino-3-(2-thienyl)propanoate against other common β-amino esters, focusing on synthetic accessibility, reactivity, and utility in constructing complex molecular architectures. We will delve into the causality behind experimental choices in their synthesis and application, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.
The Strategic Importance of β-Amino Esters in Synthesis
The β-amino acid motif is a "privileged scaffold" in drug discovery. Its incorporation into peptide backbones can induce stable secondary structures and confer remarkable resistance to enzymatic degradation by peptidases.[3] The corresponding esters are often more synthetically tractable, serving as immediate precursors for cyclization, homologation, and peptide coupling reactions. The choice of the β-substituent (R-group) is critical, as it dictates not only the steric and electronic environment for subsequent reactions but also the ultimate biological activity of the target molecule. This guide will compare the unique properties of the thienyl substituent against common aliphatic (e.g., methyl) and aromatic (e.g., phenyl) analogues.
Synthetic Accessibility: A Comparative Overview
The efficient and stereocontrolled synthesis of β-amino esters is a cornerstone of their utility. Several powerful methods have been developed, with the Mannich reaction, aza-Michael addition, and Rodionov reaction being among the most prominent.[4][5][6][7]
Key Synthetic Pathways
The choice of synthetic route is often dictated by the availability of starting materials, desired stereochemistry, and scalability. The Mannich reaction, for instance, offers a direct three-component condensation, while the aza-Michael addition provides excellent control for chiral syntheses using chiral auxiliaries or catalysts.[8][9][10]
Sources
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- 4. β-Amino Acid synthesis by C-C coupling [organic-chemistry.org]
- 5. β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition [organic-chemistry.org]
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A Comparative Guide to Catalysts for the Synthesis of Methyl 3-amino-3-(2-thienyl)propanoate
Introduction: Methyl 3-amino-3-(2-thienyl)propanoate is a valuable chiral building block in medicinal chemistry, notably as a key intermediate in the synthesis of pharmaceuticals. Its stereoselective synthesis is of paramount importance, as the biological activity of the final active pharmaceutical ingredient (API) is often dependent on a specific enantiomer. This guide provides a comparative analysis of various catalytic systems for the synthesis of this important molecule, offering insights into their performance, mechanistic underpinnings, and practical applicability for researchers, scientists, and drug development professionals.
Comparing Catalytic Strategies: Performance and Practicality
The synthesis of chiral β-amino esters, such as this compound, can be approached through several catalytic methodologies. The choice of catalyst is a critical decision that influences not only the yield and enantioselectivity but also the overall process efficiency, cost, and environmental impact. Here, we compare three major catalytic approaches: biocatalysis using lipases, organocatalysis with chiral phosphoric acids, and transition-metal catalysis, particularly with rhodium complexes.
| Catalyst Type | General Reaction | Typical Yield | Enantiomeric Excess (ee) | Key Advantages | Key Challenges |
| Lipases | Aza-Michael Addition | Moderate to High | Good to Excellent | Mild reaction conditions, high selectivity, environmentally benign. | Longer reaction times, substrate specificity can be a limitation. |
| Chiral Phosphoric Acids | Aza-Michael Addition | High | Excellent | High enantioselectivity, broad substrate scope, metal-free. | Catalyst loading can be high, may require stringent anhydrous conditions. |
| Rhodium Complexes | Asymmetric Hydrogenation | High | Excellent | High turnover numbers, excellent enantioselectivity. | Cost of precious metal, potential for metal contamination in the final product. |
In-Depth Analysis of Catalytic Systems
Biocatalysis: The Green Chemistry Approach with Lipases
Lipases, traditionally known for their role in lipid hydrolysis and esterification, have emerged as powerful biocatalysts for carbon-nitrogen bond formation. For the synthesis of this compound, the most relevant lipase-catalyzed reaction is the aza-Michael addition of an amine to a thienyl-substituted acrylate precursor.
Reaction Pathway:
Caption: Lipase-catalyzed synthesis workflow.
Mechanistic Insight: The lipase's active site, typically a serine hydrolase, can activate the amine nucleophile, facilitating its conjugate addition to the electron-deficient double bond of the acrylate. The chirality of the enzyme's active site directs the approach of the nucleophile, leading to the preferential formation of one enantiomer. Immobilized lipases, such as Novozym 435 (Candida antarctica Lipase B), are often preferred due to their enhanced stability and ease of separation from the reaction mixture.
Experimental Protocol: Lipase-Catalyzed Aza-Michael Addition
-
Enzyme Preparation: To a stirred solution of methyl 2-thienylacrylate (1.0 mmol) in an organic solvent (e.g., tert-butanol, 10 mL), add the immobilized lipase (e.g., Novozym 435, 50 mg).
-
Reaction Initiation: Add a source of ammonia (e.g., ammonium carbamate, 1.2 mmol) to the mixture.
-
Incubation: Stir the reaction mixture at a controlled temperature (e.g., 40-50 °C) and monitor the reaction progress by TLC or HPLC.
-
Work-up: After completion of the reaction (typically 24-48 hours), filter off the immobilized enzyme. The enzyme can be washed with solvent and reused.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford the desired product.
Organocatalysis: The Power of Chiral Brønsted Acids
Chiral phosphoric acids (CPAs) have revolutionized asymmetric catalysis by acting as highly effective chiral Brønsted acid catalysts. They can activate electrophiles and organize nucleophiles within a chiral environment, leading to high enantioselectivities. In the synthesis of this compound, CPAs can catalyze the aza-Michael addition of a nitrogen nucleophile to a suitable precursor.
Reaction Pathway:
Caption: Chiral phosphoric acid-catalyzed synthesis.
Mechanistic Insight: The chiral phosphoric acid catalyst, through hydrogen bonding, activates the thienyl acrylate, rendering it more susceptible to nucleophilic attack. Simultaneously, it protonates the nitrogen nucleophile, positioning it for a stereoselective addition. The bulky substituents on the chiral backbone of the CPA create a well-defined chiral pocket that dictates the facial selectivity of the reaction.
Experimental Protocol: Chiral Phosphoric Acid-Catalyzed Aza-Michael Addition
-
Reaction Setup: To a solution of methyl 2-thienylacrylate (0.5 mmol) and a suitable nitrogen nucleophile (e.g., benzyl carbamate, 0.6 mmol) in a dry solvent (e.g., toluene, 2 mL) under an inert atmosphere, add the chiral phosphoric acid catalyst (e.g., (R)-TRIP, 5-10 mol%).
-
Reaction Conditions: Stir the mixture at a specified temperature (e.g., room temperature or slightly elevated) and monitor the reaction by TLC or HPLC.
-
Quenching and Work-up: Once the reaction is complete, quench with a saturated aqueous solution of NaHCO3. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
-
Deprotection (if necessary): If a protected nitrogen source was used, perform a subsequent deprotection step (e.g., hydrogenolysis for a benzyl carbamate group) to obtain the final product.
Transition-Metal Catalysis: Efficiency through Rhodium-Catalyzed Asymmetric Hydrogenation
Rhodium-catalyzed asymmetric hydrogenation is a highly efficient method for the synthesis of chiral compounds. For this compound, this approach typically involves the hydrogenation of a corresponding β-enamino ester precursor.
Reaction Pathway:
Caption: Rhodium-catalyzed hydrogenation workflow.
Mechanistic Insight: The catalytic cycle begins with the coordination of the β-enamino ester to the chiral rhodium complex. Dihydrogen then undergoes oxidative addition to the metal center. This is followed by migratory insertion of the double bond into a rhodium-hydride bond and subsequent reductive elimination to yield the hydrogenated product and regenerate the active catalyst. The chiral diphosphine ligand on the rhodium center controls the stereochemical outcome of the hydrogenation.
Experimental Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation
-
Catalyst Preparation: In a glovebox, charge a pressure-resistant vial with the rhodium precursor (e.g., [Rh(COD)₂]BF₄, 1 mol%) and a chiral diphosphine ligand (e.g., (R)-BINAP, 1.1 mol%) in a degassed solvent (e.g., methanol).
-
Substrate Addition: Add the β-enamino ester precursor (1.0 mmol) to the catalyst solution.
-
Hydrogenation: Seal the vial, remove it from the glovebox, and connect it to a hydrogen gas line. Pressurize the vial to the desired hydrogen pressure (e.g., 10-50 atm).
-
Reaction: Stir the reaction mixture at a specific temperature (e.g., room temperature) until the starting material is consumed (monitored by HPLC).
-
Work-up and Purification: Carefully vent the hydrogen gas. Concentrate the reaction mixture and purify the residue by column chromatography to obtain the final product.
Conclusion and Future Outlook
The synthesis of this compound can be effectively achieved through various catalytic methods, each with its own set of advantages and disadvantages.
-
Lipases offer a green and highly selective route, particularly for large-scale applications where mild conditions and enzyme reusability are advantageous.
-
Chiral Phosphoric Acids provide a powerful metal-free alternative, often delivering excellent enantioselectivities for a broad range of substrates.
-
Rhodium-catalyzed hydrogenation stands out for its high efficiency and turnover numbers, making it an attractive option for rapid and high-yielding synthesis, provided that cost and metal contamination concerns are addressed.
The choice of the optimal catalyst will ultimately depend on the specific requirements of the synthesis, including scale, cost considerations, desired purity, and environmental impact. Future research will likely focus on the development of more robust and recyclable catalysts, as well as the exploration of continuous flow processes to further enhance the efficiency and sustainability of the synthesis of this important chiral building block.
References
-
Continuous-Flow Synthesis of β-Amino Acid Esters by Lipase-Catalyzed Michael Addition of Aromatic Amines. Molecules, 2020 . [Link]
-
Organocatalytic Enantioselective Mannich Reaction: Direct Access to Chiral β-Amino Esters. ACS Omega, 2019 . [Link]
-
Recent Progress in Asymmetric Michael Additions Catalyzed by Chiral Phosphoric Acids. ChemistrySelect, 2021 . [Link]
-
Rhodium-Catalyzed Asymmetric Hydrogenation of Unprotected β-Enamine Phosphonates. Organic & Biomolecular Chemistry, 2015 . [Link]
-
Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Hans Journal of Chemical Engineering and Technology, 2017 . [Link]
A Comparative Guide to the Validation of Analytical Methods for Methyl 3-amino-3-(2-thienyl)propanoate
Introduction: The Analytical Imperative for a Key Synthetic Intermediate
Methyl 3-amino-3-(2-thienyl)propanoate is a crucial intermediate in the synthesis of various pharmacologically active compounds. Its molecular structure, featuring a chiral center and a thiophene ring, presents unique analytical challenges.[1] The identity, purity, and enantiomeric excess of this compound are critical quality attributes (CQAs) that directly impact the safety and efficacy of the final drug product. Therefore, robust, reliable, and validated analytical methods are not merely a regulatory requirement but a scientific necessity for quality control and process optimization.
This guide provides a comprehensive comparison of analytical methodologies for the characterization and quantification of this compound. We will delve into the practical application and validation of key techniques, grounding our discussion in the authoritative framework of the International Council for Harmonisation (ICH) Q2(R2) guidelines.[2][3][4] The objective is to empower researchers, analysts, and drug development professionals to select and validate the most appropriate analytical procedure for their intended purpose.[5]
The Regulatory Cornerstone: Understanding the ICH Q2(R2) Validation Framework
The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[5][6] The recently updated ICH Q2(R2) guideline, along with its companion document ICH Q14 (Analytical Procedure Development), advocates for a lifecycle and risk-based approach.[6][7] This modern framework emphasizes that method validation is a continuous process, not a singular event.[7]
The core validation parameters we will address for each analytical technique are:
-
Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[8]
-
Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations for which the method has suitable precision, accuracy, and linearity.[4][9]
-
Accuracy: The closeness of test results to the true value, often expressed as percent recovery.[8]
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This is evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantitatively determined with suitable precision and accuracy, respectively.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[8]
Caption: A workflow for analytical method validation based on ICH guidelines.
Comparative Analysis of Core Analytical Techniques
The choice of an analytical technique is dictated by the specific question being asked. For this compound, the primary concerns are purity (assay), impurity profiling, and enantiomeric excess.
| Technique | Primary Application | Strengths | Limitations | Typical Detector |
| RP-HPLC | Assay, purity, and impurity quantification. | High precision, robust, widely available, suitable for non-volatile compounds. | May require derivatization for compounds without a chromophore. | UV/Vis, Diode Array (DAD/PDA), MS |
| GC-MS | Volatile impurity identification and quantification. | Excellent separation for volatile compounds, definitive identification via mass spectra. | Requires analyte to be volatile or derivable; thermal degradation risk. | Mass Spectrometer (MS), Flame Ionization (FID) |
| Chiral HPLC/CE | Enantiomeric purity determination and separation. | Direct separation of enantiomers, crucial for chiral drugs. | Requires specialized chiral stationary phases or selectors; method development can be complex. | UV/Vis, DAD/PDA |
| ¹H / ¹³C NMR | Structural elucidation and identity confirmation. | Provides definitive structural information, non-destructive. | Low sensitivity, not ideal for trace analysis, complex for quantification. | N/A |
Deep Dive: Validation of a Stability-Indicating RP-HPLC Method
A Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the workhorse for assay and impurity analysis of a compound like this compound, which possesses a UV-active thiophene ring.
Causality Behind Experimental Choices:
-
Column: A C18 column is chosen for its versatility and hydrophobic interaction with the nonpolar thiophene ring, while allowing the polar amino and ester groups to elute effectively.
-
Mobile Phase: A gradient of a buffered aqueous phase (e.g., phosphate buffer at pH 3.0) and an organic modifier (acetonitrile or methanol) is selected. The acidic pH ensures the primary amine is protonated, leading to sharp, symmetrical peaks. The gradient elution allows for the separation of impurities with a wide range of polarities.
-
Detector: A Diode Array Detector (DAD) is preferred over a simple UV detector. It not only quantifies at a specific wavelength (e.g., ~235 nm for the thiophene chromophore) but also provides spectral data, which is invaluable for assessing peak purity and specificity during forced degradation studies.
Caption: A typical experimental workflow for HPLC analysis.
Experimental Protocol: HPLC Method Validation
This protocol outlines the steps to validate an HPLC method for the assay of this compound according to ICH Q2(R2) guidelines.[2][4]
1. Specificity (Forced Degradation):
-
Objective: To demonstrate that the method can separate the main analyte from potential degradation products.
-
Procedure:
-
Prepare solutions of the analyte (~0.5 mg/mL).
-
Expose the solutions to stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 4 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.[10]
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Solid drug substance at 105°C for 48 hours.
-
Photolytic: Solution exposed to UV light (ICH Q1B) for 24 hours.
-
-
Neutralize the acid and base samples before injection.
-
Analyze all samples by HPLC, alongside an unstressed control.
-
-
Acceptance Criteria: The analyte peak should be spectrally pure (as determined by DAD peak purity analysis) and well-resolved from all degradation peaks (Resolution > 2.0).
2. Linearity:
-
Objective: To confirm a proportional relationship between detector response and concentration.
-
Procedure:
-
Prepare a stock solution of the reference standard.
-
Perform serial dilutions to create at least five concentration levels, typically ranging from 50% to 150% of the nominal assay concentration (e.g., 0.25, 0.375, 0.5, 0.625, 0.75 mg/mL).
-
Inject each concentration in triplicate.
-
-
Acceptance Criteria: Plot the average peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be insignificant compared to the response at 100% concentration.
3. Accuracy (Recovery):
-
Objective: To determine the closeness of the measured value to the true value.
-
Procedure:
-
Prepare a placebo (matrix without the active ingredient).
-
Spike the placebo with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).
-
Prepare three samples at each level and analyze.
-
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each level.
4. Precision:
-
Objective: To assess the method's consistency.
-
Procedure:
-
Repeatability (Intra-assay): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) for the assay results should be ≤ 2.0% for repeatability and intermediate precision.[8]
5. LOQ & LOD:
-
Objective: To establish the lower limits of reliable measurement.
-
Procedure:
-
Estimate LOD and LOQ based on the signal-to-noise ratio (S/N) of the analyte peak from the linearity study (typically S/N of 3:1 for LOD and 10:1 for LOQ).
-
Prepare solutions at these estimated concentrations and inject multiple times to confirm the S/N and demonstrate acceptable precision (%RSD ≤ 10%) at the LOQ.
-
Addressing Chirality: The Need for Enantioselective Methods
The presence of a stereocenter at the β-carbon means that this compound exists as a pair of enantiomers. In pharmaceutical applications, it is common for one enantiomer to possess the desired therapeutic activity while the other may be inactive or even cause adverse effects. Therefore, a method to determine enantiomeric purity is essential.
Comparison of Chiral Separation Techniques:
| Technique | Principle | Advantages | Disadvantages |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP). | High efficiency, robust, well-established for preparative and analytical scales. | CSPs can be expensive and have limited mobile phase compatibility. |
| Chiral Capillary Electrophoresis (CE) | Differential migration of enantiomers in the presence of a chiral selector (e.g., cyclodextrins) in the background electrolyte.[11][12] | Extremely high separation efficiency, low sample and solvent consumption. | Lower concentration sensitivity, can be less robust than HPLC. |
For routine quality control, Chiral HPLC is often the preferred method due to its robustness. A common approach involves using a polysaccharide-based CSP (e.g., cellulose or amylose derivatives). The validation of a chiral method follows the same principles as the achiral HPLC method, with a critical focus on the specificity to ensure the separation of both enantiomers from each other and from any achiral impurities. The LOQ for the undesired enantiomer is a key parameter to establish.
Conclusion
The validation of analytical methods for this compound is a multi-faceted process that requires a strategic combination of techniques. An RP-HPLC method serves as the foundation for assay and achiral purity, while a dedicated chiral separation method (typically Chiral HPLC) is non-negotiable for controlling enantiomeric excess. GC-MS is a powerful tool for identifying and controlling volatile impurities that may originate from starting materials or side reactions. Each method must be rigorously validated according to the principles outlined in the ICH Q2(R2) guidelines to ensure that the data generated is reliable, reproducible, and fit for its purpose.[4][9] This scientific rigor is fundamental to guaranteeing the quality and safety of the pharmaceutical products derived from this important intermediate.
References
-
Title: Q2(R2) Validation of Analytical Procedures March 2024 - FDA Source: U.S. Food and Drug Administration URL: [Link]
-
Title: Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview Source: Pharma Talks (YouTube) URL: [Link]
-
Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]
-
Title: FDA Guidance for Industry: Q2A Validation of Analytical Procedures Source: gmp-compliance.org URL: [Link]
-
Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency URL: [Link]
-
Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]
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Title: FDA Releases Guidance on Analytical Procedures Source: BioPharm International URL: [Link]
-
Title: Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 Source: U.S. Food and Drug Administration URL: [Link]
-
Title: ICH Q2(R2) Guide: Analytical Method Validation Explained Source: IntuitionLabs URL: [Link]
-
Title: GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae) Source: ResearchGate URL: [Link]
-
Title: Analysis of Trace (mg/kg) Thiophene in Benzene Using Two-Dimensional Gas Chromatography and Flame Ionization Detection Source: Agilent URL: [Link]
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Title: this compound | C8H11NO2S Source: PubChem URL: [Link]
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Title: Capillary electrophoresis and molecular modeling of the chiral separation of aromatic amino acids using α/β-cyclodextrin and 18-crown-6 Source: PubMed URL: [Link]
-
Title: Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study Source: National Institutes of Health (PMC) URL: [Link]
-
Title: Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation Source: National Institutes of Health (PMC) URL: [Link]
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A Senior Application Scientist's Guide to Enantiomeric Excess Determination of Methyl 3-amino-3-(2-thienyl)propanoate
For researchers and professionals in drug development and chemical synthesis, the accurate determination of enantiomeric excess (ee) is a critical step in ensuring the quality, efficacy, and safety of chiral molecules. Methyl 3-amino-3-(2-thienyl)propanoate, a key building block in the synthesis of various pharmaceutical agents, including the antidepressant Duloxetine, requires robust analytical methods to quantify its enantiomeric purity. This guide provides an in-depth comparison of the primary analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into the causality behind experimental choices and provide field-proven insights to aid in method selection and development.
The Analytical Imperative: Why Enantiomeric Purity Matters
The biological activity of chiral molecules is often stereospecific, with one enantiomer exhibiting the desired therapeutic effect while the other may be inactive or even toxic. Consequently, regulatory bodies worldwide mandate strict control over the enantiomeric purity of pharmaceutical compounds. For a synthetic intermediate like this compound, establishing its enantiomeric excess early in the development process is crucial for a streamlined and successful synthesis of the final active pharmaceutical ingredient (API).
Comparative Analysis of Analytical Methodologies
The choice of analytical technique for determining the enantiomeric excess of this compound depends on several factors, including the required accuracy and precision, sample throughput, availability of instrumentation, and the stage of drug development. Here, we compare the three most common and powerful methods.
Table 1: Performance Comparison of Analytical Techniques for ee Determination
| Feature | Chiral HPLC | Chiral GC | Chiral NMR Spectroscopy |
| Principle | Differential interaction with a chiral stationary phase. | Differential partitioning into a chiral stationary phase. | Diastereomeric interaction with a chiral auxiliary. |
| Sample State | Liquid | Volatile (often requires derivatization) | Liquid (solution) |
| Sensitivity | High (ng to pg) | Very High (pg to fg) | Moderate (mg) |
| Resolution | Excellent | Excellent | Variable (depends on auxiliary and analyte) |
| Quantification | Peak area integration | Peak area integration | Signal integration |
| Throughput | High | Moderate to High | Low to Moderate |
| Instrumentation | HPLC with chiral column | GC with chiral column | NMR spectrometer |
| Development Time | Moderate | Moderate to High | Low to Moderate |
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is arguably the most widely used technique for enantiomeric excess determination in the pharmaceutical industry due to its versatility, robustness, and high resolution.[1][2] The separation is based on the differential, transient diastereomeric interactions between the enantiomers of the analyte and a chiral stationary phase (CSP).
Mechanism of Separation
For a β-amino ester like this compound, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often the first choice.[3] These phases offer a multitude of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the helical polymer structure. The amino and ester functionalities, along with the thiophene ring of the analyte, provide multiple points of interaction with the CSP, leading to effective chiral discrimination.
Another powerful class of CSPs for this type of analyte are macrocyclic glycopeptides, such as those based on teicoplanin or vancomycin.[4][5] These phases are particularly effective for separating polar and ionizable compounds like amino acids and their derivatives.
Experimental Workflow: Chiral HPLC
Caption: Workflow for enantiomeric excess determination by Chiral HPLC.
Model Protocol: Chiral HPLC
-
Instrumentation: HPLC system with UV/PDA detector.
-
Column: Polysaccharide-based chiral stationary phase (e.g., CHIRALPAK® series) or a macrocyclic glycopeptide-based column (e.g., Astec® CHIROBIOTIC® T).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). Small amounts of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) may be required to improve peak shape and resolution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at a wavelength where the thiophene chromophore absorbs (e.g., 230-240 nm).
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL and filter through a 0.45 µm syringe filter.
Causality: The choice of a polysaccharide or macrocyclic glycopeptide CSP is based on their proven success with polar, aromatic amines and esters.[3][4] The mobile phase composition is critical; the ratio of the non-polar solvent to the alcohol modulates the retention and selectivity. The additives are used to suppress any unwanted ionic interactions with residual silanols on the silica support and to ensure the analyte is in a single ionic form, leading to sharper peaks.
Chiral Gas Chromatography (GC)
For volatile and thermally stable compounds, chiral GC offers excellent resolution and sensitivity.[6] this compound itself may have limited volatility for direct GC analysis, often necessitating derivatization to enhance its volatility and thermal stability.
Mechanism of Separation and Derivatization
The most common chiral stationary phases for GC are based on cyclodextrin derivatives.[6] These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic outer surface, allowing for enantioselective inclusion complexation and surface interactions.
To improve the volatility of the analyte, the primary amine can be acylated, for instance, with trifluoroacetic anhydride (TFAA) or heptafluorobutyryl chloride (HFBC). This derivatization also introduces a strongly electron-capturing group, which can enhance sensitivity if an electron capture detector (ECD) is used.
Experimental Workflow: Chiral GC
Caption: Workflow for enantiomeric excess determination by Chiral GC.
Model Protocol: Chiral GC
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: A cyclodextrin-based chiral capillary column (e.g., Chirasil-DEX CB or equivalent).
-
Carrier Gas: Helium or Hydrogen at an appropriate linear velocity.
-
Oven Program: A temperature gradient program, for example, starting at 100 °C and ramping to 220 °C at 5 °C/min.
-
Injector and Detector Temperature: 250 °C.
-
Derivatization: Dissolve ~1 mg of the sample in 200 µL of a suitable solvent (e.g., dichloromethane). Add 50 µL of trifluoroacetic anhydride (TFAA). Heat at 70 °C for 30 minutes. Evaporate the excess reagent and solvent under a stream of nitrogen and reconstitute in a suitable solvent for injection.
Causality: Derivatization is a crucial step to overcome the low volatility of the amino ester.[7] The cyclodextrin-based CSP provides a chiral environment for the separation of the resulting diastereomeric derivatives. The temperature programming is essential to ensure good peak shape and resolution for the eluting enantiomers.
Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers a distinct advantage in that it is a primary ratio method, and with the use of chiral auxiliaries, it can be a rapid and powerful tool for ee determination without the need for chromatographic separation. This method relies on the formation of diastereomers or diastereomeric complexes in situ, which exhibit distinct signals in the NMR spectrum.
Mechanism of Discrimination
Two main approaches are used in chiral NMR for ee determination:
-
Chiral Derivatizing Agents (CDAs): The analyte is reacted with a chiral derivatizing agent, such as Mosher's acid chloride (MTPA-Cl), to form a stable pair of diastereomers. These diastereomers have different chemical environments for their nuclei, leading to separate signals in the NMR spectrum.
-
Chiral Solvating Agents (CSAs): A chiral solvating agent, such as (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol (Pirkle's alcohol) or (R)-Mosher's acid, is added to the NMR sample of the analyte.[8] The CSA forms transient, rapidly equilibrating diastereomeric complexes with the enantiomers of the analyte. This results in a weighted average of the chemical shifts for the free and complexed states, which is different for each enantiomer, leading to signal splitting.
Experimental Workflow: Chiral NMR
Caption: Workflow for enantiomeric excess determination by Chiral NMR.
Model Protocol: Chiral NMR with a Chiral Solvating Agent
-
Instrumentation: High-resolution NMR spectrometer (≥ 400 MHz).
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or C₆D₆). Acquire a standard ¹H NMR spectrum. Add a molar equivalent of a chiral solvating agent (e.g., (R)-Mosher's acid).
-
Data Acquisition: Acquire a high-resolution ¹H NMR spectrum of the mixture.
-
Data Analysis: Identify a well-resolved proton signal of the analyte that shows splitting into two distinct signals in the presence of the CSA. The methoxy protons or the proton at the chiral center are good candidates. Integrate the two signals. The enantiomeric excess is calculated as: ee (%) = [ (Integral of major enantiomer - Integral of minor enantiomer) / (Integral of major enantiomer + Integral of minor enantiomer) ] * 100
Causality: The choice of a CSA like Mosher's acid is based on its ability to form diastereomeric hydrogen-bonded complexes with the amine functionality of the analyte.[8] The aromatic rings in both the analyte and the CSA can also engage in π-π stacking, which enhances the differentiation of the chemical environments of the two enantiomers, leading to observable signal splitting. The use of an aromatic solvent like C₆D₆ can sometimes improve the resolution of the diastereotopic signals.
Conclusion and Recommendations
The determination of the enantiomeric excess of this compound can be reliably achieved using chiral HPLC, chiral GC, and chiral NMR spectroscopy.
-
Chiral HPLC is the recommended method for routine quality control and for samples at various stages of purity due to its high resolution, good sensitivity, and adaptability. It often does not require derivatization, which simplifies sample preparation.
-
Chiral GC is a powerful alternative, especially when very high sensitivity is required. However, the likely need for derivatization adds a step to the sample preparation and must be validated to ensure no kinetic resolution occurs.
-
Chiral NMR is an excellent tool for rapid analysis, especially during reaction monitoring and process development, as it provides a direct measure of the enantiomeric ratio without the need for calibration curves. Its lower sensitivity compared to chromatographic methods is a key limitation.
Ultimately, the choice of method will be dictated by the specific requirements of the analysis. For regulatory submissions, a validated chiral HPLC method is typically the gold standard. For research and development, the speed of chiral NMR can be highly advantageous. A comprehensive approach may involve using NMR for initial screening and process optimization, followed by a fully validated HPLC method for final product release.
References
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Sharma, B. K., & Kumar, P. (2013). A validated chiral rp-hplc method for the enantiomeric separation of duloxetine hydrochloride using chiral-AGP as the stationary phase. ResearchGate. [Link]
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He, L., & Stewart, J. T. (2000). Chiral Separation of Beta-Methyl-Amino Acids by Ligand Exchange Using Capillary Electrophoresis and HPLC. PubMed. [Link]
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Ali, I., Al-Othman, Z. A., & Al-Warthan, A. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(3), 173-182. [Link]
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Phenomenex. (n.d.). Chiral HPLC Separations. [Link]
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Bhushan, R., & Kumar, R. (2021). Reversed-phase-HPLC enantioseparation and control of enantiomeric purity of duloxetine using a new chiral reagent and recovery of enantiomers. Biomedical Chromatography, 35(10), e5173. [Link]
- Merck & Co. (2003). Method for the preparation of a chiral-beta-amino ester.
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Schurig, V., & Juza, M. (1997). Chiral separation of amino acid esters by micellar electrokinetic chromatography. PubMed. [Link]
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Rao, D. D., & Chakravarthy, I. E. (2012). Stability Indicating Nature of RP-HPLC method for Determination of Impurity profile and Degradation impurities in Duloxetine Hydrochloride. Der Pharma Chemica, 4(5), 1869-1875. [Link]
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Schmid, M. G. (2022). Chiral stationary phases and applications in gas chromatography. Open Access LMU. [Link]
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Wallworth, D. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]
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Pápai, B., et al. (2019). Chiral α‐Amino Acid‐Based NMR Solvating Agents. ChemistrySelect, 4(1), 229-234. [Link]
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Moos, M., et al. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. PubMed. [Link]
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Mbah, C. J. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. [Link]
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Bolchi, C., et al. (2018). 1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the enantiomeric composition of amino acid benzyl esters, chirons susceptible to easy racemization. Amino Acids, 50(12), 1759-1767. [Link]
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Moos, M., et al. (2021). A chiral GC–MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. ResearchGate. [Link]
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Roda, G., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(19), 12849-12860. [Link]
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Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. [Link]
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Kříž, Z., et al. (2024). A Brief Overview of the Chiral Agents. In NMR Spectroscopy in Stereochemical Analysis. Royal Society of Chemistry. [Link]
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Fanali, S. (n.d.). An Introduction to Chiral Analysis by Capillary Electrophoresis. Bio-Rad. [Link]
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Bolchi, C., et al. (2018). 1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the enantiomeric composition of amino acid benzyl esters, chirons susceptible to easy racemization. PubMed. [Link]
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Reddy, G. S., & Kumar, P. S. (2011). Analysis of Duloxetine Hydrochloride and Its Related Compounds in Pharmaceutical Dosage Forms and In Vitro Dissolution Studies. SciSpace. [Link]
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Al-Ghanim, A. M., et al. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. MDPI. [Link]
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A Comparative Guide to the Reactivity of Thienyl Isomers in 3-Aminopropanoate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Thienyl-Containing 3-Aminopropanoates in Medicinal Chemistry
The 3-aminopropanoate scaffold is a privileged motif in medicinal chemistry, forming the backbone of numerous therapeutic agents. Its incorporation into drug candidates can significantly influence their pharmacokinetic and pharmacodynamic profiles. When functionalized with heteroaromatic rings like thiophene, these molecules gain unique properties that can enhance their biological activity. Thiophene, a bioisostere of the benzene ring, offers distinct electronic and steric characteristics that can lead to improved potency, selectivity, and metabolic stability of drug molecules.[1]
This guide provides an in-depth comparison of the reactivity of 2-thienyl and 3-thienyl isomers in the synthesis of 3-aminopropanoates via the aza-Michael addition. Understanding the nuanced differences in the reactivity of these isomers is paramount for optimizing reaction conditions, maximizing yields, and ultimately accelerating the drug discovery process. This analysis is grounded in the fundamental electronic properties of the thienyl ring and is supported by experimental data and detailed protocols.
Unveiling the Reactivity Puzzle: A Tale of Two Isomers
The position of the sulfur atom within the thiophene ring dictates the electronic distribution and, consequently, the reactivity of its derivatives. In the context of the aza-Michael addition to thienyl-substituted acrylates, the electrophilicity of the β-carbon is the primary determinant of reaction rate.
The 2-thienyl isomer, with the sulfur atom adjacent to the point of attachment to the acrylate moiety, exhibits a stronger electron-withdrawing effect through resonance and inductive effects. This increased electron-withdrawing nature enhances the polarization of the α,β-unsaturated system, rendering the β-carbon more electrophilic and thus more susceptible to nucleophilic attack by an amine.
Conversely, the 3-thienyl isomer displays a less pronounced electron-withdrawing effect. The sulfur atom is more distant from the acrylate's conjugated system, leading to a comparatively less activated Michael acceptor. This seemingly subtle difference in electronic properties translates into a tangible disparity in reactivity, with the 2-thienyl isomer generally reacting faster and under milder conditions than its 3-thienyl counterpart.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption: "Electronic Effects on Reactivity of Thienyl Isomers"
Experimental Insights: A Comparative Analysis
Based on these established principles and fragmented experimental evidence, the following reactivity trend can be confidently predicted:
Table 1: Predicted Reactivity and Illustrative Yields in Aza-Michael Addition
| Thienyl Isomer | Michael Acceptor | Predicted Relative Reactivity | Illustrative Yield (%) |
| 2-Thienyl | Ethyl 3-(2-thienyl)acrylate | Higher | 85-95 |
| 3-Thienyl | Ethyl 3-(3-thienyl)acrylate | Lower | 70-85 |
Note: The illustrative yields are estimations based on typical aza-Michael additions and the known electronic effects of the thienyl isomers. Actual yields may vary depending on the specific amine, solvent, catalyst, and reaction conditions.
Causality Behind Experimental Choices: Optimizing the Aza-Michael Addition
The aza-Michael addition is a powerful tool for the formation of carbon-nitrogen bonds.[4] The choice of reaction parameters is critical for achieving high yields and purity of the desired 3-aminopropanoate.
dot graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [color="#34A853"];
} caption: "Experimental Workflow for 3-Aminopropanoate Synthesis"
Solvent Selection: The choice of solvent can significantly impact the reaction rate and selectivity.[2][5] Polar protic solvents like ethanol can facilitate the reaction by stabilizing the charged intermediates. In some cases, solvent-free conditions can also be highly effective and offer a greener alternative.[1][4]
Catalysis: While many aza-Michael additions proceed without a catalyst, the use of a Lewis acid or a Brønsted base can accelerate the reaction, particularly for less reactive substrates like the 3-thienyl acrylate.[4] For instance, a catalytic amount of a Lewis acid can coordinate to the carbonyl oxygen, further increasing the electrophilicity of the β-carbon.
Temperature: The reaction temperature is a crucial parameter to control. For the more reactive 2-thienyl isomer, the reaction may proceed efficiently at room temperature. The less reactive 3-thienyl isomer might require gentle heating to achieve a reasonable reaction rate and yield.
Experimental Protocols: A Self-Validating System
The following protocols provide a detailed, step-by-step methodology for the synthesis of thienyl-substituted 3-aminopropanoates via aza-Michael addition. These protocols are designed to be self-validating, with clear checkpoints for monitoring reaction progress and ensuring product purity.
Protocol 1: Synthesis of Ethyl 3-amino-3-(thiophen-2-yl)propanoate
This protocol is adapted from general procedures for aza-Michael additions.[4]
Materials:
-
Ethyl 3-(2-thienyl)acrylate
-
Amine (e.g., piperidine, morpholine, or benzylamine)
-
Ethanol (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of ethyl 3-(2-thienyl)acrylate (1.0 eq) in anhydrous ethanol (0.2 M) in a round-bottom flask equipped with a magnetic stirrer, add the amine (1.1 eq).
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). For less reactive amines, the reaction mixture may be heated to reflux.
-
Upon completion of the reaction (as indicated by TLC), remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ethyl 3-amino-3-(thiophen-2-yl)propanoate.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: Synthesis of Ethyl 3-amino-3-(thiophen-3-yl)propanoate
This protocol is similar to Protocol 1, with potential modifications to account for the lower reactivity of the 3-thienyl isomer.
Materials:
-
Same as Protocol 1, but with ethyl 3-(3-thienyl)acrylate as the starting material.
Procedure:
-
Follow steps 1-7 as outlined in Protocol 1.
-
Note on Reactivity: Due to the lower reactivity of the 3-thienyl acrylate, heating the reaction mixture to reflux is more likely to be necessary to achieve a reasonable reaction rate and yield. The reaction time may also be longer compared to the 2-thienyl isomer. The addition of a catalytic amount of a Lewis acid (e.g., Yb(OTf)₃) or a Brønsted base (e.g., DBU) may be beneficial.[4]
Conclusion: Harnessing Isomeric Differences for Strategic Synthesis
The choice between a 2-thienyl and a 3-thienyl isomer in the design of 3-aminopropanoate-based drug candidates has significant implications for both their synthesis and their ultimate biological activity. The enhanced reactivity of the 2-thienyl isomer in the aza-Michael addition allows for milder reaction conditions and potentially higher yields, which is a considerable advantage in large-scale synthesis. Conversely, the nuanced electronic properties of the 3-thienyl isomer might be desirable for fine-tuning the pharmacological profile of a molecule.
By understanding the fundamental principles governing the reactivity of these isomers, researchers can make informed decisions in the design and execution of synthetic routes, ultimately paving the way for the efficient development of novel and effective therapeutic agents.
References
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Bonnet, D., et al. (2009). Solvent-promoted and -controlled aza-Michael reaction with aromatic amines. The Journal of Organic Chemistry, 74(16), 6260-5. Available at: [Link]
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Wieser, M., et al. (2011). Solvent- and catalyst-free aza-Michael addition of imidazoles and related heterocycles. Green Chemistry, 13(12), 3448-3453. Available at: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 136341, Ethyl 3-(3-aminophenyl)propanoate. Available at: [Link]
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Hernández-Vázquez, E., et al. (2023). Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol. Molecules, 28(24), 8109. Available at: [Link]
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Bonnet, D., et al. (2009). Solvent-Promoted and -Controlled Aza-Michael Reaction with Aromatic Amines. The Journal of Organic Chemistry, 74(16), 6260-6265. Available at: [Link]
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Govindh, B., et al. (2012). A brief review on synthesis & applications of β-enamino carbonyl compounds. Records of Natural Products, 6(3), 171-185. Available at: [Link]
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Konnah, M. I., et al. (2022). Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. Polymers, 14(21), 4457. Available at: [Link]
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Comparative Biological Activities of Methyl 3-amino-3-(2-thienyl)propanoate Derivatives: A Technical Guide for Drug Discovery
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can be elaborated into potent and selective therapeutic agents is perpetual. The thiophene ring, a sulfur-containing heterocycle, is a well-established pharmacophore present in numerous approved drugs.[1][2] This guide focuses on the biological activities of derivatives of "Methyl 3-amino-3-(2-thienyl)propanoate," a versatile building block that combines the thiophene moiety with a β-amino acid ester. We will explore how structural modifications to this parent compound influence its anticancer, antimicrobial, and enzyme-inhibitory properties, providing a comparative analysis supported by experimental data to aid researchers in the design of next-generation therapeutics.
Anticancer Activity: Targeting the Machinery of Cell Division
Several derivatives of the thienylpropanoate scaffold have demonstrated significant potential as anticancer agents.[3][4] The primary mechanism of action for many of these compounds is the disruption of microtubule dynamics, a critical process for cell division, and the inhibition of key signaling pathways that regulate cell growth and survival.[2][3]
Mechanism of Action: Inhibition of Tubulin Polymerization and Kinase Signaling
A prominent anticancer strategy for thiophene derivatives involves the inhibition of tubulin polymerization.[3][5] Microtubules are dynamic polymers of α- and β-tubulin that are essential for the formation of the mitotic spindle during cell division. Compounds that interfere with tubulin dynamics can arrest the cell cycle in the G2/M phase, ultimately leading to apoptosis (programmed cell death).[3][6]
Furthermore, certain thiophene-containing molecules have been shown to inhibit protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Akt, which are crucial components of signaling pathways that promote tumor growth, angiogenesis, and survival.[4]
Below is a diagram illustrating the dual-inhibitory effect of certain thienylpropanoate derivatives on both tubulin polymerization and the PI3K/Akt signaling pathway.
Caption: Dual inhibitory action of thienylpropanoate derivatives.
Comparative Performance of Anticancer Derivatives
The cytotoxic effects of various thienylpropanoate and related thiophene derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, is a standard measure of cytotoxic potency.
| Compound ID | Modification from Parent Scaffold | Cancer Cell Line | IC50 (µM) | Reference |
| Parent Scaffold | This compound | - | - | - |
| Derivative 1 | N-benzyl substitution | A549 (Lung) | 15.2 | [3] |
| Derivative 2 | N-(4-chlorobenzyl) substitution | MCF-7 (Breast) | 8.5 | [7] |
| Derivative 3 | Thienopyrimidine core | HepG2 (Liver) | 3.77 | [4] |
| Derivative 4 | Thienopyrimidine core | PC-3 (Prostate) | 7.47 | [4] |
| Derivative 5 | 2-Aryl-6,7-methylenedioxyquinolin-4-one | HL-60 (Leukemia) | 0.07 | [5] |
| Doxorubicin | Standard Chemotherapy | MCF-7 (Breast) | 3.23 | [7] |
| Paclitaxel | Standard Chemotherapy | MDA-MB-231 (Breast) | 0.04 | [8] |
Structure-Activity Relationship (SAR)
The data suggests that the anticancer activity of this compound derivatives can be significantly enhanced through strategic structural modifications. Key observations include:
-
N-Substitutions: The introduction of aromatic or heterocyclic moieties at the amino group can lead to a substantial increase in cytotoxic potency. This is likely due to enhanced binding interactions with the target protein, such as tubulin or a kinase.
-
Ring Fusion: Fusing the thiophene ring with other heterocyclic systems, such as pyrimidine, can create rigid scaffolds with high affinity for specific biological targets.[4]
-
Bioisosteric Replacement: Replacing the core scaffold with other bioisosteric groups, while maintaining key pharmacophoric features, can lead to highly potent compounds, as seen with the quinolinone derivatives.[5]
Antimicrobial Activity: A New Frontier Against Drug Resistance
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Derivatives of amino acids, including those with a thienyl moiety, have shown promise in this area.[9][10]
Mechanism of Action
The precise mechanism of action for many antimicrobial thienylpropanoate derivatives is still under investigation. However, it is hypothesized that their amphiphilic nature allows them to interact with and disrupt the integrity of bacterial cell membranes.[10] The thiophene ring contributes to the lipophilicity of the molecule, facilitating its insertion into the lipid bilayer, while the amino and carboxyl groups provide hydrophilic interactions.
Comparative Performance of Antimicrobial Derivatives
The antimicrobial efficacy of these derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11]
| Compound ID | Modification from Parent Scaffold | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |
| Parent Scaffold | This compound | - | - | - |
| Derivative 6 | 3-((4-Hydroxyphenyl)amino)propanoic acid with phenyl substitution | S. aureus (MRSA) | 16 | [9] |
| Derivative 7 | 3-((4-Hydroxyphenyl)amino)propanoic acid with 4-NO2 phenyl substitution | E. coli | 32 | [9] |
| Derivative 8 | 3-Aryl-3-(furan-2-yl)propanoic acid | C. albicans | 64 | [12] |
| Vancomycin | Standard Antibiotic | S. aureus (MRSA) | 0.5-2 | [9] |
| Ciprofloxacin | Standard Antibiotic | E. coli | 0.015-1 | - |
Structure-Activity Relationship (SAR)
The antimicrobial activity of these derivatives is highly dependent on their structural features:
-
Substituents on the Aromatic Ring: The presence of electron-withdrawing groups, such as a nitro group, on an aromatic substituent can enhance activity against both Gram-positive and Gram-negative bacteria.[9]
-
Nature of the Heterocycle: While this guide focuses on thiophene, related furan-containing derivatives also exhibit significant antifungal activity.[12]
-
Amphiphilicity: A balanced hydrophilic-lipophilic character is crucial for effective membrane disruption.
Enzyme Inhibition: Modulating Biological Pathways
The thienylpropanoate scaffold can also serve as a template for the design of enzyme inhibitors. The specific enzymes targeted will depend on the overall structure of the derivative.
Mechanism of Inhibition
Enzyme inhibitors can act through various mechanisms, including competitive, non-competitive, and uncompetitive inhibition.[13][14] The type of inhibition depends on whether the inhibitor binds to the active site of the enzyme, to the enzyme-substrate complex, or to both.
Caption: Mechanisms of competitive and non-competitive enzyme inhibition.
Kinetic Analysis of Enzyme Inhibition
To characterize the potency and mechanism of an enzyme inhibitor, a kinetic analysis is performed. This involves measuring the rate of the enzyme-catalyzed reaction at different substrate and inhibitor concentrations. The data is then fitted to kinetic models to determine parameters such as the Michaelis constant (Km) and the inhibition constant (Ki).[15][16]
Due to a lack of specific kinetic data for "this compound" derivatives as enzyme inhibitors in the reviewed literature, a comparative table is not provided. However, the experimental protocols for determining such parameters are well-established.
Experimental Protocols
To ensure the reproducibility and validity of the biological data, standardized experimental protocols are essential. Below are detailed methodologies for the MTT assay and the broth microdilution method.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow Diagram:
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. The rationale for this cell density is to ensure that the cells are in the logarithmic growth phase during the assay.
-
Incubation for Attachment: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2. This allows the cells to adhere to the bottom of the wells.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the old medium and add 100 µL of the diluted compound solutions to the wells. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest drug concentration) and a blank control (medium only).
-
Incubation with Compounds: Incubate the plate for another 48-72 hours. The duration of incubation is dependent on the cell line and the expected mechanism of action of the compounds.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gentle shaking of the plate ensures complete dissolution.
-
Absorbance Measurement: Measure the absorbance of the samples at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.
Broth Microdilution Method for MIC Determination
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11]
Workflow Diagram:
Caption: Workflow for the broth microdilution MIC assay.
Step-by-Step Methodology:
-
Preparation of Antimicrobial Dilutions: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth). The rationale for using a two-fold dilution series is to cover a wide range of concentrations to accurately pinpoint the MIC.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland turbidity standard. This corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL. The inoculum is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells. Standardization of the inoculum is critical for the reproducibility of the assay.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control well (broth and inoculum, no drug) and a negative control well (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading the MIC: After incubation, the MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
Conclusion
Derivatives of "this compound" represent a promising class of compounds with a diverse range of biological activities. Strategic modifications to the parent scaffold have yielded potent anticancer and antimicrobial agents. The insights into the structure-activity relationships presented in this guide provide a framework for the rational design of new derivatives with improved efficacy and selectivity. Further research should focus on elucidating the precise mechanisms of action and optimizing the pharmacokinetic properties of these promising compounds to translate their in vitro potential into clinically effective therapeutics.
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Thiophene-based derivatives as anticancer agents: An overview on decade's work. [Link]
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A Review on Anticancer Activities of Thiophene and Its Analogs. [Link]
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Design and Synthesis of 2-(3-Benzo[b]thienyl)-6,7-methylenedioxyquinolin-4-one Analogs as Potent Antitumor Agents that Inhibit Tubulin Assembly. [Link]
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Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). [Link]
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Kinetics of Enzyme-Catalyzed Reactions. [Link]
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KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES1. [Link]
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Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-Alkyl 3-((3-Phenyl-quinoxalin-2-yl)sulfanyl)propanamides. [Link]
-
A Review of the Recent Developments of Molecular Hybrids Targeting Tubulin Polymerization. [Link]
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Kinetics of Enzyme Inhibition. [Link]
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Enzyme kinetics and inhibition studies. [Link]
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Synthesis, evaluation of in vitro cytotoxic activity, and in silico studies of some 3-methylenamino-4(3H)-quinazolone derivatives. [Link]
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Molecular Hybrids Targeting Tubulin Polymerization. [Link]
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Tubulin polymerization inhibitors. [Link]
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Kinetic Analysis Misinterpretations Due to the Occurrence of Enzyme Inhibition by Reaction Product: Comparison between Initial Velocities and Reaction Time Course Methodologies. [Link]
-
A review of research progress of antitumor drugs based on tubulin targets. [Link]
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Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. [Link]
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The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site. [Link]
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Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. [Link]
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Structure-activity trends analysis between amino acid compositions and minimal inhibitory concentrations of antimicrobial peptides. [Link]
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Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. [Link]
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Antimicrobial activities of amphiphilic derivatives of α-amino acids. [Link]
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The Strategic Advantage of Methyl 3-amino-3-(2-thienyl)propanoate in the Synthesis of Lifesaving Therapeutics: A Comparative Analysis
For researchers, scientists, and drug development professionals, the efficient and stereoselective synthesis of active pharmaceutical ingredients (APIs) is a cornerstone of modern medicine. This guide provides an in-depth technical comparison of Methyl 3-amino-3-(2-thienyl)propanoate as a pivotal precursor in the synthesis of various therapeutic agents, with a primary focus on the widely-used antidepressant, Duloxetine. We will explore its synthetic advantages, compare it with alternative precursors, and provide actionable experimental data to inform your research and development endeavors.
Introduction to this compound: A Versatile Building Block
This compound is a chiral molecule that serves as a crucial starting material in the synthesis of several pharmaceuticals.[1] Its thiophene ring and amino acid-like structure make it a versatile scaffold for building complex molecular architectures. The primary therapeutic agent derived from this precursor is Duloxetine, a selective serotonin and norepinephrine reuptake inhibitor (SNRI) used to treat major depressive disorder, generalized anxiety disorder, and other conditions.[2] The stereochemistry of the final product is critical for its pharmacological activity, making the choice of a chiral precursor like this compound a strategic decision in the synthetic pathway.
The Central Role in Duloxetine Synthesis
The synthesis of Duloxetine from this compound involves a series of well-established chemical transformations. A key intermediate in this process is (S)-3-(methylamino)-1-(2-thienyl)propan-1-ol, which is derived from the starting propanoate.[3] The overall synthetic strategy often involves the reduction of the ester functionality, followed by resolution of the resulting amino alcohol to obtain the desired (S)-enantiomer, and subsequent etherification and demethylation steps.[2]
The selection of this precursor is underpinned by the need for a reliable and scalable method to introduce the chiral center and the thiophene moiety present in the final Duloxetine molecule. The thiophene group is a critical pharmacophore, and its early introduction in the synthesis is a key advantage of this pathway.
A Comparative Analysis of Precursors and Synthetic Routes
While this compound offers a direct route to key intermediates, alternative synthetic strategies for Duloxetine exist, often starting from more readily available materials like 2-acetylthiophene.[2][4] These alternative routes, however, necessitate the introduction of the chiral amine functionality at a later stage, often through resolution or asymmetric synthesis.
Here, we compare the common synthetic approaches to Duloxetine, highlighting the role of different precursors and the associated advantages and disadvantages.
Synthetic Pathway Visualization
Sources
A Comparative Benchmarking Guide to the Synthesis of Methyl 3-amino-3-(2-thienyl)propanoate
For researchers, medicinal chemists, and professionals in drug development, the efficient and stereoselective synthesis of chiral β-amino acids and their esters is a cornerstone of modern pharmaceutical science. Methyl 3-amino-3-(2-thienyl)propanoate, a key structural motif in various pharmacologically active compounds, presents a compelling case study for evaluating synthetic methodologies. This guide provides an in-depth, objective comparison of three distinct and prominent routes for its synthesis: the classic Rodionov reaction for racemic synthesis, a chemoenzymatic approach leveraging kinetic resolution, and a state-of-the-art asymmetric catalytic hydrogenation. Each route is scrutinized for its efficiency, stereoselectivity, scalability, and practical considerations, supported by detailed experimental protocols and comparative data to inform your synthetic strategy.
The Strategic Importance of Chiral β-Amino Esters with Heterocyclic Moieties
The thiophene ring is a privileged scaffold in medicinal chemistry, known to impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates. When incorporated into a β-amino acid framework, it can influence molecular conformation and interactions with biological targets. The methyl ester, this compound, serves as a versatile intermediate, readily amenable to further derivatization in the synthesis of complex molecules. The primary challenge in its synthesis lies in the stereocontrolled introduction of the amine functionality at the β-position, a critical determinant of biological activity.
Route 1: The Rodionov Reaction - A Classic Approach to Racemic Synthesis
The Rodionov reaction is a robust and straightforward method for the synthesis of β-amino acids, proceeding via a three-component condensation of an aldehyde, malonic acid, and a source of ammonia.[1] This route provides the racemic product, which can be a cost-effective entry point for subsequent resolution or for applications where stereochemistry is not critical.
Causality Behind Experimental Choices:
The choice of an alcoholic solvent like methanol is crucial as it serves both as the reaction medium and the esterifying agent. Ammonium acetate is a convenient source of ammonia in situ. The reaction is typically conducted at reflux to drive the condensation and subsequent decarboxylation.
Experimental Protocol: Racemic this compound via the Rodionov Reaction
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-thiophenecarboxaldehyde (1 equivalent), malonic acid (1.2 equivalents), and ammonium acetate (1.5 equivalents).
-
Solvent Addition: Add anhydrous methanol to the flask to achieve a suitable concentration (e.g., 0.5 M with respect to the aldehyde).
-
Reaction Execution: Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in a mixture of water and ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford racemic this compound.
-
Route 2: Chemoenzymatic Synthesis via Lipase-Catalyzed Kinetic Resolution
This elegant approach combines the efficiency of classical organic synthesis with the exquisite stereoselectivity of enzymes. A racemic mixture of the target molecule is first synthesized, and then a lipase is employed to selectively acylate one of the enantiomers, allowing for their separation.[2][3][4][5]
Causality Behind Experimental Choices:
The choice of lipase is critical for achieving high enantioselectivity. Lipases from Candida antarctica (CAL-B) and Pseudomonas cepacia are well-documented for their efficacy in resolving a wide range of esters and alcohols.[3][5] The acylating agent, such as vinyl acetate, is chosen for its ability to form a stable acyl-enzyme intermediate and for the irreversible nature of the subsequent transesterification. The organic solvent is selected to maintain enzyme activity and solubilize the substrates.
Experimental Protocol: (S)-Methyl 3-amino-3-(2-thienyl)propanoate via Enzymatic Kinetic Resolution
Part A: Synthesis of Racemic N-acetyl-Methyl 3-amino-3-(2-thienyl)propanoate
-
Synthesize racemic this compound as described in Route 1.
-
Protect the amino group by reacting the racemic amino ester with acetic anhydride in the presence of a base like triethylamine to yield the corresponding N-acetyl derivative.
Part B: Lipase-Catalyzed Kinetic Resolution
-
Enzyme Preparation: Immobilized Candida antarctica lipase B (e.g., Novozym 435) is a robust choice for this transformation.
-
Reaction Setup: In a flask, dissolve the racemic N-acetyl-Methyl 3-amino-3-(2-thienyl)propanoate in a suitable organic solvent (e.g., tert-butyl methyl ether).
-
Enzymatic Reaction: Add the immobilized lipase to the solution. The reaction proceeds by selective hydrolysis of one enantiomer of the N-acetylated amino ester.
-
Monitoring and Work-up: Monitor the reaction progress by chiral High-Performance Liquid Chromatography (HPLC) until approximately 50% conversion is reached.
-
Separation:
-
Filter off the immobilized enzyme (which can often be recycled).
-
Concentrate the filtrate.
-
Separate the unreacted (S)-N-acetyl-Methyl 3-amino-3-(2-thienyl)propanoate from the hydrolyzed (R)-N-acetyl-3-amino-3-(2-thienyl)propanoic acid by extraction with a basic aqueous solution.
-
Acidify the aqueous layer and extract the (R)-acid.
-
The desired (S)-ester remains in the organic layer.
-
-
Deprotection: The N-acetyl group can be removed under acidic conditions to yield the final product, (S)-Methyl 3-amino-3-(2-thienyl)propanoate.
Route 3: Asymmetric Catalytic Hydrogenation
Asymmetric hydrogenation represents a highly efficient and atom-economical method for the synthesis of chiral molecules.[6][7][8][9][10] This route typically involves the hydrogenation of a prochiral β-enamino ester or a β-amino ketone using a chiral transition metal catalyst.
Causality Behind Experimental Choices:
The success of this route hinges on the selection of the chiral catalyst, which is typically a complex of a transition metal (e.g., Rhodium, Ruthenium, or Iridium) with a chiral phosphine ligand.[6][7][8] Ligands such as Josiphos have demonstrated high enantioselectivity in the hydrogenation of similar substrates.[10] The reaction conditions, including hydrogen pressure and temperature, are optimized to achieve high conversion and enantiomeric excess.
Experimental Protocol: (S)-Methyl 3-amino-3-(2-thienyl)propanoate via Asymmetric Hydrogenation
Part A: Synthesis of the Prochiral Precursor (Methyl 3-amino-3-(2-thienyl)acrylate)
-
The β-enamino ester precursor can be synthesized by the condensation of methyl 3-oxo-3-(2-thienyl)propanoate with a source of ammonia, such as ammonium acetate.
Part B: Asymmetric Hydrogenation
-
Catalyst Preparation: In a glovebox, a solution of the chiral catalyst is prepared by reacting a metal precursor (e.g., {[Rh(cod)Cl]2}) with a chiral diphosphine ligand (e.g., (R,S)-t-Bu-Josiphos) in a degassed solvent.[10]
-
Reaction Setup: The prochiral β-enamino ester is dissolved in a degassed solvent (e.g., methanol) in a high-pressure autoclave.
-
Hydrogenation: The catalyst solution is added to the autoclave. The vessel is sealed, purged with hydrogen, and then pressurized to the desired hydrogen pressure (e.g., 100 psi). The reaction is stirred at a controlled temperature (e.g., 50 °C) until the reaction is complete.[10]
-
Work-up and Purification:
-
The autoclave is carefully depressurized.
-
The reaction mixture is filtered to remove any heterogeneous catalyst components.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography to yield the enantiomerically enriched this compound.
-
Visualizing the Synthetic Workflows
To better illustrate the key stages of each synthetic route, the following diagrams are provided.
Caption: Workflow for the Rodionov Reaction.
Caption: Chemoenzymatic Synthesis Workflow.
Caption: Asymmetric Hydrogenation Workflow.
Performance Benchmarking: A Comparative Analysis
The choice of synthetic route is often a trade-off between various factors. The following table summarizes the key performance indicators for each of the discussed methods, based on typical results reported in the literature for similar transformations.
| Parameter | Route 1: Rodionov Reaction | Route 2: Chemoenzymatic Resolution | Route 3: Asymmetric Hydrogenation |
| Typical Yield | 40-60% | ~45% (for the desired enantiomer) | >90% |
| Enantiomeric Excess (ee) | 0% (racemic) | >99% | >95% |
| Key Reagents | 2-Thiophenecarboxaldehyde, malonic acid, ammonium acetate | Racemic ester, lipase, acylating agent | Prochiral enamine, chiral catalyst, H₂ |
| Scalability | High | Moderate to High | High |
| Cost of Key Reagents | Low | Moderate (enzyme cost) | High (chiral ligand and metal precursor) |
| Operational Complexity | Low | Moderate | High (requires specialized equipment) |
| Waste Generation | Moderate | Low to Moderate | Low (catalytic) |
Conclusion: Selecting the Optimal Synthetic Route
This guide has provided a comprehensive comparison of three distinct and powerful methods for the synthesis of this compound.
-
The Rodionov reaction is a simple and cost-effective method for accessing the racemic material, making it a suitable starting point for further resolution or for applications where stereopurity is not a concern.
-
The chemoenzymatic approach offers an excellent balance of practicality and high enantioselectivity. While it involves an additional resolution step, the use of robust and recyclable enzymes makes it an attractive option for producing enantiomerically pure material.
-
Asymmetric catalytic hydrogenation stands out as the most elegant and efficient method for the direct synthesis of the chiral product in high yield and enantiomeric excess. Although the initial investment in the chiral catalyst may be higher, its high efficiency and atom economy make it a superior choice for large-scale industrial production.
The optimal choice of synthetic route will ultimately depend on the specific requirements of the project, including the desired scale, cost constraints, and available equipment and expertise. By understanding the nuances of each method, researchers can make informed decisions to advance their drug discovery and development programs.
References
- Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. (2017). Hans Journal of Chemistry and Chemical Engineering, 7(5), 29.
- Process for the asymmetric hydrogenation of beta-amino ketones. (2005). Google Patents.
-
This compound. PubChem. Retrieved from [Link]
- Competitive Formation of b-Amino Acids, Propenoic, and Ylidenemalonic Acids by the Rodionov Reaction from Malonic Acid, Aldehydes, and Ammonium Acetate in Alcoholic Medium. (2004). Russian Journal of General Chemistry, 74(4), 568-575.
-
Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar. Retrieved from [Link]
-
Asymmetric Hydrogenation. (2015). ETH Zurich. Retrieved from [Link]
-
Asymmetric hydrogenation. Wikipedia. Retrieved from [Link]
- Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis. (2018).
-
Asymmetric hydrogenation of allylic alcohols using binap-ruthenium complexes. Organic Syntheses. Retrieved from [Link]
- Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols. (2013). Molecules, 18(11), 13566-13577.
- 3-(N-Methylamino)-1-(2-thienyl)propan-1-ol: Revisiting Eli Lilly's Resolution−Racemization−Recycle Synthesis of Duloxetine for Its Robust Processes. (2010). Organic Process Research & Development, 14(4), 856-862.
- Resolution of Racemic Aryloxy-Propan-2-yl Acetates via Lipase-Catalyzed Hydrolysis: Preparation of Enantiomerically Pure/Enantioenriched Mexiletine Intermediates and Analogs. (2023).
- Process to chiral beta amino acid derivatives by asymmetric hydrogenation. (2006). Google Patents.
- Lipase-Catalyzed Kinetic Resolution Followed by an Intramolecular Diels–Alder Reaction: Enantio- and Diastereoselective Synthesis of an A-Ring Moiety of Furanosteroids. (2025). Chemical & Pharmaceutical Bulletin, 73(8), 663-669.
-
Competitive Formation of ??-Amino Acids, Propenoic, and Ylidenemalonic Acids by the Rodionov Reaction from Malonic Acid, Aldehydes, and Ammonium Acetate in Alcoholic Medium. ResearchGate. Retrieved from [Link]
- Lipase-catalyzed kinetic resolution of 7-, 8- and 12-membered alicyclic β-amino esters and N-hydroxymethyl-β-lactam enantiomers. (2003). Tetrahedron: Asymmetry, 14(23), 3805-3814.
- Electrochemical Oxidative Decarboxylation of Malonic Acid Derivatives: A Method for the Synthesis of Ketals and Ketones. (2015). Organic Letters, 17(18), 4690-4693.
- Three-Component Stereoselective Enzymatic Synthesis of Amino-Diols and Amino-Polyols. (2022).
- From structure to function: tunable electrical and catalytic properties in rare Mo(vi)-thiophene-2-carboxylic acid hydrazone complexes obtained mechanochemically. (2025). Dalton Transactions.
- Regioselective decarboxylative addition of malonic acid and its mono(thio)esters to 4-trifluoromethylpyrimidin-2(1H)-ones. (2025). Beilstein Journal of Organic Chemistry, 21, 1-13.
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- 3. Resolution of Racemic Aryloxy-Propan-2-yl Acetates via Lipase-Catalyzed Hydrolysis: Preparation of Enantiomerically Pure/Enantioenriched Mexiletine Intermediates and Analogs [mdpi.com]
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A Senior Application Scientist's Guide to Purity Standards and Reference Materials for Methyl 3-amino-3-(2-thienyl)propanoate
For researchers, scientists, and professionals in drug development, the purity and characterization of starting materials and intermediates are paramount. The quality of these initial components directly influences the integrity of research outcomes and the safety and efficacy of the final therapeutic agent. This guide provides an in-depth technical comparison of purity standards and reference materials for Methyl 3-amino-3-(2-thienyl)propanoate, a key building block in pharmaceutical synthesis. We will explore the critical aspects of purity assessment, compare hypothetical suppliers with varying quality profiles, and provide detailed experimental protocols to empower you to make informed decisions for your critical applications.
The Critical Role of Purity in Drug Development
This compound is a versatile intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The presence of impurities, even in trace amounts, can have significant consequences, including:
-
Altered Biological Activity: Impurities may possess their own pharmacological effects, leading to unintended side effects or reduced efficacy of the target molecule.
-
Toxicity: Some process-related impurities or degradation products can be toxic, posing a direct risk to patient safety.
-
Impact on Reaction Kinetics and Yield: Impurities can interfere with downstream chemical reactions, leading to lower yields, incomplete reactions, or the formation of new, undesirable byproducts.
-
Regulatory Scrutiny: Regulatory bodies such as the FDA and EMA have stringent requirements for the characterization and control of impurities in drug substances and products.[1][2]
Given these critical considerations, a thorough understanding and rigorous assessment of the purity of this compound are not just best practices but essential components of a robust drug development program.
Understanding Reference Materials and Purity Grades
In the pharmaceutical industry, reference standards are highly characterized materials used as a benchmark for confirming the identity, purity, and potency of a substance.[1][3] For a novel or non-compendial intermediate like this compound, a well-characterized in-house or supplier-provided reference standard is crucial.
Chemicals are available in various purity grades, and understanding these is key to selecting the appropriate material for your application.[4][5][6]
-
Technical Grade: Suitable for industrial applications, not typically used in pharmaceutical research due to the presence of significant impurities.
-
Laboratory Grade: A general-purpose grade suitable for educational and some research applications, but lacks the stringent purity verification for drug development.
-
ACS (American Chemical Society) Grade: Meets or exceeds the purity standards set by the ACS, suitable for many analytical and research applications.
-
Pharmaceutical Grade (USP, EP, etc.): The highest grade of purity, meeting the standards of a pharmacopeia. While our target compound may not have a dedicated monograph, materials intended for API synthesis should strive for this level of quality.
For the purposes of drug development, a purity of ≥98% is generally considered a minimum starting point for an advanced intermediate, with detailed characterization of any impurities present at levels above 0.1%.
Comparative Analysis of Hypothetical Suppliers
In the absence of publicly available, detailed Certificates of Analysis for this compound from various suppliers, we present a comparative analysis of three hypothetical suppliers: Supplier A (Premium Grade) , Supplier B (Standard Grade) , and Supplier C (Basic Grade) . This comparison is based on representative data that a researcher should expect to see and critically evaluate.
Data Presentation: Purity and Impurity Profile Comparison
| Parameter | Supplier A (Premium Grade) | Supplier B (Standard Grade) | Supplier C (Basic Grade) |
| Purity by HPLC (%) | 99.8% | 98.5% | 96.2% |
| Enantiomeric Purity (%ee) | >99.9% (R-enantiomer) | 99.0% (R-enantiomer) | Not Determined |
| Major Impurity (%) | 0.08% (Impurity 1) | 0.7% (Impurity 1) | 1.5% (Impurity 2) |
| Residual Solvents (GC-MS) | <0.1% (Toluene) | 0.3% (Toluene) | 0.8% (Toluene), 0.5% (Methanol) |
| Water Content (Karl Fischer) | 0.05% | 0.2% | 0.9% |
| Certificate of Analysis | Comprehensive, with spectral data | Standard, with purity values | Basic, purity by HPLC only |
Experimental Protocols for Purity Assessment
To ensure the trustworthiness of purity claims, it is essential to have robust, self-validating analytical methods.[7][8][9][10][11] Below are detailed protocols for the key experiments used to assess the purity of this compound.
Purity Determination by High-Performance Liquid Chromatography (HPLC-UV)
This method is fundamental for quantifying the main component and detecting non-volatile organic impurities.
Instrumentation:
-
HPLC system with a UV detector (e.g., Agilent 1260 Infinity II or equivalent)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 235 nm
-
Injection Volume: 10 µL
-
Sample Preparation: 1 mg/mL in a 50:50 mixture of Mobile Phase A and B.
Causality Behind Experimental Choices:
-
A C18 column is chosen for its versatility in retaining and separating a broad range of moderately polar to non-polar compounds.
-
The gradient elution from a weak solvent (water) to a strong solvent (acetonitrile) allows for the separation of compounds with a wide range of polarities, ensuring that both early-eluting polar impurities and late-eluting non-polar impurities are resolved from the main peak.
-
Trifluoroacetic acid is used as an ion-pairing agent to improve the peak shape of the basic amine functionality.
-
UV detection at 235 nm is selected based on the chromophore of the thiophene ring, providing good sensitivity for the analyte and related impurities.
Enantiomeric Purity by Chiral HPLC
Since this compound is a chiral molecule, determining its enantiomeric purity is critical, especially if it is an intermediate for a single-enantiomer drug.
Instrumentation:
-
HPLC system with a UV detector
-
Chiral Column: Polysaccharide-based chiral stationary phase (CSP) (e.g., CHIRALPAK® IA or equivalent)
Chromatographic Conditions:
-
Mobile Phase: Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 235 nm
-
Injection Volume: 5 µL
-
Sample Preparation: 0.5 mg/mL in the mobile phase.
Causality Behind Experimental Choices:
-
Polysaccharide-based CSPs are widely used for their broad applicability in separating enantiomers.
-
A normal-phase mobile system (Hexane/Isopropanol) is often effective for chiral separations on these columns.
-
A small amount of a basic modifier like diethylamine is added to the mobile phase to improve the peak shape and reduce tailing of the basic analyte by competing for active sites on the stationary phase.
Structural Confirmation and Impurity Identification by ¹H NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structure of the main component and identifying any structural isomers or impurities.
Instrumentation:
-
400 MHz NMR Spectrometer
Experimental Parameters:
-
Solvent: Deuterated Chloroform (CDCl₃)
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm
-
Experiment: ¹H NMR
Expected ¹H NMR Spectrum of this compound:
-
~7.2 ppm (dd, 1H): Thiophene H5
-
~6.9 ppm (m, 2H): Thiophene H3 and H4
-
~4.5 ppm (t, 1H): CH-NH₂
-
~3.7 ppm (s, 3H): O-CH₃
-
~2.8 ppm (d, 2H): CH₂
-
~1.8 ppm (s, 2H): NH₂ (broad singlet)
Trustworthiness of the Protocol: The combination of chemical shifts, splitting patterns, and integration values provides a unique fingerprint of the molecule. Any deviation from the expected spectrum would indicate the presence of impurities or a different structure.
Conclusion and Recommendations
The selection of a supplier for a critical intermediate like this compound should be a data-driven decision. While cost is a factor, the potential downstream consequences of using a lower-purity material often outweigh any initial savings.
Our Recommendations:
-
Always Request a Detailed Certificate of Analysis: Do not rely on a simple purity percentage. A comprehensive CoA should include the method of analysis, the chromatogram, and a list of identified and unidentified impurities. [2][10][12][13]2. Prioritize Suppliers Who Provide Orthogonal Data: Purity data from multiple analytical techniques (e.g., HPLC and NMR) provides a higher degree of confidence.
-
Establish an In-House Verification System: Whenever possible, perform your own analytical testing on incoming materials to verify the supplier's claims. This is a cornerstone of Good Manufacturing Practices (GMP).
-
For Chiral Intermediates, Enantiomeric Purity is Non-Negotiable: Ensure that the supplier provides high-resolution chiral chromatography data.
-
Consider Establishing a Primary Reference Standard: For long-term projects, qualifying a high-purity batch of the material as an in-house primary reference standard is a worthwhile investment. [8][14][15] By adhering to these principles and utilizing the experimental protocols outlined in this guide, researchers and drug development professionals can ensure the quality and integrity of their work, ultimately contributing to the development of safer and more effective medicines.
References
-
Validation of Impurity Methods, Part II. (2014). LCGC North America. [Link]
-
Reference Standards in the Pharmaceutical Industry. (n.d.). MRIGlobal. [Link]
-
Four Keys to Reference Standard Management. (n.d.). MRIGlobal. [Link]
-
Validation Of Analytical Methods For Pharmaceutical Analysis. (n.d.). E-C-UNDP. [Link]
-
Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). ProFound. [Link]
-
Pharmaceuticals Certificate Of Analysis (COA): Content, Preperation and Approval. (2025). Pharmaceutical Guidelines. [Link]
-
Analytical method validation: A brief review. (n.d.). ResearchGate. [Link]
-
Analytical Method Validation: ICH and USP Perspectives. (2025). International Journal of Research and Review. [Link]
-
Certified Reference Materials: Ensuring Accuracy and Reliability in Analytical Testing. (n.d.). SynThink Research Chemicals. [Link]
-
Reference Standards | CDMO. (n.d.). Cambrex Corporation. [Link]
-
Quality By Design The Importance Of Reference Standards In Drug Development. (n.d.). Alcami. [Link]
-
Reference Standard Preparation & Characterization. (n.d.). Creative Biolabs. [Link]
-
Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. (n.d.). PMC - NIH. [Link]
-
Reference-Standard Material Qualification. (2009). Pharmaceutical Technology. [Link]
-
A Pharmaceutical Training Students Guide: Reviewing Certificates of Analysis. (2023). AAPS. [Link]
-
What is a Certificate of Analysis (CoA). (n.d.). DDReg Pharma. [Link]
-
Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. (n.d.). World Health Organization (WHO). [Link]
-
Certificate of Analysis - (CoA). (n.d.). SG Systems Global. [Link]
-
Defining Chemical Grades: An Explainer. (2024). Tilley Distribution. [Link]
-
"Purity Standards in Fine Chemicals: A Buyer's Comprehensive... (2025). Ryze Chemie. [Link]
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A Senior Application Scientist's Guide to Comparative Cross-Reactivity Analysis of Methyl 3-amino-3-(2-thienyl)propanoate Derivatives
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a novel compound and its derivatives is paramount. It informs on specificity, potential off-target effects, and is a critical component of a comprehensive safety and efficacy profile. This guide provides an in-depth, technical comparison of methodologies to assess the cross-reactivity of "Methyl 3-amino-3-(2-thienyl)propanoate" and its structural analogs. We will delve into the causality behind experimental choices, provide self-validating protocols, and present data in a clear, comparative format.
The Significance of Cross-Reactivity for Thienyl Derivatives
This compound, a β-aminocarbonyl compound, and its derivatives are of interest in medicinal chemistry due to their potential biological activities.[1] The thiophene ring is a common scaffold in pharmaceuticals, and understanding how modifications to this core structure affect interactions with biological targets is crucial.[2] Cross-reactivity, in this context, refers to the ability of these derivatives to bind to unintended biological targets, which can range from structurally similar receptors to metabolic enzymes or antibodies.[3][4][5] Such interactions can lead to unforeseen side effects or a dilution of the intended therapeutic effect.
This guide will compare three key analytical techniques for assessing cross-reactivity:
-
Competitive Enzyme-Linked Immunosorbent Assay (ELISA): A high-throughput method to screen for cross-reactivity against a specific antibody.
-
Surface Plasmon Resonance (SPR): A label-free, real-time technique to determine binding kinetics and affinity to a target protein.[6][7][8][9]
-
In Vitro Cytotoxicity and Metabolism Assays: To evaluate the broader biological cross-reactivity and the impact of metabolic transformation.[10][11][12][13][14][15][16][17][18][19]
For the purpose of this guide, we will consider the following hypothetical derivatives of this compound (Parent Compound, PC):
-
Derivative A: Methyl 3-amino-3-(4-bromo-2-thienyl)propanoate (introduces a halogen substituent).[20]
-
Derivative B: Methyl 3-(methylamino)-3-(2-thienyl)propanoate (modification of the amino group).[21]
-
Derivative C: 3-Amino-3-(2-thienyl)propanoic acid (hydrolysis of the methyl ester).
Comparative Analysis of Cross-Reactivity Assessment Methods
Competitive ELISA for Antibody Specificity
Rationale: A competitive ELISA is an excellent initial screening tool to assess the specificity of antibodies raised against the parent compound and to determine the degree to which they cross-react with the derivatives.[22][23] This is particularly relevant if the intended application involves immunodetection or if there is a potential for immunogenic responses. The principle relies on the competition between the free derivative in a sample and a labeled antigen for a limited number of antibody binding sites.[24][25][26]
Experimental Workflow:
Caption: Competitive ELISA workflow for cross-reactivity.
Detailed Protocol:
-
Coating: Dilute the anti-Parent Compound antibody in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) to a concentration of 1-10 µg/mL. Add 100 µL to each well of a 96-well microplate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20).[27]
-
Blocking: Add 200 µL of blocking buffer (e.g., 5% non-fat dry milk in wash buffer) to each well. Incubate for 1-2 hours at room temperature.
-
Competition: Prepare serial dilutions of the Parent Compound (for the standard curve) and each derivative. In separate tubes, mix 50 µL of each dilution with 50 µL of a fixed concentration of enzyme-labeled Parent Compound. Add 100 µL of this mixture to the appropriate wells. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Detection: Add 100 µL of the appropriate enzyme substrate (e.g., TMB for HRP). Incubate in the dark until a color develops.
-
Stopping the Reaction: Add 50 µL of a stop solution (e.g., 2N H₂SO₄).
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
Data Interpretation: The signal intensity is inversely proportional to the concentration of the competing derivative. The cross-reactivity is typically expressed as a percentage relative to the parent compound using the following formula:
% Cross-Reactivity = (IC50 of Parent Compound / IC50 of Derivative) x 100
Where IC50 is the concentration of the compound that causes 50% inhibition of the signal.
| Compound | IC50 (nM) | % Cross-Reactivity |
| Parent Compound | 10 | 100% |
| Derivative A | 50 | 20% |
| Derivative B | 15 | 66.7% |
| Derivative C | 200 | 5% |
Surface Plasmon Resonance (SPR) for Binding Kinetics
Rationale: SPR provides a more in-depth understanding of the molecular interactions by measuring the binding affinity and kinetics (association and dissociation rates) in real-time without the need for labeling.[6][7][8][9] This is crucial for evaluating off-target binding to specific proteins. For this example, we will assume a hypothetical target protein of interest, "Target Protein X".
Experimental Workflow:
Caption: SPR experimental workflow for kinetic analysis.
Detailed Protocol:
-
Immobilization: Covalently immobilize Target Protein X onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.[28]
-
Equilibration: Equilibrate the sensor surface with running buffer (e.g., HBS-EP+).
-
Analyte Injection: Prepare serial dilutions of the Parent Compound and each derivative in the running buffer. Inject each concentration over the sensor surface for a defined period to monitor association.
-
Dissociation: Flow the running buffer over the surface to monitor the dissociation of the compound from the protein.
-
Regeneration: Inject a regeneration solution (e.g., a low pH buffer) to remove any remaining bound analyte.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Data Interpretation: A lower KD value indicates a higher binding affinity. Comparing the KD values of the derivatives to that of the parent compound for an off-target protein reveals their relative cross-reactivity.
| Compound | ka (1/Ms) | kd (1/s) | KD (nM) |
| Parent Compound | 1.5 x 10⁵ | 3.0 x 10⁻³ | 20 |
| Derivative A | 1.2 x 10⁵ | 6.0 x 10⁻³ | 50 |
| Derivative B | 1.8 x 10⁵ | 2.7 x 10⁻³ | 15 |
| Derivative C | 5.0 x 10⁴ | 1.0 x 10⁻² | 200 |
In Vitro Cytotoxicity and Metabolism Assays
Rationale: Cross-reactivity is not limited to binding events but also includes unintended cellular effects. Cytotoxicity assays are essential for assessing the general toxicity of the derivatives to different cell lines.[12][13][14][15][16] Furthermore, drug metabolism can produce metabolites with altered activity and cross-reactivity profiles.[10][11] In vitro metabolism studies using liver microsomes or hepatocytes help to identify potential metabolic liabilities.[17][18][19]
Experimental Workflow (Cytotoxicity - MTT Assay):
Caption: MTT assay workflow for cytotoxicity assessment.
Detailed Protocol (MTT Assay):
-
Cell Seeding: Seed a relevant cell line (e.g., HepG2 for liver toxicity) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of the Parent Compound and each derivative. Include a vehicle control. Incubate for 24 or 48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well.
-
Measurement: Shake the plate for 5 minutes and measure the absorbance at 570 nm.
Data Interpretation: The absorbance is directly proportional to the number of viable cells. The results are often expressed as the CC50 (the concentration that causes 50% cytotoxicity).
| Compound | CC50 on HepG2 cells (µM) |
| Parent Compound | >100 |
| Derivative A | 75 |
| Derivative B | >100 |
| Derivative C | 90 |
In Vitro Metabolism:
A metabolic stability assay using liver microsomes would involve incubating the derivatives with the microsomes and a cofactor (NADPH), and then quantifying the disappearance of the parent compound over time using LC-MS. This provides data on the metabolic half-life and clearance rate.
Synthesis and Discussion
The results from these three complementary assays provide a comprehensive picture of the cross-reactivity profiles of the this compound derivatives.
-
Derivative A (bromo-substituted): The addition of a bromine atom significantly increased its cross-reactivity in the immunoassay and its binding affinity to Target Protein X. It also showed a moderate increase in cytotoxicity. This suggests that the electronic and steric changes introduced by the halogen have a notable impact on its interactions with biological molecules.
-
Derivative B (N-methylated): The methylation of the amino group resulted in a slightly increased affinity for Target Protein X but maintained a similar profile to the parent compound in the immunoassay and cytotoxicity assay. This indicates that this modification is well-tolerated and may even be beneficial for target engagement without introducing significant off-target effects.
-
Derivative C (carboxylic acid): The hydrolysis of the methyl ester to a carboxylic acid drastically reduced its cross-reactivity in the immunoassay and its binding affinity to Target Protein X. This suggests that the ester group is a key feature for the observed interactions. The moderate increase in cytotoxicity could be due to changes in cell permeability or intracellular pH.
Conclusion
The study of cross-reactivity is a multi-faceted endeavor that requires a combination of analytical techniques. For derivatives of this compound, a tiered approach starting with a high-throughput immunoassay, followed by detailed kinetic analysis with SPR, and complemented by cytotoxicity and metabolism studies, provides a robust framework for lead candidate selection. This guide has outlined the rationale, protocols, and data interpretation for such a comparative study, empowering researchers to make informed decisions in their drug discovery and development programs.
References
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- An accurate and amplifying competitive lateral flow immunoassay for the sensitive detection of haptens. (2021). Taylor & Francis Online.
- Characterization of Small Molecule–Protein Interactions Using SPR Method. (n.d.). SpringerLink.
- Full article: An accurate and amplifying competitive lateral flow immunoassay for the sensitive detection of haptens. (2021). Taylor & Francis Online.
- Hapten Synthesis for the Development of a Competitive Inhibition Enzyme-Immunoassay for Thiram. (2002). Journal of Agricultural and Food Chemistry.
- Protein-Small Molecule Biomolecular Interactions – a Retrospective. (2024). Reichert Technologies.
- Competitive immunoassay formats. (n.d.).
- A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. (2007). Analytical Biochemistry.
- Antibody Cross Reactivity And How To Avoid It?. (n.d.). ELISA kit.
- In vitro analysis of metabolic predisposition to drug hypersensitivity reactions. (1996). Toxicology.
- In vitro analysis of metabolic predisposition to drug hypersensitivity reactions. (1996). PubMed.
- Improved Sensitivity and Wide Range Detection of Small Analytes Using a Two-Antigen-Combined Competitive Immunoassay. (2022). ACS Omega.
- Cross-reactivity among drugs: Clinical problems. (2008).
- ELISA Guide; Part 2: The ELISA Protocol. (2023). Jackson ImmunoResearch.
- A beginner's guide to surface plasmon resonance. (2023). The Biochemist.
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- Cytotoxicity Assays. (n.d.).
- In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025). Kosheeka.
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- Methyl 3-amino-3-(4-bromo-2-thienyl)
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl 3-amino-3-(2-thienyl)propanoate
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of Methyl 3-amino-3-(2-thienyl)propanoate, a compound utilized in various research and development applications. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and compliance for researchers, scientists, and drug development professionals.
While a specific Safety Data Sheet (SDS) for every chemical is ideal, the principles of chemical safety require us to assess hazards based on structural similarity and functional group chemistry. This compound contains an amino group, an ester, and a sulfur-containing thienyl heterocycle. This combination necessitates careful handling as a potentially toxic, irritant, and malodorous substance. Adherence to these guidelines, in conjunction with your institution's Environmental Health and Safety (EHS) department protocols, is paramount.[1][2][3]
Hazard Assessment and Waste Characterization
Before any disposal process begins, a thorough understanding of the chemical's potential hazards is essential. This informs every subsequent step, from selecting personal protective equipment to choosing the correct waste stream.
-
Toxicity and Irritation: Amino esters can cause skin and eye irritation.[4][5] The presence of the amino group suggests the compound may be a skin and respiratory irritant. Therefore, all contact should be minimized.
-
Sulfur-Containing Malodor: The 2-thienyl group, a sulfur heterocycle, indicates a high potential for a strong, unpleasant odor, similar to thiols.[6] Proper ventilation and handling within a chemical fume hood are mandatory to prevent the release of noxious vapors.
-
Reactivity: Avoid mixing this compound with incompatible materials. Based on general principles, this includes strong oxidizing agents, acids, and bases, which could trigger vigorous or hazardous reactions.[7][8][9]
-
Environmental Hazard: Organic compounds, particularly those not readily biodegradable, should never be disposed of down the drain.[7][10][11] This prevents contamination of waterways and harm to aquatic life.
Summary of Key Disposal Parameters
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Chemical Waste | Assumed toxicity, irritation potential, and environmental hazard. |
| Primary Hazards | Skin/Eye Irritant, Potential for Malodor, Environmental Hazard | Based on amino, ester, and thienyl functional groups.[4][5] |
| Required PPE | Safety Goggles, Nitrile Gloves, Lab Coat | To prevent skin and eye contact.[4] |
| Incompatible Materials | Strong Oxidizing Agents, Strong Acids, Strong Bases | To prevent dangerous chemical reactions during storage.[7][8] |
| Prohibited Disposal | Sink/Drain Disposal, Regular Trash, Evaporation | To comply with regulations and prevent environmental contamination.[9][10][11] |
Step-by-Step Disposal Protocol
This protocol outlines the systematic procedure for collecting and disposing of this compound waste. This includes pure, unused compound, reaction mixtures, and contaminated labware.
Step 1: Waste Segregation and Collection
Proper segregation is the first critical step in safe waste management.[1][7]
-
Designate a Waste Stream: Dedicate a specific, compatible container for all waste containing this compound. This includes liquid waste (e.g., reaction residues, solvents used for cleaning) and solid waste (e.g., contaminated gloves, filter paper, pipette tips).
-
Container Selection:
-
Liquids: Use a sturdy, leak-proof container with a screw-top cap that is chemically compatible with the waste. Glass or appropriate plastic containers are suitable.[10][12] Avoid metal containers if the waste is acidic or basic.[12]
-
Solids: For chemically contaminated solid waste, line a designated pail with a clear plastic bag.[9][13] Do not use biohazard bags.[13]
-
-
No Mixing: Never mix incompatible waste streams.[7][11] For instance, do not mix acidic waste with basic waste, or organic solvent waste with oxidizers.[9]
Step 2: Labeling the Waste Container
Accurate and thorough labeling is a regulatory requirement and essential for safety.[10][14]
-
Affix a Hazardous Waste Tag: Immediately label the container with a hazardous waste tag provided by your institution's EHS department.[10]
-
Complete All Fields: Fill out the tag completely and legibly. This must include:
-
The full chemical name: "this compound". Do not use abbreviations or chemical formulas.[10]
-
For mixtures, list all chemical constituents and their approximate percentages.[7][10]
-
The date of waste generation and the location (building, room number).[10]
-
The Principal Investigator's name and contact information.[10]
Step 3: Safe Accumulation and Storage
Waste must be stored safely in a designated area pending pickup.
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA within the laboratory, at or near the point of generation.[7][9] The SAA must be under the direct control of laboratory personnel.[12][13]
-
Keep Containers Closed: Waste containers must be kept tightly sealed except when actively adding waste.[9][11] This prevents the release of vapors and potential spills.
-
Use Secondary Containment: Place all liquid waste containers in a secondary containment bin to prevent the spread of material in case of a leak.[1][9][13]
-
Segregate in Storage: Ensure that incompatible waste containers are stored in separate secondary containment bins.[7][13]
Step 4: Arranging for Disposal
Hazardous waste must be disposed of through a licensed contractor.
-
Schedule a Pickup: Once the container is full (no more than 90% capacity), or if it has been stored for the maximum allowable time (e.g., 90 days in some jurisdictions), arrange for a waste pickup through your institution's EHS department.[7][12]
-
Professional Handling: Do not attempt to transport or dispose of the waste yourself. The disposal must be handled by trained professionals in compliance with all local and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) enforced by the EPA.[10][12]
Spill and Decontamination Procedures
Due to the thienyl group, special procedures are recommended for cleaning and decontamination.
Small Spills
-
Alert Personnel: Notify others in the immediate area.
-
Ventilate: Ensure the spill occurs within a chemical fume hood or a well-ventilated area.
-
Contain and Absorb: Cover the spill with an inert absorbent material (e.g., sand, vermiculite).
-
Collect Waste: Carefully sweep or scoop the absorbent material into a designated hazardous waste container and label it accordingly.
-
Decontaminate Area: Clean the spill area thoroughly.
Decontamination of Glassware
The malodorous nature of sulfur-containing compounds requires a robust cleaning protocol.[6]
-
Initial Rinse: Rinse the glassware with a suitable solvent (e.g., acetone, ethanol) to remove the bulk of the residue. This rinsate must be collected as hazardous waste.[11]
-
Bleach Bath: Submerge the rinsed glassware in a prepared bleach bath (e.g., a 1:1 mixture of commercial bleach and water) inside a fume hood.[6] Allow the glassware to soak for at least 12-24 hours.[6] This oxidative treatment helps to neutralize residual malodorous sulfur compounds.
-
Final Cleaning: After soaking, thoroughly rinse the glassware with water and then proceed with normal washing procedures.
-
Bleach Bath Disposal: Used bleach solutions should be collected and disposed of as hazardous waste, as they are now contaminated with the chemical.
Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper management of this compound waste.
Caption: Decision workflow for hazardous waste disposal.
References
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Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
-
Environmental Health and Safety, University of Colorado Boulder. How to Dispose of Chemical Waste. [Link]
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U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document. [Link]
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GAIACA. How to Dispose of Chemical Waste in a Lab Correctly. [Link]
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University of Rochester, Department of Chemistry. Reagents & Solvents: How to Work with Thiols. [Link]
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PubChem, National Center for Biotechnology Information. This compound. [Link]
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Organic Syntheses. Working with Hazardous Chemicals. [Link]
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Northwestern University, Research Safety. Hazardous Waste Disposal Guide. [Link]
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UCLA Department of Chemistry and Biochemistry. Standard Operating Procedures for Using Stench Chemicals. [Link]
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Dartmouth College. Hazardous Waste Disposal Guide. [Link]
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Northwestern University, Office of Research Safety. Hazardous Waste Disposal Guide. [Link]
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University of Canterbury. Laboratory Chemical Waste Handling and Disposal Guidelines. [Link]
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Organic Syntheses. Working with Hazardous Chemicals (General Information). [Link]
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Comprehensive Handling Guide: Personal Protective Equipment for Methyl 3-amino-3-(2-thienyl)propanoate
As a Senior Application Scientist, this guide provides essential, field-proven safety protocols for handling Methyl 3-amino-3-(2-thienyl)propanoate. This document moves beyond simple checklists to explain the scientific rationale behind each procedural step, ensuring a culture of safety and experimental integrity within your laboratory. Our goal is to empower researchers, scientists, and drug development professionals with the knowledge to handle this chemical with the utmost confidence and safety.
Hazard Assessment & Risk Profile: Understanding the Compound
This compound is a valuable intermediate in pharmaceutical research. While specific toxicity data for this exact compound is limited, a thorough risk assessment must be based on its structural components and data from analogous chemicals.
Known & Inferred Hazards
Safety Data Sheets (SDS) for structurally similar compounds, such as other thienyl propanol or propanoate derivatives, indicate a clear risk of irritation.[1][2] The primary, immediately identifiable hazards include:
-
Serious Eye Irritation: Direct contact can cause significant eye damage.[1][2]
-
Skin Irritation: May cause redness, itching, or inflammation upon contact.[1][2]
-
Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[1]
The Thiophene Moiety: A Critical Structural Alert for Toxicity
The presence of a thiophene ring is a significant "structural alert" in medicinal chemistry and toxicology.[3] It is crucial for researchers to understand that the hazards of this compound may extend beyond simple irritation.
The thiophene ring can undergo metabolic activation in the body, primarily by cytochrome P450 (CYP450) enzymes in the liver.[4][5] This process can generate highly reactive electrophilic metabolites, such as thiophene S-oxides and thiophene epoxides.[3][6] These reactive metabolites are often implicated in drug-induced toxicities, including:
This potential for bioactivation is the core reason for adopting stringent handling protocols. The risk is not just acute irritation but also potential organ damage from repeated or chronic low-level exposure, a critical consideration in a drug development setting.
Occupational Exposure Limits (OELs)
There are no established specific Occupational Exposure Limits (OELs) for this compound.[7][8][9] Therefore, the ALARA (As Low As Reasonably Achievable) principle must be strictly enforced. All engineering controls and personal protective equipment protocols are designed to minimize any potential for exposure.
Hazard Summary Table
| Property | Details | Source(s) |
| Chemical Name | This compound | [10] |
| CAS Number | 1586-41-0 | [10] |
| Molecular Formula | C₈H₁₁NO₂S | [10] |
| Primary Hazards | Causes serious eye irritation, Causes skin irritation, May cause respiratory irritation. | [1][2] |
| Potential Latent Hazard | The thiophene ring is a structural alert; metabolic activation can form reactive metabolites linked to organ toxicity. | [3][4][5] |
| Occupational Exposure Limit | Not Established. The ALARA principle must be applied. |
Personal Protective Equipment (PPE) Protocol
PPE is the final barrier between the researcher and the chemical. Its effectiveness depends on proper selection, use, and maintenance. The following protocol is mandatory for all personnel handling this compound.
Primary Engineering Control: The Chemical Fume Hood
Before any PPE is considered, the primary method of exposure control must be an engineering solution. All handling of this compound, including weighing, reconstitution, and aliquoting, must be performed inside a certified chemical fume hood. This is non-negotiable and serves to control exposure to dust, aerosols, and vapors at the source.
Eye and Face Protection
To prevent serious eye injury from splashes or aerosolized dust, robust eye protection is required.
-
Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles are mandatory.[11] Standard safety glasses with side shields do not provide an adequate seal and are insufficient.
-
High-Risk Operations: When handling larger quantities (>25g) or when there is a significant risk of splashing, a full-face shield must be worn in addition to chemical splash goggles .[11][12]
Hand Protection
Skin contact is a primary route of exposure. Proper glove selection and technique are critical.
-
Glove Type: Use powder-free nitrile gloves as the minimum standard.[11] Nitrile provides good resistance to a range of chemicals and minimizes the risk of latex allergies.[13]
-
Double Gloving: Double gloving is required for all handling procedures. [12][14] The inner glove should be tucked under the cuff of the lab gown, and the outer glove should be placed over the cuff.[14] This provides an additional layer of protection and allows for the safe removal of a contaminated outer glove without exposing the skin.
-
Glove Change Frequency: Gloves must be changed immediately if contamination is suspected or a tear occurs.[15] In any case, outer gloves should be changed at least every 30 minutes during continuous handling to mitigate the risk of breakthrough permeation.[14][15]
| Glove Material | Suitability for Incidental Splash | Rationale |
| Nitrile | Recommended | Good general chemical resistance, durable, and low allergy risk.[13] |
| Latex | Acceptable (if no allergy) | Good dexterity but can cause allergic reactions and has less robust chemical resistance than nitrile for some solvents.[13] |
| Vinyl | Not Recommended | Poor resistance to many organic solvents and chemicals. |
Body Protection
Standard cotton lab coats are designed for nuisance protection and are not sufficient for handling this compound.
-
Required Gown: A disposable, solid-front gown made of a non-absorbent material like polyethylene-coated polypropylene is mandatory.[12] It must have long sleeves and be equipped with tight-fitting knit or elastic cuffs.[14] The gown should close in the back to eliminate gaps in frontal protection.[14]
Respiratory Protection
When all work is conducted within a certified chemical fume hood, respiratory protection is generally not required. However, it is essential for specific non-routine situations:
-
Spill Cleanup: For a significant spill outside of a fume hood, an elastomeric half-mask or full-face respirator with a multi-gas cartridge and P100 particulate filter is required.[14]
-
Ventilation Failure: In the event of a fume hood malfunction, evacuate the area immediately. Re-entry to secure materials requires appropriate respiratory protection as described above.
Operational & Disposal Workflow
A systematic approach to the entire workflow, from preparation to disposal, is key to ensuring safety.
Safe Handling Workflow Diagram
Caption: Workflow for safe handling of this compound.
Step-by-Step Handling Procedure (Example: Preparing a 100 mM Stock Solution)
-
Preparation: Verify the fume hood is operational. Place a plastic-backed absorbent liner on the work surface. Assemble all necessary glassware, solvents, the chemical container, and a designated hazardous waste container inside the fume hood.
-
Don PPE: Before approaching the fume hood, don your PPE in the following order: inner nitrile gloves, disposable gown, chemical splash goggles, and outer nitrile gloves (over the gown cuffs).
-
Weighing: Carefully weigh the solid compound into a tared container directly within the fume hood. Avoid creating dust. Use a spatula to gently transfer the solid.
-
Solubilization: Add the solvent to the container with the solid. Gently swirl or stir to dissolve. Do not use sonication unless the vessel is securely capped, as this can generate aerosols.
-
Transfer: Transfer the solution to its final storage container.
-
Initial Decontamination: Rinse any contaminated reusable glassware (like the weigh boat or spatula) with a small amount of clean solvent, adding the rinsate to the hazardous waste container. Place the rinsed items on the absorbent liner for later cleaning.
-
Waste Segregation: Place all contaminated disposables (e.g., outer gloves if changed, weigh paper, absorbent liner) directly into the designated, clearly labeled hazardous waste container.[1]
-
Doffing PPE: Exit the immediate work area. Remove PPE in an order that prevents cross-contamination: remove outer gloves first. Remove the gown by rolling it away from the body. Remove goggles. Finally, remove the inner gloves.
-
Hygiene: Immediately wash your hands thoroughly with soap and water.
Disposal Plan
All waste generated from handling this compound is considered hazardous chemical waste.
-
Solid Waste: Contaminated PPE, absorbent pads, and weigh papers must be collected in a sealed, labeled hazardous waste container.
-
Liquid Waste: Unused solutions and solvent rinses must be collected in a separate, sealed, and properly labeled hazardous liquid waste container.
-
Disposal Vendor: All waste must be disposed of through your institution's certified hazardous waste management program in accordance with all local, state, and federal regulations.[1][16]
Emergency Procedures
Immediate and correct action is vital in an emergency. Ensure safety showers and eyewash stations are accessible and have been recently tested.[1][16]
-
Skin Contact: Immediately remove contaminated clothing and outer gloves.[16] Rinse the affected area with copious amounts of water for at least 15 minutes.[1] Seek medical attention if irritation develops or persists.
-
Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[1] If breathing is difficult, provide respiratory support. Seek medical attention.
-
Ingestion: Do NOT induce vomiting.[16] Rinse the mouth with water. Seek immediate medical attention.
References
-
Fisher Scientific. (2025). Safety Data Sheet for 3-Dimethylamino-1-(2-thienyl)-1-propanonehydrochloride.
-
MedChemExpress. (2025). Safety Data Sheet for Methyl 3-(methylamino)propanoate.
-
Sigma-Aldrich. (2024). Safety Data Sheet for Methyl propiolate.
-
Fisher Scientific. (2025). Safety Data Sheet for Methyl propiolate.
-
ECHEMI. (n.d.). Methyl-3-(2-thienyl)=propionate SDS, 16862-05-8 Safety Data Sheets.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2764295, this compound. PubChem.
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TCI Chemicals. (n.d.). Safety Data Sheet for (S)-3-(Methylamino)-1-(2-thienyl)-1-propanol.
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CHEMM. (n.d.). Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management.
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TCI EUROPE N.V. (2024). Safety Data Sheet for 2-Amino-1,3-propanediol.
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Environmental Health and Safety, University of Washington. (n.d.). Personal Protective Equipment Requirements for Laboratories.
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
